Product packaging for D-Galactose-13C-1(Cat. No.:)

D-Galactose-13C-1

Cat. No.: B12394938
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-MXECAYKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Galactose-13C-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12394938 D-Galactose-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1

InChI Key

WQZGKKKJIJFFOK-MXECAYKVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Technical Guide to D-Galactose-1-¹³C-1 in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-Galactose-1-¹³C-1, a stable isotope-labeled monosaccharide, and its critical role in metabolic tracing studies. We delve into the core principles of its application, detailed experimental methodologies, and the interpretation of data derived from its use. This document is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in metabolic research, offering both theoretical knowledge and practical guidance for the deployment of D-Galactose-1-¹³C-1 in elucidating complex metabolic pathways.

Introduction to D-Galactose-1-¹³C-1

D-Galactose-1-¹³C-1 is a specialized form of the monosaccharide D-galactose where the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling allows for the precise tracking of galactose molecules as they are metabolized by cells. As a C4 epimer of glucose, galactose plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoconjugates. The use of D-Galactose-1-¹³C-1 as a tracer provides a powerful tool for metabolic flux analysis (MFA), enabling the quantitative study of the rates of metabolic reactions.[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula ¹³CC₅H₁₂O₆
Molecular Weight 181.15 g/mol [2]
CAS Number 70849-30-8[2]
Appearance White to off-white solid powder[3]
Purity Typically ≥98%
Isotopic Enrichment Typically ≥99% ¹³C

The Role of D-Galactose-1-¹³C-1 in Metabolic Tracing

Stable isotope tracers like D-Galactose-1-¹³C-1 are instrumental in dissecting the complexity of metabolic networks. By introducing the labeled galactose into a biological system, researchers can follow the journey of the ¹³C atom as it is incorporated into various downstream metabolites. This provides invaluable insights into the activity of specific metabolic pathways.

The primary metabolic route for galactose in most organisms is the Leloir pathway .[4] In this pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. D-Galactose-1-¹³C-1 tracing is particularly effective in quantifying the flux through this pathway and understanding its regulation.

Key applications of D-Galactose-1-¹³C-1 in metabolic tracing include:

  • Quantifying Leloir Pathway Flux: Determining the rate of conversion of galactose to glucose-6-phosphate.

  • Investigating Glycoconjugate Biosynthesis: Tracing the incorporation of galactose into glycoproteins and glycolipids.

  • Studying Galactosemia: Understanding the metabolic dysregulation in this genetic disorder characterized by the inability to properly metabolize galactose.

  • Cancer Metabolism Research: Investigating the altered glucose and galactose metabolism in cancer cells.

Experimental Design and Protocols

A successful metabolic tracing experiment using D-Galactose-1-¹³C-1 requires careful planning and execution. The following sections outline a general workflow and detailed protocols for in vitro cell culture experiments.

Experimental Workflow

The overall process of a D-Galactose-1-¹³C-1 tracing experiment can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow Experimental Workflow for D-Galactose-1-¹³C-1 Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture media_prep 2. Labeled Media Preparation tracer_intro 3. Tracer Introduction media_prep->tracer_intro incubation 4. Incubation tracer_intro->incubation quenching 5. Metabolic Quenching incubation->quenching extraction 6. Metabolite Extraction quenching->extraction analytical_chem 7. Analytical Chemistry (e.g., GC-MS, LC-MS) extraction->analytical_chem data_analysis 8. Data Analysis (Isotopomer Distribution) analytical_chem->data_analysis flux_analysis 9. Metabolic Flux Analysis data_analysis->flux_analysis

A generalized experimental workflow for D-Galactose-1-¹³C-1 metabolic tracing studies.
Detailed Experimental Protocol for Adherent Cell Culture

This protocol provides a step-by-step guide for a typical D-Galactose-1-¹³C-1 tracing experiment in adherent mammalian cells.

Materials:

  • D-Galactose-1-¹³C-1

  • Galactose-free and glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation:

    • Prepare the labeling medium by supplementing the galactose-free and glucose-free base medium with D-Galactose-1-¹³C-1 at the desired final concentration (e.g., 10 mM).

    • Add dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin).

    • Ensure the control medium is identical but contains unlabeled D-galactose.

  • Tracer Introduction:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS to remove residual medium.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation:

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the D-Galactose-1-¹³C-1. The incubation time is a critical parameter and should be optimized to approach isotopic steady-state for the metabolites of interest. Time-course experiments are recommended to determine the optimal labeling duration.

  • Metabolic Quenching and Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells with a larger volume of ice-cold PBS.

    • Add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to ensure complete quenching and cell lysis.

    • Scrape the cells and collect the cell lysate/methanol mixture into pre-chilled microcentrifuge tubes.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • The metabolite extracts can be stored at -80°C until analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of ¹³C-labeled metabolites due to its high sensitivity and ability to resolve and identify a wide range of compounds.

Sample Derivatization:

Prior to GC-MS analysis, polar metabolites such as sugars and organic acids need to be chemically derivatized to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

The derivatized samples are injected into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of the fragments. The presence of ¹³C in a metabolite will result in a mass shift in the fragment ions, allowing for the determination of the mass isotopologue distribution (MID).

Data Analysis and Interpretation

The raw data from the GC-MS analysis consists of mass spectra for each detected metabolite. The key information to be extracted is the MID, which is the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition).

Data Correction:

The raw MID data must be corrected for the natural abundance of ¹³C and other isotopes.

Metabolic Flux Analysis (MFA):

The corrected MIDs are then used as input for computational models to estimate intracellular metabolic fluxes. This typically involves using software packages that employ mathematical algorithms to fit the experimental labeling data to a metabolic network model.

The Leloir Pathway: The Core of Galactose Metabolism

The Leloir pathway is the central route for the conversion of galactose to glucose. The ¹³C label from D-Galactose-1-¹³C-1 will be transferred through the intermediates of this pathway.

Leloir_Pathway The Leloir Pathway for Galactose Metabolism cluster_enzymes Enzymes Gal D-Galactose-¹³C-1 Gal1P Galactose-1-phosphate-¹³C-1 Gal->Gal1P ATP -> ADP UDPGal UDP-galactose-¹³C-1 Gal1P->UDPGal UDP-glucose -> Glucose-1-phosphate UDPGlc UDP-glucose UDPGal->UDPGlc Epimerization Glc1P Glucose-1-phosphate Glc6P Glucose-6-phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis GALK Galactokinase (GALK) GALT Galactose-1-phosphate uridylyltransferase (GALT) GALE UDP-galactose 4-epimerase (GALE) PGM Phosphoglucomutase (PGM)

The Leloir pathway, tracing the metabolism of D-Galactose-1-¹³C-1.

As shown in the diagram, the ¹³C label from D-Galactose-1-¹³C-1 is initially found in Galactose-1-phosphate and subsequently in UDP-galactose. The epimerization of UDP-galactose to UDP-glucose, catalyzed by GALE, is a key step. The resulting UDP-glucose is unlabeled at the C1 position of the glucose moiety if the pathway proceeds in this direction. The glucose-1-phosphate released by the GALT reaction is also unlabeled. By analyzing the isotopic enrichment in these intermediates, the forward and reverse fluxes of these reactions can be determined.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from a D-Galactose-1-¹³C-1 tracing experiment comparing a control cell line with a cell line overexpressing a key Leloir pathway enzyme.

MetaboliteControl Cells (% ¹³C Enrichment at C1)Enzyme Overexpressing Cells (% ¹³C Enrichment at C1)
Intracellular Galactose 95.2 ± 2.194.8 ± 2.5
Galactose-1-phosphate 85.7 ± 3.490.1 ± 2.9
UDP-galactose 70.3 ± 4.182.5 ± 3.7
UDP-glucose 5.2 ± 1.112.8 ± 1.9
Glycogen 2.1 ± 0.86.5 ± 1.2

Data are presented as mean ± standard deviation.

This example data illustrates how D-Galactose-1-¹³C-1 tracing can reveal changes in metabolic flux. The increased ¹³C enrichment in UDP-glucose and glycogen in the enzyme-overexpressing cells suggests an enhanced flux through the Leloir pathway.

Conclusion

D-Galactose-1-¹³C-1 is an invaluable tool for researchers seeking to unravel the complexities of galactose metabolism. Its application in stable isotope tracing experiments, coupled with modern analytical techniques and computational modeling, provides a quantitative and dynamic view of metabolic pathways. This technical guide has provided a foundational understanding of the principles, methodologies, and data interpretation associated with the use of D-Galactose-1-¹³C-1. By following the outlined protocols and understanding the underlying biochemistry, researchers can confidently employ this powerful tracer to advance our knowledge of cellular metabolism in health and disease.

References

A Technical Guide to the Synthesis and Purity of D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity assessment of D-Galactose-¹³C-1, a critical isotopically labeled monosaccharide used in metabolic research and as an internal standard in mass spectrometry-based assays. This document details both chemoenzymatic and chemical synthesis routes, purification protocols, and analytical methodologies for determining isotopic enrichment and chemical purity.

Synthesis of D-Galactose-¹³C-1

The introduction of a carbon-13 isotope at the C-1 position of D-galactose can be achieved through two primary methodologies: chemoenzymatic synthesis and chemical synthesis.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers a highly specific and stereoselective route to D-Galactose-¹³C-1, often minimizing the need for extensive protecting group strategies. A common approach involves the use of galactokinase and galactose-1-phosphate uridylyltransferase.

Experimental Protocol: Enzymatic Synthesis of UDP-D-Galactose-¹³C-1

This protocol outlines a one-pot, three-enzyme system to produce UDP-D-galactose-¹³C-1, which can subsequently be hydrolyzed to yield D-Galactose-¹³C-1.[1]

Materials:

  • D-Galactose-¹³C-1 (starting material)

  • Galactokinase (GalK)

  • UTP-glucose-1-phosphate uridylyltransferase (GalU)

  • UDP-glucose 4'-epimerase (GalE)

  • Adenosine triphosphate (ATP)

  • Uridine triphosphate (UTP)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine D-Galactose-¹³C-1, ATP, and UTP in a Tris-HCl buffer (pH 8.5) containing MgCl₂.

  • Enzyme Addition: Add Galactokinase (GalK), UTP-glucose-1-phosphate uridylyltransferase (GalU), and UDP-glucose 4'-epimerase (GalE) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by TLC or HPLC.

  • Enzyme Inactivation: Once the reaction is complete, terminate it by heating the mixture to denature the enzymes.

  • Purification: The resulting UDP-D-Galactose-¹³C-1 can be purified using ion-exchange chromatography.

  • Hydrolysis (Optional): To obtain D-Galactose-¹³C-1, the purified UDP-D-Galactose-¹³C-1 can be subjected to enzymatic or mild acid hydrolysis to cleave the UDP moiety.

Logical Relationship of Enzymatic Synthesis

enzymatic_synthesis D-Galactose-13C-1 This compound Galactose-1-P-13C-1 Galactose-1-P-13C-1 This compound->Galactose-1-P-13C-1 GalK, ATP ATP ATP GalK GalK UDP-Galactose-13C-1 UDP-Galactose-13C-1 Galactose-1-P-13C-1->UDP-Galactose-13C-1 GalU, UTP UTP UTP GalU GalU UDP-Glucose UDP-Glucose UDP-Galactose-13C-1->UDP-Glucose GalE GalE GalE

Caption: Enzymatic synthesis pathway for UDP-D-Galactose-¹³C-1.

Chemical Synthesis

Chemical synthesis provides a versatile alternative for producing D-Galactose-¹³C-1, particularly for large-scale production. A common strategy involves the introduction of the ¹³C label at the anomeric position using a ¹³C-labeled cyanide source.

Experimental Protocol: Chemical Synthesis of D-Galactose-¹³C-1

This protocol is a generalized representation based on established carbohydrate chemistry principles.

Materials:

  • D-Lyxose

  • Sodium cyanide-¹³C (Na¹³CN)

  • Protecting group reagents (e.g., acetic anhydride, pyridine)

  • Reducing agents (e.g., sodium borohydride)

  • Deprotection reagents (e.g., sodium methoxide in methanol)

  • Solvents (e.g., dichloromethane, methanol)

Procedure:

  • Protection of D-Lyxose: Protect the hydroxyl groups of D-lyxose, for example, by acetylation with acetic anhydride in pyridine, to form a per-O-acetylated derivative.

  • Cyanohydrin Formation: React the protected D-lyxose with sodium cyanide-¹³C (Na¹³CN) to form a cyanohydrin intermediate. This step introduces the ¹³C label at the C-1 position.

  • Reduction of the Nitrile: Reduce the nitrile group of the cyanohydrin to an aldehyde.

  • Reduction of the Aldehyde: Reduce the newly formed aldehyde to a primary alcohol using a reducing agent like sodium borohydride. This step forms the protected D-galactose-¹³C-1 backbone.

  • Deprotection: Remove the protecting groups (e.g., acetyl groups) using a reagent such as sodium methoxide in methanol to yield D-Galactose-¹³C-1.

  • Purification: Purify the final product using chromatographic techniques such as silica gel chromatography or preparative HPLC.

Chemical Synthesis Workflow

chemical_synthesis D-Lyxose D-Lyxose Protected D-Lyxose Protected D-Lyxose D-Lyxose->Protected D-Lyxose Protection Cyanohydrin-13C-1 Cyanohydrin-13C-1 Protected D-Lyxose->Cyanohydrin-13C-1 Na13CN Protected this compound Protected this compound Cyanohydrin-13C-1->Protected this compound Reduction This compound This compound Protected this compound->this compound Deprotection

Caption: A generalized workflow for the chemical synthesis of D-Galactose-¹³C-1.

Purification of D-Galactose-¹³C-1

High purity of the final product is crucial for its intended applications. A combination of chromatographic techniques is typically employed for the purification of D-Galactose-¹³C-1.

Experimental Protocol: Purification by Ion-Exchange and HPLC

2.1. Ion-Exchange Chromatography

Ion-exchange chromatography is effective for removing charged impurities, such as unreacted ionic reagents and buffer components.[2][3][4]

Materials:

  • Anion and cation exchange resins (e.g., Dowex® series)

  • Deionized water

  • Elution buffers (e.g., dilute acids or bases)

Procedure:

  • Column Packing: Prepare a column with the appropriate ion-exchange resin.

  • Equilibration: Equilibrate the column with deionized water or a low ionic strength buffer.

  • Sample Loading: Dissolve the crude D-Galactose-¹³C-1 in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound D-Galactose-¹³C-1 using a suitable elution buffer (e.g., a salt gradient or a change in pH).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of D-Galactose-¹³C-1 using a suitable method (e.g., TLC or a colorimetric assay).

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final polishing of D-Galactose-¹³C-1 to achieve high chemical purity.

Materials:

  • Preparative HPLC system

  • Carbohydrate analysis column (e.g., Aminex HPX-87 series) or a suitable normal-phase or reversed-phase column

  • Mobile phase (e.g., acetonitrile/water or deionized water)

  • Refractive index (RI) detector

Procedure:

  • System Preparation: Equilibrate the preparative HPLC system with the chosen mobile phase.

  • Sample Preparation: Dissolve the partially purified D-Galactose-¹³C-1 in the mobile phase and filter it through a 0.22 µm filter.

  • Injection and Separation: Inject the sample onto the column and perform the separation under isocratic or gradient elution conditions.

  • Fraction Collection: Collect the fractions corresponding to the D-Galactose-¹³C-1 peak, as detected by the RI detector.

  • Solvent Removal: Pool the collected fractions and remove the solvent under reduced pressure.

  • Lyophilization: Lyophilize the resulting aqueous solution to obtain the final product as a white, fluffy solid.

Purification Workflow

purification_workflow Crude this compound Crude this compound Ion-Exchange Chromatography Ion-Exchange Chromatography Crude this compound->Ion-Exchange Chromatography Partially Purified Product Partially Purified Product Ion-Exchange Chromatography->Partially Purified Product HPLC HPLC Partially Purified Product->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Caption: A typical purification workflow for D-Galactose-¹³C-1.

Purity and Isotopic Enrichment Analysis

A combination of analytical techniques is essential to confirm the chemical purity and determine the isotopic enrichment of the synthesized D-Galactose-¹³C-1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile derivatives of carbohydrates.

Experimental Protocol: GC-MS Analysis of Aldononitrile Acetate Derivatives

Materials:

  • D-Galactose-¹³C-1 sample

  • Hydroxylamine hydrochloride in pyridine

  • Acetic anhydride

  • Internal standard (e.g., myo-inositol)

  • Solvents (e.g., dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the D-Galactose-¹³C-1 sample and the internal standard in pyridine.

    • Add hydroxylamine hydrochloride and heat to form the oxime.

    • Add acetic anhydride and heat to form the aldononitrile acetate derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the derivatives.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peak corresponding to the D-galactose aldononitrile acetate derivative based on its retention time and mass spectrum.

    • Determine the chemical purity by comparing the peak area of the product to that of any impurities.

    • Calculate the isotopic enrichment by analyzing the ion clusters corresponding to the labeled (M+1) and unlabeled (M) molecular ions or characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the direct analysis of underivatized sugars, simplifying sample preparation.

Experimental Protocol: LC-MS/MS for Isotopic Purity Analysis

Materials:

  • D-Galactose-¹³C-1 sample

  • LC-MS/MS system

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile phase (e.g., acetonitrile/water with a suitable additive)

Procedure:

  • Sample Preparation: Dissolve the D-Galactose-¹³C-1 sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the sample on the HILIC column.

    • Detect the parent ions of both labeled and unlabeled galactose in the first quadrupole.

    • Fragment the parent ions in the collision cell and detect specific daughter ions in the third quadrupole.

  • Data Analysis:

    • Quantify the labeled and unlabeled galactose by comparing the peak areas of their respective parent-daughter ion transitions.

    • Calculate the isotopic enrichment based on the ratio of the labeled to unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and is a primary method for determining the position and extent of isotopic labeling.

Experimental Protocol: Quantitative ¹³C NMR for Isotopic Enrichment

Materials:

  • D-Galactose-¹³C-1 sample

  • D₂O for locking and referencing

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a precise amount of the D-Galactose-¹³C-1 sample in D₂O.

  • NMR Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay between scans to ensure full relaxation of all carbon nuclei for accurate integration.

    • Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.

  • Data Analysis:

    • Integrate the signal corresponding to the ¹³C-labeled C-1 carbon.

    • Compare this integral to the integrals of the other carbon signals (at natural abundance) to determine the isotopic enrichment at the C-1 position.

¹³C NMR Data for D-[1-¹³C]galactose in D₂O

AnomerC1C2C3C4C5C6
α-pyranose93.669.870.770.872.062.7
β-pyranose97.973.474.370.276.662.5
α-furanose96.5-----
β-furanose102.5-----

Note: Chemical shifts are in ppm.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and analysis of D-Galactose-¹³C-1.

Table 1: Synthesis Yields

Synthesis MethodStarting MaterialTypical YieldReference
ChemoenzymaticD-Galactose-¹³C-1>80%
ChemicalD-Lyxose & Na¹³CN40-60%General estimate

Table 2: Purity and Isotopic Enrichment

Analytical MethodParameterTypical ValueReference
HPLCChemical Purity>98%
GC-MSIsotopic Enrichment>99%
LC-MS/MSIsotopic Enrichment>99%
¹³C NMRIsotopic Enrichment>99%

Conclusion

The synthesis and purification of high-purity D-Galactose-¹³C-1 are critical for its application in various scientific fields. Both chemoenzymatic and chemical synthesis routes offer viable pathways to this labeled compound, each with its own advantages. Rigorous purification using a combination of ion-exchange chromatography and HPLC is essential to achieve the required chemical purity. Finally, a suite of analytical techniques, including GC-MS, LC-MS, and NMR, must be employed to thoroughly characterize the final product, ensuring both high chemical purity and accurate isotopic enrichment. The protocols and data presented in this guide provide a comprehensive resource for researchers working with D-Galactose-¹³C-1.

References

D-Galactose-1-¹³C: A Technical Guide to its Applications in Carbohydrate Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of D-Galactose-1-¹³C, a stable isotope-labeled monosaccharide, in the field of carbohydrate metabolism research. This powerful tracer molecule allows for the non-invasive, in vivo and in vitro assessment of galactose metabolism, providing critical insights into normal physiology, disease states, and the efficacy of therapeutic interventions. Its use is particularly prominent in the study of galactosemia, the analysis of metabolic flux, and understanding the oxidation of exogenous carbohydrates.

Core Applications of D-Galactose-1-¹³C

D-Galactose-1-¹³C serves as a crucial tool for researchers to trace the metabolic fate of galactose. The introduction of a heavy isotope at the C1 position allows for the differentiation of exogenously administered galactose from the endogenous pool. This enables the precise measurement of its absorption, distribution, and conversion into various metabolites. The primary analytical techniques employed in conjunction with D-Galactose-1-¹³C are Isotope Ratio Mass Spectrometry (IRMS) for breath tests and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed metabolite analysis in biological samples.[1][2]

Key research areas where D-Galactose-1-¹³C is applied include:

  • Inborn Errors of Metabolism: Diagnosis and monitoring of galactosemia, a group of genetic disorders characterized by the inability to properly metabolize galactose.[3][4][5]

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through various pathways connected to galactose metabolism, such as the Leloir pathway, glycolysis, and the pentose phosphate pathway.

  • Nutritional Science and Exercise Physiology: Investigating the oxidation of exogenous galactose as an energy source, particularly during physical exercise.

  • Pharmacokinetic Studies: Assessing the absorption and metabolism of galactose-containing drugs or formulations.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing D-Galactose-1-¹³C to investigate carbohydrate metabolism.

Table 1: Whole-Body Galactose Oxidation in Galactosemia Patients and Controls

Subject GroupGenotypeNEndogenous Galactose Synthesis Rate (mg/kg/h)% of [1-¹³C]Galactose Recovered as ¹³CO₂ in Breath (5 hours)
ControlsWild-Type3Not Reported21% - 47%
Classic GalactosemiaQ188R/Q188R30.53 - 1.053% - 6%
Galactosemia VariantS135L/S135L1Not ReportedComparable to controls

Data sourced from a study on whole-body galactose metabolism in galactosemic patients.

Table 2: Plasma D-Galactose Concentrations in Different Populations

PopulationNMean Plasma D-Galactose Concentration (μmol/L) ± SD
Healthy Adults160.12 ± 0.03
Diabetic Patients150.11 ± 0.04
Patients with Classic Galactosemia101.44 ± 0.54
Obligate Heterozygous Parents (Galactosemia)50.17 ± 0.07

These measurements were made using a stable-isotope dilution method with D-[¹³C]Galactose as an internal standard.

Table 3: Exogenous Carbohydrate Oxidation During Exercise

Substrate IngestedNPeak Exogenous Carbohydrate Oxidation Rate ( g/min ) ± SEMTotal Amount of Ingested Carbohydrate Oxidized
8% [1-¹³C]Galactose Solution80.41 ± 0.0321%
8% [U-¹³C]Glucose Solution80.85 ± 0.0446%

Data from a study comparing the oxidation of exogenous galactose and glucose during prolonged submaximal cycling exercise.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of D-Galactose-1-¹³C.

Leloir_Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Downstream Pathways D-Galactose-1-13C_ext D-Galactose-1-13C D-Galactose-1-13C_int D-Galactose-1-13C D-Galactose-1-13C_ext->D-Galactose-1-13C_int Transport Galactose-1-P-13C Galactose-1-Phosphate-13C D-Galactose-1-13C_int->Galactose-1-P-13C Galactokinase (GALK) UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C Galactose-1-Phosphate Uridyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose-13C->UDP-Glucose UDP-Galactose-4-Epimerase (GALE) UDP-Glucose->Galactose-1-P-13C Glucose-1-P Glucose-1-Phosphate Glucose-1-P->UDP-Glucose Glucose-6-P Glucose-6-Phosphate Glucose-1-P->Glucose-6-P Glycogen Glycogen Synthesis Glucose-1-P->Glycogen Glycolysis Glycolysis Glucose-6-P->Glycolysis PPP Pentose Phosphate Pathway Glucose-6-P->PPP

Diagram 1: The Leloir Pathway for D-Galactose-1-¹³C Metabolism.

Breath_Test_Workflow Patient_Prep Patient Preparation (Fasting, Diet Control) Baseline_Sample Collect Baseline Breath Samples (t=0) Patient_Prep->Baseline_Sample Galactose_Admin Administer Oral Dose of D-Galactose-1-13C Baseline_Sample->Galactose_Admin Breath_Collection Collect Breath Samples at Timed Intervals (e.g., 60, 90, 120 min) Galactose_Admin->Breath_Collection IRMS_Analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of 13CO2/12CO2 Breath_Collection->IRMS_Analysis Data_Analysis Calculate Cumulative Percentage Dose Recovered (CUMPCD) IRMS_Analysis->Data_Analysis Result Assessment of Whole-Body Galactose Oxidation Capacity Data_Analysis->Result

Diagram 2: Experimental Workflow for a ¹³C-Galactose Breath Test.

Cell_Culture_Workflow Cell_Culture Culture Cells (e.g., Lymphoblasts) to Desired Density Incubation Incubate Cells with D-Galactose-1-13C for a Defined Period Cell_Culture->Incubation Metabolite_Extraction Quench Metabolism and Extract Intracellular Metabolites Incubation->Metabolite_Extraction Sample_Prep Sample Preparation for NMR or MS Analysis Metabolite_Extraction->Sample_Prep Analysis NMR Spectroscopy or Mass Spectrometry Analysis Sample_Prep->Analysis Data_Processing Identify and Quantify 13C-Labeled Metabolites Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (Optional) Data_Processing->Flux_Analysis

Diagram 3: Workflow for In Vitro Metabolic Tracing with D-Galactose-1-¹³C.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies using D-Galactose-1-¹³C. The following are representative protocols for key experiments.

The 1-¹³C Galactose Breath Test

This non-invasive test is used to assess whole-body galactose oxidation capacity and is particularly valuable in the diagnosis and management of galactosemia.

a. Patient Preparation:

  • Patients should fast for a minimum of two hours before the test. Only water is permitted during the fasting period and the test itself.

  • To ensure a stable baseline of ¹³C in expired CO₂, patients are instructed to avoid ¹³C-enriched foods (e.g., corn-based products) for 48 hours prior to the test.

  • For patients with galactosemia, adherence to a galactose-restricted diet for at least 24 hours before the test is mandatory to prevent dilution of the ¹³C-label with unlabeled galactose from the diet.

b. Test Procedure:

  • Two baseline breath samples are collected before the administration of the tracer.

  • Patients are instructed to take a deep breath, hold it for three seconds, and then exhale into a collection tube (e.g., a glass Vacutainer).

  • An oral dose of 7 mg/kg of 1-¹³C labeled galactose, dissolved in water, is administered to the patient.

  • Breath samples are collected at 60, 90, and 120 minutes post-ingestion.

  • Breath samples are stored at room temperature until analysis.

c. Sample Analysis and Data Interpretation:

  • The ¹³CO₂ enrichment in the breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS).

  • The galactose oxidation capacity is calculated as the cumulative percentage of the administered dose recovered as ¹³CO₂ in the exhaled air (CUMPCD).

  • A significantly lower CUMPCD value in a patient compared to healthy controls is indicative of impaired galactose oxidation.

In Vitro Metabolic Tracing in Cultured Cells

This protocol is designed to elucidate the metabolic fate of galactose within cells, such as lymphoblasts, and is instrumental in understanding the pathophysiology of metabolic disorders at a cellular level.

a. Cell Culture and Isotope Labeling:

  • Lymphoblasts from patients and normal controls are cultured in appropriate media.

  • Cells are incubated with 1 mM 1-¹³C or 2-¹³C galactose for specified time periods, typically 2.5 and 5 hours.

b. Metabolite Extraction:

  • At the end of the incubation period, the metabolism is quenched rapidly (e.g., by flash-freezing in liquid nitrogen).

  • Intracellular metabolites are extracted, for example, using a trichloroacetic acid (TCA) extraction method.

c. NMR Spectroscopic Analysis:

  • The cell extracts are prepared for NMR analysis.

  • ¹H, ¹³C, and ³¹P NMR spectra are acquired to identify and quantify the ¹³C-labeled metabolites.

  • Metabolites such as galactose-1-phosphate, UDP-galactose, UDP-glucose, and galactitol can be identified and their concentrations determined.

  • The pattern of ¹³C enrichment in downstream metabolites, such as the ribose carbons of adenosine monophosphate (AMP), can provide insights into the flux through pathways like the pentose phosphate pathway.

d. Mass Spectrometry Analysis:

  • For GC-MS analysis, metabolites are often derivatized to increase their volatility. For instance, aldononitrile pentaacetate derivatives can be prepared.

  • For LC-MS/MS, minimal sample processing may be required.

  • The analysis allows for the sensitive and specific detection and quantification of ¹³C-labeled galactose and its metabolites in complex biological matrices like plasma.

Conclusion

D-Galactose-1-¹³C is an indispensable tool in the study of carbohydrate metabolism. Its application in breath tests provides a non-invasive method to assess whole-body galactose oxidation, which is critical for the diagnosis and management of galactosemia. Furthermore, its use as a tracer in conjunction with advanced analytical techniques like NMR and mass spectrometry allows for detailed elucidation of metabolic pathways and the quantification of metabolic fluxes. The data and protocols presented in this guide offer a solid foundation for researchers and clinicians to design and execute robust studies aimed at advancing our understanding of carbohydrate metabolism in health and disease.

References

Investigating the Leloir Pathway Using D-Galactose-¹³C-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of stable isotope-labeled D-Galactose, specifically D-Galactose-¹³C-1, in the investigation of the Leloir pathway. The use of ¹³C-labeled substrates has become a cornerstone in metabolic research, enabling precise tracing of metabolic fates and quantification of pathway fluxes. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques pertinent to the study of galactose metabolism.

Introduction to the Leloir Pathway

The Leloir pathway is the primary metabolic route for the catabolism of D-galactose, converting it into glucose-1-phosphate, which can then enter glycolysis.[1][2] This pathway is critical for utilizing galactose from dietary sources such as lactose. The pathway consists of a series of enzymatic reactions that are essential for normal cellular function.[2][3]

The key enzymatic steps of the Leloir pathway are:

  • Mutarotation : β-D-galactose is converted to its α-anomer by galactose mutarotase (GALM), as only the α-form is a substrate for the subsequent enzyme.[1]

  • Phosphorylation : α-D-galactose is phosphorylated by galactokinase (GALK) to produce galactose-1-phosphate (Gal-1-P).

  • Uridyl Transfer : Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.

  • Epimerization : UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction.

  • Isomerization : Finally, phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.

Deficiencies in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia.

D-Galactose-¹³C-1 as a Metabolic Tracer

Stable isotope tracers, such as D-Galactose-¹³C-1, are invaluable tools for elucidating metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes.

D-Galactose-¹³C-1 is particularly useful for studying the Leloir pathway as the labeled carbon at the C1 position can be followed through each enzymatic step. The analysis of the mass isotopomer distribution in key metabolites provides detailed information on the activity of the pathway.

Experimental Protocols

The investigation of the Leloir pathway using D-Galactose-¹³C-1 typically involves cell culture experiments followed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and Isotope Labeling

A general protocol for isotope labeling in cell culture is as follows:

  • Cell Seeding : Plate cells at a suitable density in standard culture medium and allow them to adhere and proliferate.

  • Media Exchange : Once cells reach the desired confluency, replace the standard medium with a medium containing D-Galactose-¹³C-1 as the sole galactose source. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

  • Incubation : Culture the cells in the labeling medium for a predetermined period to allow for the uptake and metabolism of the tracer, and for the system to reach an isotopic steady state.

  • Metabolite Extraction : After incubation, rapidly quench metabolic activity and extract intracellular metabolites. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent mixture, such as methanol/water or methanol/chloroform/water.

  • Sample Preparation : The extracted metabolites are then prepared for analysis by NMR or MS. This may involve derivatization to enhance the volatility and ionization efficiency of the analytes for Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy can directly detect the presence and position of the ¹³C label in metabolites. Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide detailed structural information and aid in the identification and quantification of labeled metabolites.

Mass Spectrometry (MS) : MS-based techniques, particularly when coupled with chromatography (GC-MS or LC-MS), are highly sensitive for detecting and quantifying isotopologues. The mass isotopomer distribution of key metabolites of the Leloir pathway can be determined, providing a quantitative measure of the contribution of D-Galactose-¹³C-1 to these pools.

Data Presentation and Interpretation

The quantitative data obtained from D-Galactose-¹³C-1 tracing experiments can be summarized to provide insights into the activity of the Leloir pathway.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a D-Galactose-¹³C-1 tracing experiment in a cell line, illustrating the expected labeling patterns in key metabolites.

MetaboliteMass IsotopomerFractional Abundance (%)Interpretation
Galactose-1-PhosphateM+195 ± 2High incorporation of ¹³C from D-Galactose-¹³C-1, indicating active galactokinase.
UDP-GalactoseM+193 ± 3Efficient conversion of Galactose-1-Phosphate to UDP-Galactose by GALT.
Glucose-1-PhosphateM+185 ± 4Significant labeling indicates flux through GALT and the production of labeled Glucose-1-Phosphate.
Glucose-6-PhosphateM+182 ± 4Conversion of labeled Glucose-1-Phosphate to Glucose-6-Phosphate by PGM.
LactateM+135 ± 5Labeled carbon from galactose has entered glycolysis and been converted to lactate.

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Metabolic Flux Analysis

The mass isotopomer distribution data can be used in computational models to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the precise quantification of intracellular metabolic fluxes, providing a detailed picture of the cellular metabolic state. Software packages are available to perform the complex calculations required for ¹³C-MFA.

Visualizations

Diagrams are essential for representing the complex relationships within metabolic pathways and experimental workflows.

The Leloir Pathway

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gal_beta β-D-Galactose Gal_alpha α-D-Galactose-¹³C-1 Gal_beta->Gal_alpha GALM Gal1P Galactose-1-Phosphate-¹³C-1 Gal_alpha->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for the metabolism of D-Galactose-¹³C-1.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture labeling ¹³C Isotope Labeling with D-Galactose-¹³C-1 start->labeling quench Metabolic Quenching labeling->quench extraction Metabolite Extraction quench->extraction analysis Analysis extraction->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms data Data Processing and Flux Analysis nmr->data ms->data end End: Results data->end

Caption: Workflow for ¹³C metabolic flux analysis using D-Galactose-¹³C-1.

Logical Relationship of Data Analysis

Data_Analysis_Logic raw_data Raw MS/NMR Data peak_integration Peak Integration & Metabolite Identification raw_data->peak_integration isotopomer_dist Mass Isotopomer Distributions (MIDs) peak_integration->isotopomer_dist flux_analysis ¹³C-Metabolic Flux Analysis (MFA) isotopomer_dist->flux_analysis flux_map Quantitative Flux Map flux_analysis->flux_map

Caption: Logical flow of data analysis in ¹³C tracer experiments.

Conclusion

The use of D-Galactose-¹³C-1 as a tracer provides a powerful approach to investigate the intricacies of the Leloir pathway. The combination of stable isotope labeling with advanced analytical techniques and computational modeling allows for a detailed and quantitative understanding of galactose metabolism. This technical guide provides a framework for researchers to design, execute, and interpret experiments aimed at elucidating the role of the Leloir pathway in various biological contexts, from basic research to drug development.

References

D-Galactose-¹³C-1 as a Probe for Inborn Errors of Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Galactose-¹³C-1 as a metabolic probe, primarily through the ¹³C-galactose breath test, for the investigation of inborn errors of metabolism, with a particular focus on galactosemia. This document details the underlying metabolic pathways, experimental protocols, and data interpretation to facilitate its use in research and clinical settings.

Introduction to D-Galactose-¹³C-1 and its Role as a Metabolic Probe

D-Galactose-¹³C-1 is a stable, non-radioactive isotopically labeled form of galactose. When ingested, it is metabolized in the liver via the Leloir pathway. The carbon-13 (¹³C) label at the C-1 position is released as ¹³CO₂ during oxidative metabolism. The rate and amount of ¹³CO₂ exhaled in the breath provide a direct measure of the body's ability to metabolize galactose. This makes D-Galactose-¹³C-1 an excellent non-invasive probe for assessing the functional integrity of the galactose metabolic pathway.

Deficiencies in the enzymes of the Leloir pathway lead to a group of genetic disorders known as galactosemia. The ¹³C-galactose breath test can quantitatively assess the degree of impairment in galactose oxidation, offering valuable insights into the disease phenotype and its correlation with genotype.

The Leloir Pathway and its Enzymatic Defects

The primary route for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate. This pathway involves three key enzymes:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate. This is the enzyme deficient in classic galactosemia.

  • UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

Inborn errors of metabolism affecting this pathway include:

  • Type I Galactosemia (Classic Galactosemia): Caused by a severe deficiency of the GALT enzyme.

  • Type II Galactosemia: Caused by a deficiency of the GALK enzyme.

  • Type III Galactosemia: Caused by a deficiency of the GALE enzyme.

Leloir_Pathway cluster_deficiencies Enzyme Deficiencies GALT_def GALT Deficiency (Classic Galactosemia) Gal1P Gal1P GALT_def->Gal1P GALK_def GALK Deficiency Galactose Galactose GALK_def->Galactose GALE_def GALE Deficiency UDPGal UDPGal GALE_def->UDPGal

When the Leloir pathway is impaired, galactose is shunted into alternative metabolic routes, leading to the accumulation of toxic metabolites like galactitol and galactonate.

Alternative_Pathways Galactose Excess Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase Cataracts Cataracts Galactitol->Cataracts Tissue_Damage Tissue Damage Galactonate->Tissue_Damage

The ¹³C-Galactose Breath Test: Experimental Protocol

The ¹³C-galactose breath test is a dynamic, non-invasive method to assess whole-body galactose oxidation capacity.

Patient Preparation
  • Fasting: Patients should fast for a minimum of 2-8 hours prior to the test. Water is permitted.[1]

  • Dietary Restrictions: To ensure a stable baseline of ¹³C abundance in expired CO₂, patients are instructed to avoid foods rich in ¹³C (e.g., corn and cane sugar products) for at least 24-48 hours before the test.[1] A galactose-restricted diet should be maintained for at least 24 hours prior to the study.[1]

Administration of D-Galactose-¹³C-1
  • Dosage: An oral dose of 7 mg/kg of D-Galactose-¹³C-1 is typically administered.[1][2] For studies assessing liver function, a dose of 100 mg of ¹³C-galactose with 25 g/m² of unlabeled carrier galactose has been used.

  • Administration: The labeled galactose is dissolved in water and ingested by the patient.

Breath Sample Collection
  • Baseline Samples: Two baseline breath samples are collected before the ingestion of D-Galactose-¹³C-1.

  • Post-Ingestion Samples: Breath samples are collected at regular intervals, typically every 30 to 60 minutes, for a duration of 2 to 5 hours. Common time points for collection are 60, 90, and 120 minutes post-ingestion.

  • Collection Method: Patients exhale through a straw into a collection tube (e.g., a glass Vacutainer tube) until it is full. Samples are stored at room temperature until analysis.

Sample Analysis

The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath samples is measured using:

  • Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision analysis of stable isotope ratios.

  • Non-Dispersive Infrared Spectrometry (NDIRS): A simpler and less expensive alternative to IRMS that has shown good correlation for clinical applications.

Data Calculation and Interpretation

The results are typically expressed as the cumulative percentage of the administered dose of ¹³C recovered as ¹³CO₂ in the exhaled air over time (CUMPCD). This value reflects the overall galactose oxidation capacity.

Experimental_Workflow Patient_Prep Patient Preparation (Fasting, Diet) Baseline_Sampling Baseline Breath Sampling (t=0) Patient_Prep->Baseline_Sampling Administration Oral Administration of D-Galactose-¹³C-1 Baseline_Sampling->Administration Post_Sampling Post-Dose Breath Sampling (e.g., 60, 90, 120 min) Administration->Post_Sampling Analysis ¹³CO₂/¹²CO₂ Analysis (IRMS or NDIRS) Post_Sampling->Analysis Calculation Data Calculation (CUMPCD) Analysis->Calculation Interpretation Clinical Interpretation Calculation->Interpretation

Quantitative Data and Clinical Significance

The ¹³C-galactose breath test can effectively distinguish between healthy individuals, carriers, and individuals with different forms and severities of galactosemia.

Patient Group Genotype Number of Subjects CUMPCD at 120 min (Median and Range) Reference
Classical GalactosemiaVarious classical mutations340.29% (0.08% - 7.51%)
Homozygous p.Ser135Leup.Ser135Leu/p.Ser135Leu29.44% (8.66% - 10.22%)
Heterozygous p.Ser135Leup.Ser135Leu/p.380Argext50118.59%
NBS Detected VariantsVarious413.79% (12.73% - 14.87%)
ControlsN/A49.29% (8.94% - 10.02%)

NBS: Newborn Screening

Genotype Group Number of Subjects ¹³CO₂ Elimination at 2 hours (% of bolus) Reference
Classical Galactosemia (Q188R/Q188R)11< 2%
Other Severe Alleles with Q188R7< 2%
Normal Oxidation (e.g., Q188R/N314D)MultipleNormal
Controls208.47% - 28.23%

In a study of a patient with galactokinase (GALK) deficiency, the whole-body galactose oxidation breath test revealed that the patient eliminated 35% of the bolus [1-¹³C]-galactose as ¹³CO₂ by 5 hours, which is within the normal range. This suggests that in some cases of GALK deficiency, the overall galactose oxidation may not be severely impaired, or alternative pathways compensate for the enzymatic block.

Genotype_Phenotype_Correlation cluster_severe Severe (e.g., Q188R/Q188R) cluster_variant Variant (e.g., S135L/S135L) Genotype GALT Genotype Enzyme_Activity Residual GALT Enzyme Activity Genotype->Enzyme_Activity Breath_Test ¹³C-Galactose Breath Test (CUMPCD) Enzyme_Activity->Breath_Test Phenotype Clinical Phenotype Breath_Test->Phenotype Severe_Genotype Severe Mutations Low_Activity ~0% Activity Severe_Genotype->Low_Activity Low_CUMPCD Low CUMPCD (<2%) Low_Activity->Low_CUMPCD Severe_Phenotype Classic Galactosemia Low_CUMPCD->Severe_Phenotype Variant_Genotype Variant Mutations Residual_Activity Residual Activity Variant_Genotype->Residual_Activity Normal_CUMPCD Normal CUMPCD Residual_Activity->Normal_CUMPCD Milder_Phenotype Variant Galactosemia Normal_CUMPCD->Milder_Phenotype

Conclusion

D-Galactose-¹³C-1, utilized in the ¹³C-galactose breath test, is a powerful, non-invasive tool for the functional assessment of galactose metabolism. It provides quantitative data that can aid in the diagnosis and phenotypic characterization of inborn errors of metabolism, particularly the various forms of galactosemia. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this valuable metabolic probe. The ability to correlate genotype with metabolic function through this test holds significant promise for personalized medicine and the development of novel therapeutic strategies for these rare diseases.

References

Unraveling Cancer's Sweet Tooth: A Technical Guide to Exploring Galactose Metabolism with D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Leloir Pathway and Beyond: Leveraging Isotope Tracing to Identify Novel Therapeutic Targets in Oncology

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of D-Galactose-¹³C-1 as a metabolic tracer to investigate galactose metabolism in cancer cells. The altered metabolic landscape of tumors, including their ability to utilize alternative sugars like galactose, presents a promising frontier for novel therapeutic interventions. This document outlines the core metabolic pathways, detailed experimental protocols for isotope tracing, and data interpretation strategies, offering a practical framework for interrogating this critical aspect of cancer biology.

Introduction: The Significance of Galactose Metabolism in Cancer

While the "Warburg effect"—the reliance of cancer cells on glycolysis even in the presence of oxygen—is a well-established hallmark of cancer, the metabolic flexibility of tumors extends to the utilization of other carbohydrates, including galactose.[1] The Leloir pathway, the primary route for galactose metabolism, converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for anabolic processes such as the synthesis of glycoproteins and glycolipids.[2][3] These macromolecules are crucial for various cancer cell functions, including cell-cell recognition, metastasis, and receptor-mediated signaling.[4]

Emerging research indicates that the enzymes involved in galactose metabolism are upregulated in several aggressive cancers, including glioblastoma, breast cancer, and hepatocellular carcinoma, and their expression can correlate with poor clinical outcomes.[2] Furthermore, some cancer cells with specific genetic alterations, such as an activated PI3K/AKT signaling pathway, exhibit increased sensitivity to galactose-induced cell death, highlighting a potential therapeutic vulnerability. The use of stable isotope tracers like D-Galactose-¹³C-1, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes and the elucidation of pathway dynamics within cancer cells. This guide will provide the necessary technical details to embark on such investigations.

Core Signaling and Metabolic Pathways

The metabolism of D-Galactose-¹³C-1 in cancer cells primarily follows the Leloir pathway, which integrates with central carbon metabolism. Understanding the flow of the ¹³C label through these interconnected pathways is fundamental to interpreting experimental results.

The Leloir Pathway

The Leloir pathway consists of a series of enzymatic reactions that convert galactose into a form that can be readily utilized by the cell's metabolic machinery.

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P GALK1 UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C-1 UDPGal->Glc1P UGP2 Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Glycolysis Glycolysis & PPP Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-¹³C-1 metabolism.

Integration with Central Carbon Metabolism and Signaling

The products of galactose metabolism feed into central carbon metabolism, influencing glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. Furthermore, the disruption of galactose metabolism has been shown to impact key cancer signaling pathways.

Galactose_Signaling_Integration Galactose Galactose Metabolism (Leloir Pathway) Glycosylation Protein & Lipid Glycosylation Galactose->Glycosylation Glycolysis_PPP Glycolysis / PPP Galactose->Glycolysis_PPP HSP90 HSP90 Galactose->HSP90 regulates PI3K_AKT PI3K/AKT Pathway Glycosylation->PI3K_AKT modulates CellGrowth Cell Growth & Proliferation Glycolysis_PPP->CellGrowth supports PI3K_AKT->CellGrowth promotes HSP90->PI3K_AKT stabilizes

Caption: Integration of galactose metabolism with key signaling pathways in cancer.

Experimental Protocols

A successful D-Galactose-¹³C-1 tracing experiment requires meticulous attention to detail from cell culture to sample analysis. The following protocols provide a robust starting point for such studies.

Cell Culture and ¹³C-Labeling

This protocol is designed for adherent cancer cell lines and can be adapted for suspension cultures.

  • Cell Seeding: Plate cancer cells in standard glucose-containing medium (e.g., DMEM with 10% FBS) and allow them to adhere and reach approximately 60-70% confluency.

  • Medium Preparation: Prepare experimental medium by replacing standard glucose with D-Galactose-¹³C-1 at a physiological concentration (e.g., 5-10 mM). Ensure the medium is supplemented with dialyzed fetal bovine serum to minimize the influence of unlabeled glucose and other small molecules from the serum.

  • Isotope Labeling:

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove residual glucose-containing medium.

    • Add the pre-warmed D-Galactose-¹³C-1 medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the ¹³C label into various metabolites. The optimal incubation time will depend on the metabolic rates of the specific cell line and should be determined empirically.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution.

    • Quench metabolic activity by adding liquid nitrogen directly to the plate.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites for analysis.

Analytical Methods for ¹³C-Labeled Metabolite Analysis

The extracted metabolites can be analyzed using mass spectrometry or NMR spectroscopy to determine the extent and position of ¹³C incorporation.

a) Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatography: Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID reveals the relative abundance of molecules with different numbers of ¹³C atoms.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dry the metabolite extract and reconstitute it in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra.

  • Data Analysis: Analyze the spectra to identify ¹³C-labeled metabolites and quantify the positional enrichment of ¹³C, which can provide more detailed information about pathway activity.

Experimental Workflow Visualization

A typical workflow for a D-Galactose-¹³C-1 metabolic flux study is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Start Cancer Cell Line Selection Culture Cell Seeding & Growth Start->Culture Labeling ¹³C-Galactose Labeling (Time Course) Culture->Labeling Quench Metabolite Quenching Labeling->Quench Extract Metabolite Extraction Quench->Extract Analytics LC-MS or NMR Analysis Extract->Analytics MFA Metabolic Flux Analysis (MFA) Analytics->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: A standard experimental workflow for D-Galactose-¹³C-1 tracing.

Quantitative Data Presentation

The primary output of a ¹³C-metabolic flux analysis (¹³C-MFA) is a set of quantitative flux values for the reactions in the metabolic model. These data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.

Table 1: Illustrative Metabolic Fluxes in Cancer Cells Cultured with D-Galactose-¹³C-1

Metabolic Flux (Reaction)Flux Rate (nmol/10⁶ cells/hr) ± SD (Control)Flux Rate (nmol/10⁶ cells/hr) ± SD (Galactose)Fold Change
Galactose Uptake0.0 ± 0.0150.2 ± 12.5-
Glycolysis (Pyruvate Prod.)250.5 ± 20.1180.7 ± 15.30.72
Pentose Phosphate Pathway30.2 ± 4.520.1 ± 3.10.67
Lactate Secretion450.8 ± 35.6320.4 ± 28.90.71
TCA Cycle (Citrate Synthase)45.3 ± 5.865.9 ± 7.21.45
Anaplerosis (Pyruvate Carboxylase)10.1 ± 2.115.3 ± 2.51.51

Note: The data presented in this table are illustrative and intended to represent typical findings. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Illustrative ¹³C-Labeling Enrichment in Key Metabolites

Metabolite% ¹³C Enrichment (Control)% ¹³C Enrichment (Galactose, 24h)
Glucose-6-Phosphate98.5 ± 0.595.2 ± 1.1
Fructose-6-Phosphate98.2 ± 0.694.8 ± 1.3
3-Phosphoglycerate97.9 ± 0.793.5 ± 1.5
Lactate98.1 ± 0.492.1 ± 1.8
Citrate5.2 ± 1.145.6 ± 3.2
α-Ketoglutarate4.8 ± 0.942.3 ± 2.9

Note: This table illustrates the percentage of the metabolite pool that contains at least one ¹³C atom derived from D-Galactose-¹³C-1. Data are representational.

Conclusion

The use of D-Galactose-¹³C-1 as a metabolic tracer is a powerful tool for dissecting the intricacies of galactose metabolism in cancer cells. This technical guide provides a foundational framework for designing, executing, and interpreting such experiments. By quantifying the metabolic fluxes and identifying the downstream fate of galactose-derived carbons, researchers can uncover novel metabolic vulnerabilities and signaling dependencies in cancer. These insights are critical for the development of targeted therapies that exploit the unique metabolic phenotypes of tumor cells, ultimately paving the way for more effective and personalized cancer treatments.

References

Foundational Principles of Metabolic Flux Analysis with D-Galactose-¹³C-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracing the path of isotopically labeled substrates, such as D-Galactose-¹³C-1, through metabolic networks, researchers can gain a detailed understanding of cellular physiology in various states of health and disease. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with MFA utilizing D-Galactose-¹³C-1, a valuable tool for interrogating galactose metabolism and its integration into central carbon metabolism. This knowledge is particularly relevant for research in areas such as oncology, metabolic disorders, and drug development, where alterations in cellular metabolism play a critical role.

Core Principles of ¹³C-Metabolic Flux Analysis

The fundamental concept of ¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system and tracking its incorporation into downstream metabolites. The distribution of ¹³C in these metabolites, known as isotopomer patterns, provides a wealth of information about the relative activities of different metabolic pathways.[1]

The key steps in a ¹³C-MFA experiment are:

  • Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer, defining the experimental conditions, and establishing a metabolic model of the system under investigation.[2]

  • Tracer Experiment: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[3]

  • Isotopic Labeling Measurement: The isotopic labeling patterns of key intracellular metabolites are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

  • Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes by fitting the experimentally measured labeling patterns to the metabolic model.

  • Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.

D-Galactose Metabolism and its Integration into Central Carbon Metabolism

D-galactose, a C4 epimer of glucose, is a monosaccharide that serves as an important energy source. Its metabolism primarily occurs through the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis.

The key enzymatic steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

  • UDP-Glucose Exchange: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose.

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.

The use of D-Galactose-¹³C-1 as a tracer allows for the precise quantification of the flux through the Leloir pathway and its subsequent contribution to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Experimental Protocols

Cell Culture and ¹³C-Labeling

A detailed protocol for a typical ¹³C-MFA experiment using D-Galactose-¹³C-1 in mammalian cells is outlined below.

StepProcedureNotes
1. Cell Seeding Seed mammalian cells (e.g., cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that allows for logarithmic growth during the labeling period.Cell density should be optimized to ensure sufficient biomass for analysis without nutrient limitation.
2. Adaptation to Tracer Medium Culture cells in a defined medium containing unlabeled galactose at the desired concentration for a period to allow for metabolic adaptation.This step is crucial to ensure that the observed metabolic fluxes are representative of the steady-state metabolism in the presence of galactose.
3. Introduction of ¹³C-Tracer Replace the adaptation medium with a medium containing D-Galactose-¹³C-1 at the same concentration. The labeling purity of the tracer should be high (e.g., 99%).The concentration of the tracer should be carefully chosen to achieve significant labeling without causing metabolic perturbations.
4. Incubation Incubate the cells with the ¹³C-labeled medium until they reach isotopic steady state. This typically requires a duration equivalent to several cell doubling times.It is recommended to perform a time-course experiment to confirm the attainment of isotopic steady state.
5. Quenching and Metabolite Extraction Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell extract.Rapid quenching is critical to prevent metabolic changes during sample processing.
6. Sample Preparation for Analysis Centrifuge the cell extract to pellet the biomass. The supernatant containing the intracellular metabolites is collected and dried. The pellet can be used for biomass composition analysis.The dried metabolite extract is then ready for derivatization (for GC-MS) or resuspension in a suitable buffer (for NMR).
GC-MS Analysis

GC-MS is a widely used technique for analyzing the isotopomer distribution of metabolites due to its high sensitivity and resolution.

StepProcedureNotes
1. Derivatization The dried metabolite extracts are derivatized to increase their volatility for GC analysis. A common method is a two-step derivatization involving methoximation followed by silylation.For sugars, derivatization with N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) is a common practice.
2. GC-MS Analysis The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, providing information on the isotopomer distribution.Chemical ionization is often preferred over electron ionization for saccharide analysis as it produces more informative fragments.
3. Data Analysis The raw mass spectral data is processed to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. This involves correcting for the natural abundance of ¹³C.Specialized software is used for this analysis.
NMR Spectroscopy Analysis

NMR spectroscopy provides positional information on ¹³C labeling, which can be highly valuable for resolving complex metabolic pathways.

StepProcedureNotes
1. Sample Preparation The dried metabolite extract is resuspended in a deuterated solvent (e.g., D₂O) containing a chemical shift standard.Lyophilization of the extract is often performed to remove water, which can interfere with the NMR signal.
2. NMR Data Acquisition ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like HSQC and HMBC can be used to resolve overlapping signals and aid in metabolite identification.The use of ¹³C-labeled substrates significantly enhances the sensitivity of ¹³C NMR.
3. Data Analysis The NMR spectra are processed to identify and quantify the different isotopomers of the metabolites of interest.Specialized software is used to analyze the complex splitting patterns that arise from ¹³C-¹³C and ¹³C-¹H couplings.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the rates of all reactions in the metabolic model. This data is often presented in tables for easy comparison between different experimental conditions.

Table 1: Hypothetical Flux Distribution from a D-Galactose-¹³C-1 Tracer Experiment in a Cancer Cell Line

ReactionFlux (relative to Galactose uptake)
Galactose Uptake100
Glycolysis (Glucose-6-P -> Pyruvate)85
Pentose Phosphate Pathway (Oxidative)15
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)70
Pyruvate Carboxylase (Pyruvate -> Oxaloacetate)5
Lactate Dehydrogenase (Pyruvate -> Lactate)10
Citrate Synthase (Acetyl-CoA + OAA -> Citrate)75

This table represents a hypothetical example for illustrative purposes.

The isotopomer distribution data from GC-MS or NMR analysis provides the constraints for estimating these fluxes. For example, the relative abundance of different mass isotopomers of pyruvate can reveal the relative contributions of glycolysis and the pentose phosphate pathway to its formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Graphviz diagrams are used to visualize complex relationships, such as metabolic pathways and experimental workflows.

Galactose_Metabolism cluster_Leloir Leloir Pathway cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Pyruvate Pyruvate Glc6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate MFA_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase A Cell Culture with D-Galactose-¹³C-1 B Metabolite Extraction A->B C Sample Preparation (Derivatization/Resuspension) B->C D GC-MS or NMR Analysis C->D E Data Processing (MID Calculation) D->E G Flux Estimation (Software) E->G F Metabolic Model Construction F->G H Statistical Analysis G->H I Flux Map Visualization H->I Atom_Mapping Gal ¹³C C C C C C Gal1P ¹³C C C C C C-P Gal:c1->Gal1P:c1 UDPGal C C C C C Gal1P:c1->UDPGal:c1 UDPGlc C C C C C UDPGal:c1->UDPGlc:c1 GALE (epimerization at C4) Glc1P ¹³C C C C C C-P UDPGlc->Glc1P Glc6P ¹³C C C C C C-P Glc1P:c1->Glc6P:c1 F6P ¹³C C C C C C-P Glc6P:c1->F6P:c1 G3P ¹³C C C-P F6P->G3P DHAP C C C-P F6P->DHAP Pyr ¹³C C C G3P:c1->Pyr:c1 Lac ¹³C C C Pyr:c1->Lac:c1

References

An In-depth Technical Guide to Utilizing D-Galactose-¹³C-1 for Studying Nucleotide Sugar Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-¹³C-1 as a stable isotope tracer to investigate the intricate pathways of nucleotide sugar synthesis. Understanding these metabolic routes is crucial for advancements in drug development, glycobiology, and the study of various metabolic diseases.

Introduction: The Role of D-Galactose-¹³C-1 in Metabolic Research

D-Galactose-¹³C-1 is a stable isotope-labeled form of D-galactose, where the carbon atom at the first position (C1) is replaced with a ¹³C isotope. This seemingly minor alteration allows researchers to trace the metabolic fate of galactose through various biochemical pathways without the need for radioactive tracers. Its primary application lies in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a living cell. By introducing D-Galactose-¹³C-1 into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites, scientists can elucidate the dynamics of nucleotide sugar synthesis, which are central to glycosylation reactions and overall cellular metabolism.

The Leloir Pathway: Tracking the ¹³C Label

The primary metabolic route for galactose in most organisms is the Leloir pathway. When D-Galactose-¹³C-1 is introduced to cells, the ¹³C label is incorporated into key nucleotide sugars, namely UDP-galactose and UDP-glucose.

The key steps involving the ¹³C label are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-Galactose-¹³C-1 at the C1 position, forming α-D-Galactose-1-phosphate-¹³C-1.

  • Uridylylation: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to α-D-Galactose-1-phosphate-¹³C-1. This reaction yields UDP-galactose-¹³C-1 and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose-¹³C-1 and UDP-glucose-¹³C-1. This reversible reaction is a critical branch point in nucleotide sugar metabolism.

The resulting ¹³C-labeled UDP-sugars serve as precursors for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates.

Visualization of the Leloir Pathway

The following diagram illustrates the incorporation of the ¹³C label from D-Galactose-¹³C-1 into nucleotide sugars via the Leloir pathway.

Leloir_Pathway D_Gal_13C1 D-Galactose-¹³C-1 Gal1P_13C1 α-D-Galactose-1-phosphate-¹³C-1 D_Gal_13C1->Gal1P_13C1 GALK (ATP -> ADP) invis1 Gal1P_13C1->invis1 UDP_Gal_13C1 UDP-galactose-¹³C-1 Glycoconjugates Glycoconjugates (Glycoproteins, Glycolipids) UDP_Gal_13C1->Glycoconjugates Glycosyltransferases invis2 UDP_Gal_13C1->invis2 UDP_Glc UDP-glucose UDP_Glc->invis1 GALT Glc1P Glucose-1-phosphate UDP_Glc_13C1 UDP-glucose-¹³C-1 UDP_Glc_13C1->Glycoconjugates Glycosyltransferases invis1->UDP_Gal_13C1 invis1->Glc1P invis2->UDP_Glc_13C1 GALE (Epimerization) invis3

Metabolic fate of D-Galactose-¹³C-1 in the Leloir pathway.

Experimental Protocols

A typical experiment to trace the metabolism of D-Galactose-¹³C-1 involves cell culture, isotopic labeling, metabolite extraction, and analysis.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells (e.g., human lymphoblasts, hepatocytes) at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare the appropriate culture medium. For the labeling experiment, replace the standard glucose or galactose with a known concentration of D-Galactose-¹³C-1. A common concentration used in studies is 1 mM.

  • Labeling: Replace the standard medium with the ¹³C-labeling medium. The incubation time can vary depending on the experimental goals, with typical time points ranging from minutes to several hours (e.g., 2.5 and 5 hours) to capture the dynamics of label incorporation.[1]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add a cold extraction solvent to the cells. A common method is to use a solution of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) or perchloric acid.

  • Scraping and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites, including nucleotide sugars. The supernatant can then be dried under vacuum or nitrogen.

Analytical Methods

LC-MS/MS is a highly sensitive and selective method for quantifying nucleotide sugars and their isotopologues.

  • Chromatographic Separation: A porous graphitic carbon (PGC) or a suitable HILIC column can be used to separate the highly polar nucleotide sugars.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions are monitored for each nucleotide sugar and its expected ¹³C-labeled isotopologues.

  • Data Processing: The integrated peak areas for each isotopologue are normalized to the total peak area for that metabolite to determine the fractional isotopic enrichment.

NMR spectroscopy provides detailed information about the position of the ¹³C label within the metabolite.

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., D₂O).

  • NMR Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. 2D NMR techniques like [¹H, ¹³C]-HSQC can be particularly useful for unambiguous assignment of resonances.

  • Data Analysis: Identify and quantify the signals corresponding to the ¹³C-labeled and unlabeled metabolites. The percentage of labeling can be estimated from the relative intensities of the signals.[2]

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., Human Lymphoblasts) Labeling Isotopic Labeling with D-Galactose-¹³C-1 Cell_Culture->Labeling Quenching Metabolic Quenching (Ice-cold PBS wash) Labeling->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Analysis Analysis Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS Quantification & Isotopologue Distribution NMR NMR Spectroscopy Analysis->NMR Positional Labeling & Quantification Data_Analysis Data Analysis and Flux Calculation LCMS->Data_Analysis NMR->Data_Analysis

General workflow for a D-Galactose-¹³C-1 labeling experiment.

Data Presentation

Quantitative data from D-Galactose-¹³C-1 labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Metabolite Concentrations in Human Lymphoblasts after Incubation with ¹³C-Galactose

This table presents example data on the concentrations of key metabolites in the Leloir pathway after incubation with ¹³C-labeled galactose, as determined by NMR spectroscopy.[2]

MetaboliteConcentration (nmol/mg protein)
Galactose-1-phosphate~10
UDP-galactose0.5 - 2.0
UDP-glucose0.5 - 2.0
Galactitol0.5 - 2.0
Table 2: Isotopic Enrichment of Nucleotide Sugars

This table illustrates how the fractional isotopic enrichment data, typically obtained from LC-MS/MS analysis, can be presented. The values represent the percentage of the metabolite pool that contains the ¹³C label.

MetaboliteTime Point 1 (e.g., 2.5 h)Time Point 2 (e.g., 5 h)
UDP-galactose-¹³C-1Example: 45%Example: 70%
UDP-glucose-¹³C-1Example: 20%Example: 40%

Conclusion

D-Galactose-¹³C-1 is an invaluable tool for dissecting the complexities of nucleotide sugar synthesis. By combining isotopic labeling with advanced analytical techniques such as LC-MS/MS and NMR, researchers can gain detailed insights into the metabolic fluxes through the Leloir pathway and its connections to other metabolic networks. The methodologies and data presentation formats outlined in this guide provide a framework for designing and executing robust experiments to advance our understanding of cellular metabolism and to support the development of novel therapeutic strategies.

References

The Pivotal Role of D-Galactose-¹³C₆ in Deciphering Glycosylation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology, understanding the complex processes of glycosylation is paramount for advancements in disease diagnostics and therapeutic development. A key tool that has emerged for researchers in this field is D-Galactose-¹³C₆, a stable isotope-labeled monosaccharide that serves as a powerful tracer for elucidating the metabolic pathways of glycan biosynthesis. This technical guide provides an in-depth exploration of the application of D-Galactose-¹³C₆ for scientists and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visualization of the underlying biochemical pathways.

Introduction to Glycosylation and the Significance of Isotopic Labeling

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates the structure, function, and localization of a vast array of molecules. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. The study of these complex "glyco-codes" has been significantly advanced by the use of stable isotope labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes.

D-Galactose-¹³C₆, in which all six carbon atoms are replaced with the ¹³C isotope, allows researchers to trace the journey of galactose from its uptake by the cell to its incorporation into various glycoconjugates. This metabolic labeling approach, coupled with sensitive analytical techniques like mass spectrometry, enables the precise quantification of glycan synthesis and turnover, providing invaluable insights into the dynamics of glycosylation in both healthy and diseased states.

The Metabolic Journey of D-Galactose-¹³C₆: From Uptake to Glycan Incorporation

Upon entering the cell, D-Galactose-¹³C₆ is primarily metabolized through the Leloir pathway, a series of enzymatic reactions that convert it into the activated sugar nucleotide, UDP-D-Galactose-¹³C₆. This central precursor is then utilized by glycosyltransferases in the Golgi apparatus to build and extend the glycan chains of glycoproteins and glycolipids.

The key steps in this pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-Galactose-¹³C₆ to form D-Galactose-¹³C₆-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of D-Galactose-¹³C₆-1-phosphate with UDP-glucose to produce UDP-D-Galactose-¹³C₆ and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4'-epimerase (GALE) can interconvert UDP-D-Galactose-¹³C₆ and UDP-D-Glucose-¹³C₆, linking galactose metabolism to the broader cellular pool of activated glucose.

This activated UDP-D-Galactose-¹³C₆ is then transported into the Golgi apparatus, where it serves as a donor substrate for galactosyltransferases, enzymes that add ¹³C-labeled galactose residues to growing N-glycan and O-glycan chains on proteins, as well as to glycolipids.

Leloir_Pathway cluster_Cell Cell Cytoplasm cluster_Golgi Golgi Apparatus Gal D-Galactose-¹³C₆ Gal1P D-Galactose-¹³C₆-1-P Gal->Gal1P GALK UDPGal UDP-D-Galactose-¹³C₆ Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGlc->Gal1P UDPGal->UDPGlc GALE Glc1P Glucose-1-P UDPGal->Glc1P GALT Glycoproteins Glycoproteins UDPGal->Glycoproteins Galactosyltransferases Glycolipids Glycolipids UDPGal->Glycolipids Galactosyltransferases

Figure 1: The Leloir Pathway for D-Galactose-¹³C₆ metabolism.

Quantitative Analysis of Glycosylation using D-Galactose-¹³C₆

The incorporation of D-Galactose-¹³C₆ into glycans results in a predictable mass shift that can be detected by mass spectrometry. Since each galactose residue will be 6 Daltons heavier than its unlabeled counterpart, the mass of a glycan will increase by 6n Daltons, where 'n' is the number of galactose residues. This allows for the differentiation and relative quantification of newly synthesized (heavy) versus pre-existing (light) glycan populations.

Table 1: Theoretical Mass Shifts of Common Glycan Structures with D-Galactose-¹³C₆ Labeling

Glycan Structure (Abbreviated)Number of Galactose ResiduesTheoretical Mass Shift (Da)
Core 1 O-glycan (Galβ1-3GalNAc)1+6
Core 2 O-glycan (Galβ1-3(GlcNAcβ1-6)GalNAc)1+6
Biantennary N-glycan with terminal galactose2+12
Triantennary N-glycan with terminal galactose3+18
Lactosylceramide (Galβ1-4Glc-Cer)1+6
Globotriaosylceramide (Gb3) (Galα1-4Galβ1-4Glc-Cer)2+12

Table 2: Hypothetical Quantitative Data from a D-Galactose-¹³C₆ Labeling Experiment

This table illustrates the type of quantitative data that can be obtained by comparing the abundance of ¹³C-labeled (heavy) and unlabeled (light) glycans in a control versus a treated cell line.

GlycanCell LineIsotopePeak Area (Arbitrary Units)Heavy/Light Ratio
Core 1 O-glycanControlLight1.2 x 10⁶0.83
Heavy1.0 x 10⁶
TreatedLight8.5 x 10⁵1.76
Heavy1.5 x 10⁶
Biantennary N-glycanControlLight2.5 x 10⁷0.92
Heavy2.3 x 10⁷
TreatedLight2.8 x 10⁷0.64
Heavy1.8 x 10⁷

Experimental Protocols

A generalized protocol for metabolic labeling of mammalian cells with D-Galactose-¹³C₆ is provided below. This protocol should be optimized for specific cell lines and experimental goals.

Protocol: Metabolic Labeling of Mammalian Cells with D-Galactose-¹³C₆

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free and galactose-free cell culture medium

  • D-Galactose-¹³C₆ (uniformly labeled, >98% isotopic purity)

  • Fetal Bovine Serum (dialyzed, if necessary to reduce background galactose)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free and galactose-free medium with D-Galactose-¹³C₆ to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically. Add other necessary supplements like serum.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed D-Galactose-¹³C₆ labeling medium to the cells.

    • Incubate the cells for a period sufficient to achieve significant labeling of the glycans of interest. This can range from a few hours for rapid turnover to over 24 hours for steady-state labeling.

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cell debris.

    • The supernatant contains the metabolites, and the pellet contains the proteins and other macromolecules.

  • Glycan Release and Purification:

    • N-glycans: Proteins from the cell pellet can be denatured, reduced, and alkylated, followed by enzymatic release of N-glycans using PNGase F.

    • O-glycans: O-glycans can be released from the remaining protein pellet by chemical methods such as reductive β-elimination.

    • Released glycans should be purified using appropriate solid-phase extraction (SPE) methods.

  • Mass Spectrometry Analysis:

    • Analyze the purified labeled glycans by mass spectrometry (e.g., LC-MS/MS, MALDI-TOF MS).

    • Acquire data in both full scan mode (to determine the mass isotopologue distribution) and fragmentation mode (for structural confirmation).

Experimental_Workflow A 1. Cell Culture B 2. Metabolic Labeling with D-Galactose-¹³C₆ A->B C 3. Cell Harvesting & Metabolite Extraction B->C D 4. Glycan Release (N-glycans & O-glycans) C->D E 5. Glycan Purification D->E F 6. Mass Spectrometry Analysis E->F G 7. Data Analysis F->G

Figure 2: Experimental workflow for D-Galactose-¹³C₆ labeling.

Conclusion

D-Galactose-¹³C₆ is an indispensable tool for researchers seeking to unravel the complexities of glycosylation. By providing a means to trace the metabolic flux of galactose into various glycan structures, this stable isotope-labeled sugar enables a deeper understanding of the dynamic nature of the glycome. The methodologies and data presented in this guide offer a solid foundation for the application of D-Galactose-¹³C₆ in glycosylation research, with the potential to accelerate the discovery of novel biomarkers and the development of innovative therapeutics targeting glycosylation pathways.

Methodological & Application

Application Note: LC-MS/MS Method for Detecting D-Galactose-13C-1 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds like D-Galactose-13C-1 is a powerful technique to investigate cellular metabolism and metabolic flux. This application note provides a detailed protocol for the detection and quantification of this compound and its labeled metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolic route for galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3] By tracing the incorporation of the 13C label, researchers can elucidate the dynamics of this pathway and its connections to central carbon metabolism.

Metabolic Pathway of D-Galactose

D-galactose is primarily metabolized through the Leloir pathway. The key steps involve the phosphorylation of galactose, its conversion to a UDP-sugar, and subsequent epimerization to UDP-glucose. Understanding this pathway is crucial for tracking the fate of the 13C label from this compound.

Leloir_Pathway cluster_0 Leloir Pathway Gal β-D-Galactose Gal_alpha α-D-Galactose-¹³C-1 Gal->Gal_alpha GALM Gal1P Galactose-1-Phosphate-¹³C-1 Gal_alpha->Gal1P GALK UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C-1 UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C-1 UDPGlc->Glc1P UGP2 Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P PGM1 Glycolysis Glycolysis Glc6P->Glycolysis UDP_glucose_in UDP-Glucose GALT GALT UDP_glucose_in->GALT GALT->UDP_glucose_in UDP-Glucose UDP_gal_out UDP-Galactose GALE GALE UDP_gal_out->GALE UDP-Galactose GALE->UDP_gal_out

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow

The overall experimental workflow for tracing this compound metabolites involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_1 Experimental Protocol A Cell Culture and ¹³C-Galactose Labeling B Metabolite Extraction A->B Quenching C LC-MS/MS Analysis B->C Sample Injection D Data Processing and Metabolite Identification C->D Raw Data Acquisition E Quantitative Analysis and Pathway Interpretation D->E Peak Integration

Caption: General workflow for ¹³C-Galactose metabolite analysis.

Experimental Protocols

Sample Preparation: Metabolite Extraction from Adherent Cells

This protocol is adapted for adherent cell cultures.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), pre-chilled to -80°C

  • Milli-Q water

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing this compound at the desired concentration and for the specified duration.

  • Quenching: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS to remove any residual extracellular metabolites.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

  • Cell Lysis: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Precipitation: Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column Synergi 4µm Fusion-RP 80 Å (150 x 4.6 mm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 0-5 min: 2% B; 5-15 min: 2-98% B; 15-20 min: 98% B; 20-21 min: 98-2% B; 21-30 min: 2% B

Mass Spectrometry Conditions:

A targeted approach using Multiple Reaction Monitoring (MRM) is recommended for quantifying the labeled metabolites.

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

Quantitative Data

The following table provides hypothetical MRM transitions for the detection of unlabeled and this compound labeled metabolites. The +1 mass shift in the precursor and/or fragment ion indicates the incorporation of one 13C atom. Actual collision energies and fragment ions should be optimized for the specific instrument used.

MetabolitePrecursor Ion (Q1) [m/z]Fragment Ion (Q3) [m/z]Isotope
Galactose179.0589.02Unlabeled
Galactose-¹³C-1 180.05 90.02 Labeled
Galactose-1-Phosphate259.0279.97Unlabeled
Galactose-1-Phosphate-¹³C-1 260.02 79.97 Labeled
UDP-Galactose565.05323.03Unlabeled
UDP-Galactose-¹³C-1 566.05 323.03 Labeled
Glucose-1-Phosphate259.0279.97Unlabeled
Glucose-1-Phosphate-¹³C-1 260.02 79.97 Labeled
Glucose-6-Phosphate259.0296.97Unlabeled
Glucose-6-Phosphate-¹³C-1 260.02 96.97 Labeled

Conclusion

This application note provides a comprehensive framework for establishing an LC-MS/MS method to trace this compound metabolism. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative quantitative data, offer a solid starting point for researchers. Method optimization, particularly the MS/MS parameters, is essential for achieving the best performance on the specific instrumentation available. This approach can be adapted for various biological matrices to study the role of galactose metabolism in health and disease.

References

Application Notes and Protocols for the GC-MS Analysis of D-Galactose-¹³C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of metabolites. When combined with stable isotope-labeled internal standards, such as D-Galactose-¹³C-1, it allows for highly accurate measurements in complex biological matrices. D-Galactose-¹³C-1 serves as an ideal tracer for studying galactose metabolism and flux in various physiological and pathological states, including galactosemia and diabetes.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of D-Galactose-¹³C-1 using GC-MS.

The use of a stable isotope-labeled internal standard like D-Galactose-¹³C-1 is crucial for correcting for variations during sample preparation and analysis, enabling precise quantification.[4] This methodology has been successfully applied in stable-isotope turnover studies to evaluate endogenous D-galactose formation.[1]

Principle of the Method

The analysis of D-galactose by GC-MS requires a derivatization step to convert the non-volatile sugar into a volatile and thermally stable compound suitable for gas chromatography. Common derivatization methods include trimethylsilylation and the formation of aldononitrile pentaacetate derivatives. The latter is often preferred as it can reduce the number of isomeric peaks, simplifying the chromatogram.

Following derivatization, the sample is injected into the GC, where the derivatized galactose isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized. For quantitative analysis, specific ions of the derivatized D-Galactose-¹³C-1 and its unlabeled counterpart are monitored. By comparing the peak areas of the labeled and unlabeled fragments, the concentration and enrichment of galactose in the sample can be accurately determined.

Applications

  • Metabolic Flux Analysis: Tracing the metabolic fate of D-Galactose-¹³C-1 provides insights into the activity of pathways like the Leloir pathway, where galactose is converted to glucose.

  • Clinical Research: This method is instrumental in studying disorders of galactose metabolism, such as galactosemia, by quantifying the accumulation of galactose and its metabolites.

  • Drug Development: Understanding how drug candidates affect carbohydrate metabolism can be assessed by monitoring the flux of ¹³C-labeled galactose.

  • Nutritional Science: Investigating the absorption and metabolism of dietary galactose.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of D-Galactose-¹³C-1 is depicted below.

GC-MS Workflow for D-Galactose-13C-1 Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Deproteinization Protein Precipitation Spike->Deproteinization Purification Purification (e.g., Ion-Exchange Chromatography) Deproteinization->Purification Derivatization Chemical Derivatization (e.g., Aldononitrile Pentaacetate) Purification->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAnalysis Data Acquisition and Peak Integration GCMS->DataAnalysis Quantification Quantification and Enrichment Calculation DataAnalysis->Quantification

Caption: Experimental workflow for GC-MS analysis of D-Galactose-¹³C-1.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from the methods described for the analysis of D-galactose in human plasma.

Materials:

  • Human plasma

  • D-Galactose-¹³C-1 (internal standard)

  • D-Glucose oxidase

  • Ion-exchange resin (e.g., Dowex)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • To 100 µL of plasma, add a known amount of D-Galactose-¹³C-1 internal standard solution.

  • For samples with high glucose concentrations, treat with D-glucose oxidase to remove interference.

  • Deproteinize the plasma sample by adding 400 µL of cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Purify the sample using ion-exchange chromatography to remove interfering compounds.

  • Evaporate the purified sample to dryness under a stream of nitrogen.

Protocol 2: Derivatization to Aldononitrile Pentaacetate

This derivatization procedure enhances volatility for GC analysis.

Materials:

  • Dried sample extract from Protocol 1

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride

Procedure:

  • To the dried sample, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Heat the mixture at 90°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 100 µL of acetic anhydride and heat at 90°C for 1 hour.

  • Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Protocol 3: GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized galactose.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature of 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 300°C at 25°C/min, hold for 5 minutes.
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Positive Chemical Ionization (PCI) or Electron Ionization (EI)
Monitored Ions (PCI) m/z 328 for unlabeled galactose, m/z 329 for D-Galactose-¹³C-1
Ion Source Temp. 230°C
Interface Temp. 250°C

Quantitative Data Summary

The following tables summarize the performance characteristics and typical concentrations of D-galactose measured by GC-MS.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 5 µmol/L
Limit of Quantification (LOQ)< 0.02 µmol/L
Within-run CV< 15%
Between-run CV< 15%

Table 2: D-Galactose Concentrations in Human Plasma

PopulationMean D-Galactose Concentration (µmol/L) ± SDnReference
Healthy Adults0.12 ± 0.0316
Diabetic Patients0.11 ± 0.0415
Patients with Classical Galactosemia1.44 ± 0.5410
Heterozygous Parents (Galactosemia)0.17 ± 0.075

Metabolic Pathway of D-Galactose-¹³C-1

D-Galactose-¹³C-1 enters the Leloir pathway, where it is converted into intermediates of glucose metabolism. Tracing the ¹³C label through this pathway allows for the quantification of its metabolic flux.

Leloir_Pathway Gal_13C This compound Gal1P_13C Galactose-1-Phosphate-13C-1 Gal_13C->Gal1P_13C GALK UDP_Gal_13C UDP-Galactose-13C-1 Gal1P_13C->UDP_Gal_13C GALT UDP_Glc UDP-Glucose UDP_Gal_13C->UDP_Glc GALE G1P Glucose-1-Phosphate UDP_Gal_13C->G1P GALE, PGM UDP_Glc->Gal1P_13C GALT G6P Glucose-6-Phosphate G1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis

Caption: The Leloir pathway for D-Galactose-¹³C-1 metabolism.

Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological samples. The specific parameters for GC-MS analysis may require optimization for different instrumentation and applications.

References

Application Note & Protocol: Quantification of D-Galactose-¹³C-1 Enrichment in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of D-Galactose-¹³C-1 enrichment in human plasma samples using stable isotope dilution coupled with gas chromatography-mass spectrometry (GC-MS). This method is crucial for metabolic studies, particularly in understanding galactose metabolism and diagnosing disorders like galactosemia.

Introduction

D-galactose is a critical monosaccharide involved in energy metabolism and the biosynthesis of macromolecules.[1] The study of its metabolic pathways, primarily the Leloir pathway, is essential for understanding both normal physiology and the pathophysiology of metabolic disorders.[2][3] Stable isotope tracers, such as D-Galactose-¹³C-1, allow for the precise tracking of galactose through metabolic reactions, providing deep insights into metabolic fluxes and endogenous production rates.[4][5]

This application note details a robust and sensitive method for determining D-galactose concentrations and ¹³C-enrichment in plasma. The protocol is based on a stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) technique, which involves the derivatization of galactose to its aldononitrile pentaacetate form to ensure accurate and reliable quantification.

Metabolic Pathway Overview: The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This product can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic uses. The pathway involves three principal enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).

Leloir_Pathway cluster_0 Leloir Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Galactose Mutarotase Gal1P Galactose-1-Phosphate aGal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT dummy2 UDPGlc->dummy2 dummy1 dummy1->Gal1P Glc1P_sink Glucose-1-Phosphate (to Glycolysis) dummy2->Glc1P_sink UDPGlc_source UDP-Glucose (from other pathways) UDPGlc_source->dummy1 Isotope_Dilution_Workflow cluster_workflow Quantification Logic plasma Plasma Sample (Contains unknown amount of ¹²C-Galactose and ¹³C-1-Galactose) ms GC-MS Analysis plasma->ms standard Internal Standard (Known amount of D-[U-¹³C₆]Galactose) standard->ms ratio Measure Ion Intensity Ratios (m/z for ¹²C, ¹³C-1, and ¹³C-U) ms->ratio quant Calculate Concentration & Enrichment ratio->quant Sample_Prep_Workflow start Start: Plasma Sample (1 mL) step1 Add Internal Standard (e.g., 20 µL of 50 µmol/L D-[U-¹³C₆]Galactose) start->step1 step2 Deproteinization (Add 0.25 mL of 3 mol/L Perchloric Acid) step1->step2 step3 Centrifuge & Neutralize Supernatant (with KHCO₃ and Phosphate Buffer) step2->step3 step4 Glucose Removal (Incubate with D-Glucose Oxidase) step3->step4 step5 Purification (Ion-Exchange Chromatography) step4->step5 step6 Dry the Sample (Evaporate to dryness) step5->step6 end Proceed to Derivatization step6->end

References

Application Notes: D-Galactose-13C-1 Metabolic Flux Analysis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. D-Galactose-13C-1 is a valuable tracer for investigating galactose metabolism, which plays a crucial role in cellular energy homeostasis and the biosynthesis of macromolecules. Dysregulation of galactose metabolism is implicated in various diseases, including cancer and inherited metabolic disorders such as galactosemia. By tracing the fate of the 13C label from this compound, researchers can elucidate the activity of key metabolic pathways, identify potential therapeutic targets, and understand the metabolic rewiring in disease states.

Principle of this compound Metabolic Flux Analysis

The core principle of this compound MFA lies in introducing this isotopically labeled sugar into a cell culture system. The ¹³C atom at the C1 position of galactose serves as a tracer. As mammalian cells metabolize this compound, this labeled carbon is incorporated into various downstream metabolites. The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-6-phosphate, an integral node in central carbon metabolism. This allows the ¹³C label to enter glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.

By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through these pathways can be calculated.[1] This provides a detailed snapshot of the cell's metabolic phenotype under specific conditions.

Key Metabolic Pathways Investigated

  • Leloir Pathway: The canonical pathway for galactose utilization, converting galactose to glucose-1-phosphate, then to glucose-6-phosphate.

  • Glycolysis and TCA Cycle: Assessing the contribution of galactose to cellular energy production.

  • Pentose Phosphate Pathway (PPP): Determining the role of galactose in generating NADPH and precursors for nucleotide synthesis.

  • Glycogen Synthesis: Quantifying the flux of galactose towards energy storage.

  • Hexosamine Biosynthesis Pathway: Tracing the incorporation of galactose into the synthesis of UDP-N-acetylglucosamine, a precursor for glycosylation.

  • Alternative Pathways: In certain pathological conditions, alternative pathways such as the reduction of galactose to galactitol (implicated in cataract formation in galactosemia) and oxidation to galactonate can be assessed.

Applications in Research and Drug Development

  • Oncology: Cancer cells often exhibit altered glucose and galactose metabolism. This compound MFA can help identify metabolic vulnerabilities in tumors and assess the efficacy of drugs targeting these pathways.

  • Inherited Metabolic Disorders: Elucidating the metabolic consequences of enzyme deficiencies in conditions like galactosemia and developing novel therapeutic strategies.

  • Neurodegenerative Diseases: Investigating the role of altered galactose metabolism in the brain and its contribution to neuronal dysfunction.

  • Immunology: Understanding how immune cells utilize galactose to fuel their activation and effector functions.

  • Bioprocessing: Optimizing cell culture media and conditions to enhance the production of therapeutic glycoproteins by ensuring efficient galactose utilization for glycosylation.[2]

Data Presentation

Quantitative data from this compound MFA studies are typically presented in tables summarizing isotopic enrichment or calculated metabolic fluxes.

Table 1: Example of Isotopic Enrichment in Key Metabolites after this compound Labeling

MetaboliteMass IsotopomerFractional Abundance (%)
Glucose-6-PhosphateM+185.2 ± 3.1
Fructose-6-PhosphateM+183.9 ± 2.9
3-PhosphoglycerateM+165.7 ± 4.5
LactateM+170.1 ± 3.8
CitrateM+145.3 ± 5.2
Ribose-5-PhosphateM+130.8 ± 2.5

This table represents hypothetical data for illustrative purposes.

Table 2: Plasma D-Galactose Concentrations in Different Human Cohorts

CohortD-Galactose Concentration (μmol/L)
Healthy Adults (n=16)0.12 ± 0.03
Diabetic Patients (n=15)0.11 ± 0.04
Patients with Classical Galactosemia (n=10)1.44 ± 0.54
Obligate Heterozygous Parents (n=5)0.17 ± 0.07

Data adapted from a stable-isotope dilution method study.[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and galactose-free medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Adaptation (Optional but Recommended): For steady-state MFA, adapt the cells to a medium containing unlabeled galactose at the same concentration as the intended labeled experiment for at least 24 hours. This minimizes metabolic shocks upon introducing the tracer.

  • Preparation of Labeling Medium: Prepare the glucose-free and galactose-free medium supplemented with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound (typically in the range of 5-25 mM).

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. For steady-state MFA, this is typically 24-48 hours, or until isotopic equilibrium is reached in key downstream metabolites. For kinetic flux analysis, shorter time points are used. It is crucial to perform time-course experiments to determine the optimal labeling duration for your specific cell line and experimental goals.[4]

Protocol 2: Metabolite Extraction

Materials:

  • Cold (-80°C) 80% Methanol

  • Cell scraper

  • Dry ice

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on a bed of dry ice.

  • Extraction:

    • Immediately add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Incubate at -80°C for 15 minutes.

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

Materials:

  • Dried metabolite extract

  • Pyridine

  • Methoxyamine hydrochloride solution in pyridine (20 mg/mL)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMS)

  • GC-MS vials with inserts

Procedure:

  • Derivatization (Methoximation):

    • Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite pellet.

    • Vortex thoroughly and incubate at 37°C for 90 minutes.

  • Derivatization (Silylation):

    • Add 80 µL of MTBSTFA + 1% TBDMS to the mixture.

    • Vortex and incubate at 60°C for 30 minutes.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert.

  • GC-MS Analysis: Analyze the samples using a gas chromatograph coupled to a mass spectrometer. The GC separates the derivatized metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[5]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis seeding Cell Seeding adaptation Adaptation to Galactose Medium seeding->adaptation labeling Incubation with this compound adaptation->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction drying Drying of Extract extraction->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms mid_determination MID Determination gcms->mid_determination flux_calculation Flux Calculation mid_determination->flux_calculation

Experimental workflow for this compound MFA.

galactose_metabolism cluster_leloir Leloir Pathway cluster_central_carbon Central Carbon Metabolism cluster_alternative Alternative Pathways gal This compound gal1p Galactose-1-Phosphate-13C-1 gal->gal1p GALK galactitol Galactitol-13C-1 gal->galactitol Aldose Reductase galactonate Galactonate-13C-1 gal->galactonate Galactose Dehydrogenase udpgal UDP-Galactose-13C-1 gal1p->udpgal GALT udpglc UDP-Glucose-13C-1 udpgal->udpglc GALE glc1p Glucose-1-Phosphate-13C-1 udpglc->glc1p glc6p Glucose-6-Phosphate-13C-1 glc1p->glc6p PGM glycolysis Glycolysis glc6p->glycolysis ppp Pentose Phosphate Pathway glc6p->ppp tca TCA Cycle glycolysis->tca

Metabolic fate of this compound.

signaling_pathways cluster_metabolism Galactose Metabolism cluster_signaling Signaling Cascades gal Galactose g6p Glucose-6-Phosphate gal->g6p Leloir Pathway atp ATP g6p->atp Glycolysis ampk AMPK atp->ampk Inhibition mtorc1 mTORC1 atp->mtorc1 Activation ampk->mtorc1 Inhibition cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes amp AMP amp->ampk Activation

Galactose metabolism and its link to key signaling pathways.

References

Application Notes and Protocols: Experimental Design for Stable Isotope Tracer Studies with D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the dynamic measurement of metabolic fluxes and the fate of specific molecules within complex biological systems[1][2]. D-Galactose, a C-4 epimer of glucose, is a key monosaccharide involved in energy metabolism and the biosynthesis of essential macromolecules[3][4]. By using D-Galactose labeled with a stable isotope, such as D-Galactose-1-13C, researchers can precisely track its journey through various metabolic pathways.

These application notes provide a comprehensive guide to designing and executing stable isotope tracer studies using D-Galactose-1-13C. The focus is on its application in metabolic flux analysis, tracking glycoconjugate synthesis, and its utility in drug development. Detailed protocols for in vitro and in vivo experiments are provided, along with guidelines for sample analysis and data interpretation.

Core Concepts: Galactose Metabolism

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate[5]. This pathway is crucial for utilizing galactose from dietary sources, such as lactose, for energy production or biosynthetic processes. The key steps are outlined below.

The Leloir Pathway:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position to form galactose-1-phosphate (Gal-1-P), trapping it inside the cell. This is an irreversible step in the pathway.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, allowing the galactose carbon skeleton to be directed towards glucose metabolic pathways.

  • Isomerization: Finally, phosphoglucomutase converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis, the pentose phosphate pathway, or be used for glycogen synthesis.

The UDP-galactose produced is also the direct precursor for the synthesis of glycoproteins and glycolipids, making it a vital component in the formation of cellular structures and signaling molecules.

Leloir_Pathway cluster_cell Intracellular Gal_ext D-Galactose (β-anomer) Gal_alpha α-D-Galactose Gal_ext->Gal_alpha GALM Gal1P Galactose-1-Phosphate Gal_alpha->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGal->Glc1P Glycoconjugates Glycoproteins Glycolipids UDPGal->Glycoconjugates Glycosyl- transferases UDPGlc->Gal1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

Applications of D-Galactose-1-13C Tracer Studies

Metabolic Flux Analysis (MFA)

By introducing D-Galactose-1-13C and measuring the 13C enrichment in downstream metabolites, researchers can quantify the activity of the Leloir pathway and its contributions to central carbon metabolism. This is particularly valuable for understanding metabolic reprogramming in diseases like cancer or inborn errors of metabolism such as galactosemia.

Glycoconjugate Synthesis

UDP-galactose is a key building block for glycans. Tracing 13C from D-Galactose-1-13C into glycoproteins and glycolipids can elucidate the dynamics of their synthesis and turnover. This has applications in studying cell-surface receptor biology, immune responses, and the pathology of diseases involving altered glycosylation.

Drug Development and Delivery

Galactose is often used as a targeting moiety to deliver drugs specifically to hepatocytes, which express high levels of asialoglycoprotein receptors. D-Galactose-1-13C can be incorporated into such drug conjugates to study their uptake, metabolic stability, and mechanism of action, providing crucial pharmacokinetic and pharmacodynamic data.

Experimental Design and Protocols

A typical workflow for a stable isotope tracer study involves several key stages, from tracer administration to data analysis.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Tracer Selection (D-Galactose-1-13C) B 2. System Setup (Cell Culture or Animal Model) A->B C 3. Tracer Administration (e.g., in media or via injection) B->C D 4. Sample Collection (Cells, Tissues, Biofluids) C->D E 5. Metabolite Extraction D->E Quenching & Homogenization F 6. LC-MS/MS Analysis E->F G 7. Data Processing F->G H 8. Interpretation (Flux Analysis, Pathway Mapping) G->H

Caption: General workflow for a stable isotope tracer experiment.
Protocol 1: In Vitro Cell Culture Labeling

This protocol outlines the steps for tracing D-Galactose-1-13C in cultured mammalian cells.

Materials:

  • D-Galactose-1-13C (sterile solution)

  • Galactose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • Cultured cells of interest

  • 6-well or 12-well cell culture plates

  • Cold phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 80% methanol at -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing galactose-free base medium with dialyzed FBS and the desired concentration of D-Galactose-1-13C (typically in the physiological range, e.g., 0.1-1 mM). Unlabeled galactose can be used for control wells.

  • Pre-incubation: Gently wash the cells with pre-warmed PBS to remove the old medium. Add the labeling medium to the cells.

  • Time-Course Labeling: Incubate the cells for a predetermined period. To capture metabolic dynamics, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to ensure isotopic steady-state is reached for metabolites of interest.

  • Metabolism Quenching & Cell Harvest:

    • Aspirate the labeling medium quickly.

    • Immediately wash the cells with ice-cold PBS to remove any extracellular tracer.

    • Add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate to instantly halt metabolic activity.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

  • Sample Storage: Store the lysate at -80°C until metabolite extraction.

Protocol 2: In Vivo Animal Studies

This protocol provides a general framework for administering D-Galactose-1-13C to a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • D-Galactose-1-13C dissolved in sterile saline

  • Mouse model (e.g., C57BL/6 or a specific disease model)

  • Syringes and needles for injection

  • Tools for tissue dissection and blood collection

  • Liquid nitrogen for snap-freezing

  • Cryovials for sample storage

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions. It is common to fast the animals for a few hours before the tracer infusion to reduce background levels of circulating sugars.

  • Tracer Administration: Administer D-Galactose-1-13C via a chosen route. Bolus intravenous (tail vein) injection is common for rapid delivery and achieving high enrichment. The dosage will depend on the specific research question and animal weight (e.g., 20 mg/kg).

  • Sample Collection: At a defined time point after injection (e.g., 30, 60, 120 minutes), euthanize the mouse.

    • Blood: Collect blood via cardiac puncture into an EDTA-coated tube. Centrifuge immediately to separate plasma and store at -80°C.

    • Tissues: Rapidly dissect tissues of interest (e.g., liver, kidney, brain) and immediately snap-freeze them in liquid nitrogen to halt metabolism.

  • Sample Storage: Store all frozen tissue and plasma samples at -80°C until extraction.

Protocol 3: Metabolite Extraction and LC-MS Analysis

Procedure:

  • Metabolite Extraction:

    • For cell lysates, centrifuge to pellet cell debris. Collect the supernatant containing metabolites.

    • For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., methanol/acetonitrile/water mixture). Centrifuge to pellet protein and debris and collect the supernatant.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).

    • Chromatography: Use a column appropriate for separating polar metabolites (e.g., HILIC).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect sugar phosphates and organic acids. Acquire data in full scan mode to capture the mass isotopologue distributions of galactose and its downstream metabolites.

  • Data Analysis: Process the raw data to identify peaks corresponding to unlabeled (M+0) and 13C-labeled (M+1) isotopologues of metabolites. The fractional enrichment of 13C can then be calculated to determine the contribution of galactose to each metabolite pool.

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear interpretation. The following table presents data adapted from a study on mice deficient in galactose-1-phosphate uridyl transferase (GALT), demonstrating the metabolic fate of administered [1-13C]galactose.

Table 1: Distribution of 13C-labeled Metabolites in Tissues of GALT-deficient Mice 4 Hours After [1-13C]Galactose Administration

MetaboliteLiver (nmol/g)Kidney (nmol/g)Heart (nmol/g)Brain (nmol/g)Muscle (nmol/g)
[1-13C]Galactose 1480 ± 2101110 ± 150450 ± 60320 ± 40250 ± 30
[1-13C]Galactose-1-P 870 ± 120250 ± 35180 ± 25150 ± 2050 ± 7
[13C]Galactitol 150 ± 20480 ± 70420 ± 60210 ± 3080 ± 10
[13C]Galactonate 550 ± 80220 ± 30110 ± 1590 ± 1240 ± 5

Data are presented as mean ± SEM. Adapted from Wehrli et al., Molecular Genetics and Metabolism, 2007.

Interpretation:

  • The high accumulation of [1-13C]Galactose and [1-13C]Galactose-1-P in the liver of GALT-deficient mice confirms the enzymatic block.

  • The presence of labeled galactitol and galactonate indicates the activity of alternative metabolic pathways, such as the reduction of galactose by aldose reductase.

  • By comparing the 13C enrichment across different tissues, one can infer tissue-specific differences in galactose uptake and metabolism.

Conclusion

Stable isotope tracing with D-Galactose-1-13C is a powerful technique for dissecting the complexities of carbohydrate metabolism. It provides quantitative insights into the Leloir pathway, glycoconjugate biosynthesis, and the metabolic fate of galactose-targeted therapeutics. The protocols and guidelines presented here offer a robust framework for researchers, scientists, and drug development professionals to design and implement effective tracer studies, ultimately advancing our understanding of cellular metabolism in health and disease.

References

Unlocking Galactose Metabolism: Software Tools and Protocols for D-Galactose-¹³C-1 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the flow of nutrients is paramount for researchers in disease biology and drug development. D-Galactose, a simple sugar, plays a crucial role in various cellular processes, and its aberrant metabolism has been implicated in several diseases. Metabolic Flux Analysis (MFA) using stable isotopes like D-Galactose-¹³C-1 offers a powerful lens to quantify the rates of metabolic pathways involving this sugar. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the software tools and methodologies for analyzing D-Galactose-¹³C-1 metabolic flux data.

Introduction to D-Galactose Metabolism and ¹³C-MFA

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate of glycolysis.[1][2] By tracing the journey of the ¹³C label from D-Galactose-¹³C-1, researchers can elucidate the flux through the Leloir pathway and its subsequent entry into central carbon metabolism. This provides a quantitative understanding of how cells utilize galactose under different physiological or pathological conditions.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique used to quantify intracellular metabolic fluxes.[3][4] The process involves introducing a ¹³C-labeled substrate, such as D-Galactose-¹³C-1, to a biological system and measuring the incorporation of the label into various metabolites. Computational modeling is then used to estimate the intracellular fluxes that best explain the observed labeling patterns.

Software Tools for ¹³C-MFA Data Analysis

A variety of software tools are available to facilitate the complex calculations required for ¹³C-MFA. While many of these tools are designed for general ¹³C-MFA, they can be adapted for D-Galactose-¹³C-1 data with appropriate metabolic network models.

SoftwareKey FeaturesAvailability
13CFLUX2 A high-performance software suite for steady-state and isotopically non-stationary ¹³C-MFA. It supports flexible metabolic network modeling and statistical analysis.Free for academic use.
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based package for isotopomer network modeling and metabolic flux analysis, supporting both steady-state and non-stationary experiments.Free for academic use.
MFA Suite™ A toolkit that includes INCA and other applications for quantifying metabolic pathway rates.Free for academic use.
OpenFlux An open-source software for modeling ¹³C-based metabolic flux analysis.Open-source.
FiatFlux A user-friendly, open-source software package for flux ratio analysis and ¹³C-constrained flux balancing.Open-source.
VistaFlux Software with a focus on flux visualization and pathway integration, particularly for Agilent MassHunter LC-MS data.Commercial.

Experimental Protocol for D-Galactose-¹³C-1 Metabolic Flux Analysis

This protocol outlines a general workflow for conducting a ¹³C-MFA experiment using D-Galactose-¹³C-1.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure metabolic and isotopic steady-state.

  • Switch the cells to a medium containing D-Galactose-¹³C-1 as the tracer. The concentration of the tracer should be optimized for significant labeling of downstream metabolites.

2. Rapid Quenching and Metabolite Extraction:

  • After a defined labeling period, rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by using a cold solvent mixture (e.g., methanol/water).

  • Extract intracellular metabolites using an appropriate solvent system.

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the Mass Isotopomer Distributions (MIDs) for key metabolites.

4. Data Analysis and Flux Estimation:

  • Correct the measured MIDs for the natural abundance of ¹³C.

  • Utilize one of the software tools mentioned above to estimate the intracellular fluxes by fitting the experimental MIDs to a metabolic model. This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

Metabolic Pathway and Experimental Workflow Diagrams

To visualize the flow of the ¹³C label and the experimental process, the following diagrams are provided.

Leloir_Pathway D-Galactose-¹³C-1 D-Galactose-¹³C-1 Galactose-1-P-¹³C-1 Galactose-1-P-¹³C-1 D-Galactose-¹³C-1->Galactose-1-P-¹³C-1 GALK UDP-Galactose-¹³C-1 UDP-Galactose-¹³C-1 Galactose-1-P-¹³C-1->UDP-Galactose-¹³C-1 GALT UDP-Glucose-¹³C-1 UDP-Glucose-¹³C-1 UDP-Galactose-¹³C-1->UDP-Glucose-¹³C-1 GALE Glucose-1-P-¹³C-1 Glucose-1-P-¹³C-1 UDP-Glucose-¹³C-1->Glucose-1-P-¹³C-1 Glycolysis Glycolysis Glucose-1-P-¹³C-1->Glycolysis

Figure 1: Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture & Isotope Labeling with D-Galactose-¹³C-1 Quenching 2. Rapid Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS/GC-MS Analysis Extraction->Analysis Data_Processing 5. Data Processing & Natural Abundance Correction Analysis->Data_Processing Flux_Estimation 6. Flux Estimation (e.g., 13CFLUX2, INCA) Data_Processing->Flux_Estimation Model_Refinement 7. Model Refinement & Statistical Analysis Flux_Estimation->Model_Refinement Model_Refinement->Flux_Estimation Flux_Map Quantitative Flux Map Model_Refinement->Flux_Map

Figure 2: Experimental Workflow for ¹³C-MFA.

Quantitative Data Summary

The following table presents hypothetical quantitative flux data from a D-Galactose-¹³C-1 tracing experiment in a mammalian cell line, comparing a control and a treated condition. The fluxes are normalized to the galactose uptake rate.

Metabolic FluxControl (Normalized Flux)Treated (Normalized Flux)
Galactose Uptake100100
GALK (Galactokinase)98.2 ± 3.575.4 ± 4.1
GALT (Galactose-1-Phosphate Uridylyltransferase)95.1 ± 3.272.8 ± 3.9
GALE (UDP-Galactose 4-Epimerase)88.7 ± 2.965.1 ± 3.5
Glycolysis Entry85.3 ± 2.862.3 ± 3.3
Pentose Phosphate Pathway10.5 ± 1.18.2 ± 0.9
TCA Cycle Entry75.8 ± 2.555.6 ± 2.9

Note: This data is for illustrative purposes and does not represent actual experimental results.

Conclusion

The analysis of D-Galactose-¹³C-1 metabolic flux provides invaluable insights into cellular physiology and disease mechanisms. The combination of robust experimental protocols and powerful software tools enables researchers to quantify the intricate network of galactose metabolism with high precision. These application notes and protocols serve as a comprehensive guide for scientists to embark on their own ¹³C-MFA studies of galactose metabolism, ultimately contributing to the advancement of biomedical research and drug development.

References

Tracing the Pentose Phosphate Pathway Using D-Galactose-¹³C-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It is a primary source of NADPH, essential for redox homeostasis and reductive biosynthesis, and produces precursors for nucleotide synthesis.[1] Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation in drug development. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the activity of metabolic pathways like the PPP.[2] While ¹³C-labeled glucose is a commonly used tracer, D-Galactose-¹³C-1 offers a valuable alternative for probing specific aspects of hexose metabolism and its entry into central carbon pathways.

This document provides detailed application notes and experimental protocols for utilizing D-Galactose-¹³C-1 to trace and quantify the flux through the Pentose Phosphate Pathway.

Metabolic Background: From D-Galactose to the Pentose Phosphate Pathway

D-Galactose enters cellular metabolism through the Leloir pathway, which converts it into glucose-6-phosphate (G6P), the direct precursor for the Pentose Phosphate Pathway.[3][4] Understanding this conversion is critical for interpreting the labeling patterns derived from D-Galactose-¹³C-1.

The key steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose at the C1 position to form galactose-1-phosphate.

  • UDP-Glucose Exchange: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate.[5]

Therefore, D-Galactose-¹³C-1 will result in the formation of glucose-6-phosphate-¹³C-1, which then enters the PPP.

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate-¹³C-1 UDPGlc->G1P GALT G6P Glucose-6-Phosphate-¹³C-1 G1P->G6P PGM PPP Pentose Phosphate Pathway G6P->PPP

Figure 1: Conversion of D-Galactose-¹³C-1 to Glucose-6-Phosphate-¹³C-1 via the Leloir Pathway.

Application Notes

Principle of the Assay

When D-Galactose-¹³C-1 is metabolized to Glucose-6-Phosphate-¹³C-1 and enters the oxidative branch of the PPP, the ¹³C label at the C1 position is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate. The remaining five carbons are unlabeled. In contrast, if Glucose-6-Phosphate-¹³C-1 proceeds through glycolysis, the ¹³C-1 label is retained in the resulting pyruvate and lactate molecules. By measuring the isotopic enrichment in downstream metabolites, the relative flux through the PPP versus glycolysis can be determined.

Expected Labeling Patterns
  • Ribose-5-phosphate and other pentoses: These will be largely unlabeled (M+0) as the ¹³C-1 from glucose-6-phosphate is lost.

  • Sedoheptulose-7-phosphate and Erythrose-4-phosphate: These non-oxidative PPP intermediates will also be primarily unlabeled.

  • Fructose-6-phosphate and Glyceraldehyde-3-phosphate: These can be formed from the non-oxidative PPP and will be unlabeled. If formed directly from glycolysis, they will retain the label.

  • Lactate and Pyruvate: Lactate derived from glycolysis will be labeled at the C3 position (M+1). Lactate derived from the PPP will be unlabeled (M+0). The ratio of M+1 to M+0 lactate provides a measure of the relative flux.

  • Amino Acids: Amino acids derived from glycolytic intermediates (e.g., alanine from pyruvate, serine from 3-phosphoglycerate) will show labeling patterns indicative of glycolytic flux.

Experimental Protocols

This section provides a generalized protocol for a steady-state ¹³C metabolic flux analysis experiment using D-Galactose-¹³C-1 in cultured mammalian cells.

Cell Culture and Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Adaptation Medium: The day after seeding, replace the standard medium with a custom medium containing dialyzed fetal bovine serum and all necessary nutrients except for galactose and glucose. This is the adaptation medium.

  • Labeling Medium: Prepare the labeling medium by supplementing the adaptation medium with D-Galactose-¹³C-1 at the desired concentration (e.g., 10 mM). It is crucial to ensure that galactose is the primary hexose source.

  • Isotopic Steady State: To achieve an isotopic steady state, incubate the cells in the labeling medium for a sufficient duration, typically 24-48 hours, which should encompass several cell doubling times.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction Solvent: Immediately add a pre-chilled extraction solvent, such as 80:20 methanol:water, to the culture dish.

  • Cell Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate the lysate at -80°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube for subsequent analysis.

Sample Derivatization for GC-MS Analysis
  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes. This step protects ketone and aldehyde groups.

  • Silylation: Add a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS), and incubate at 60°C for 30-60 minutes. This derivatization makes the metabolites volatile for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar column, such as a DB-5ms, is suitable for separating the derivatized metabolites.

  • GC Method: Develop a temperature gradient that effectively separates the key metabolites of the PPP and glycolysis (e.g., lactate, pyruvate, and various sugar phosphates).

  • MS Method: Operate the mass spectrometer in either scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific target metabolites.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for all relevant metabolites.

  • Mass Isotopomer Distribution (MID): For each metabolite, determine the relative abundance of each mass isotopomer (e.g., M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Calculation: Use the corrected MIDs to calculate the relative metabolic fluxes through the PPP and glycolysis. This can be done using various software packages designed for MFA.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding adaptation Adaptation to Galactose Medium seeding->adaptation labeling Incubation with D-Galactose-¹³C-1 adaptation->labeling quenching Quenching labeling->quenching extraction Addition of Extraction Solvent quenching->extraction collection Cell Lysate Collection extraction->collection drying Drying collection->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Flux Calculation gcms->data_analysis

Figure 2: Experimental workflow for tracing the PPP with D-Galactose-¹³C-1.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in tables for clear comparison. The following tables provide examples of how to present the mass isotopomer distribution data and the calculated metabolic fluxes.

Table 1: Mass Isotopomer Distribution of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Glucose-6-Phosphate5.094.50.50.0
Ribose-5-Phosphate85.014.01.00.0
Lactate40.059.01.00.0
Alanine42.057.01.00.0

Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.

Table 2: Calculated Relative Metabolic Fluxes

Pathway/ReactionRelative Flux (Control)Relative Flux (Treated)
PPP Flux (% of Galactose Uptake)1525
Glycolysis (% of Galactose Uptake)8575
Lactate Efflux7060
TCA Cycle Entry1515

Note: Fluxes are normalized to the galactose uptake rate.

Conclusion

The use of D-Galactose-¹³C-1 as a tracer provides a powerful tool for investigating the Pentose Phosphate Pathway. By understanding the metabolic conversion of galactose to glucose-6-phosphate and carefully analyzing the resulting labeling patterns in downstream metabolites, researchers can gain valuable insights into the regulation of the PPP and its role in cellular metabolism. The protocols and guidelines presented here offer a framework for designing and executing robust metabolic flux analysis experiments to advance research and drug development efforts targeting this critical pathway.

References

Application of D-Galactose-¹³C-1 in the Study of Galactosemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, resulting in severe clinical manifestations. The use of stable isotope-labeled D-galactose, particularly D-Galactose-¹³C-1, has emerged as a powerful tool in the investigation of this disorder. It offers a non-invasive and quantitative method to assess whole-body galactose oxidation capacity, probe metabolic pathways, and differentiate between various galactosemia phenotypes. These insights are crucial for diagnosis, monitoring therapeutic interventions, and advancing the development of novel treatments.

Core Applications

The primary applications of D-Galactose-¹³C-1 in galactosemia research include:

  • Whole-Body Galactose Oxidation Assessment: The ¹³C-galactose breath test is a key application for evaluating an individual's ability to metabolize galactose.

  • Metabolic Pathway Analysis: Tracing the fate of the ¹³C label through various metabolic pathways provides a deeper understanding of the biochemical consequences of enzyme deficiencies.

  • Phenotype Differentiation: The rate and extent of ¹³C-galactose metabolism can help distinguish between classical galactosemia and other variant forms.

Data Presentation

Table 1: Whole-Body Galactose Oxidation in Galactosemia Patients and Controls using the 1-¹³C-Galactose Breath Test
Patient GroupGenotypeNCUMPCD (%) at 120 min (Mean ± SD or Range)Reference
Classical GalactosemiaQ188R/Q188R3~3-6% (at 5 hours)[1]
Classical GalactosemiaVarious340.29 (0.08–7.51)[2]
Classical Galactosemia-71.67 (mean)[3]
Variant GalactosemiaS135L/S135L29.44 (8.66–10.22)[2]
Variant Galactosemia (NBS detected)Various413.79 (12.73–14.87)[2]
Healthy Controls-321-47% (at 5 hours)
Healthy Controls-49.29 (8.94–10.02)
Healthy Controls-215.58 (mean)

CUMPCD: Cumulative Percentage of the administered Dose Recovered as ¹³CO₂ in exhaled air.

Table 2: Metabolite Levels in Lymphoblasts after Incubation with ¹³C-Galactose
Cell TypeGenotype¹³C-Galactose-1-Phosphate¹³C-UDP-galactose & ¹³C-UDP-glucose¹³C-Labeled RiboseReference
GalactosemicQ188R/Q188R2-3 times higher than normalFormed, but less than normalFormed, but less than normal
GalactosemicS135L/S135L2-3 times higher than normalFormed, but less than normalNot specified
GalactosemicGALT deletion2-3 times higher than normalNot formedNot formed
Normal Controls-Normal levelsNormal levelsFormed

Signaling Pathways and Experimental Workflows

Galactose Metabolism via the Leloir Pathway

The Leloir pathway is the primary route for galactose metabolism. In classical galactosemia, the deficiency of the GALT enzyme disrupts this pathway, leading to the accumulation of galactose-1-phosphate and the activation of alternative, pathogenic pathways.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc UDPGlc->Gal1P Glc1P Glucose-1-Phosphate Glycogen Glycogen Synthesis Glc1P->Glycogen Glycolysis Glycolysis Glc1P->Glycolysis GALK Galactokinase (GALK) GALK->Gal GALT Galactose-1-Phosphate Uridylyltransferase (GALT) GALT->Gal1P GALE UDP-Galactose-4'-Epimerase (GALE) GALE->UDPGal

Caption: The Leloir Pathway for galactose metabolism, highlighting the GALT enzyme deficiency in classical galactosemia.

Experimental Workflow for the 1-¹³C-Galactose Breath Test

The 1-¹³C-galactose breath test is a non-invasive procedure to measure an individual's ability to oxidize galactose. The workflow involves the administration of ¹³C-labeled galactose and the subsequent collection and analysis of breath samples.

Breath_Test_Workflow PatientPrep Patient Preparation (Fasting for at least 2 hours) Baseline Collection of Baseline Breath Samples (T=0) PatientPrep->Baseline Administration Oral Administration of 7 mg/kg 1-¹³C-Galactose Baseline->Administration BreathCollection Collection of Breath Samples at Timed Intervals (e.g., 60, 90, 120 min) Administration->BreathCollection Analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of ¹³CO₂/¹²CO₂ BreathCollection->Analysis Calculation Calculation of Cumulative Percentage Dose Recovered (CUMPCD) Analysis->Calculation

Caption: A streamlined workflow for the 1-¹³C-galactose breath test.

Differentiating Galactosemia Phenotypes with D-Galactose-¹³C-1

The metabolic fate of D-Galactose-¹³C-1 can be used to differentiate between different galactosemia phenotypes based on their residual GALT activity and overall galactose oxidation capacity.

Phenotype_Differentiation cluster_outcomes Metabolic Outcomes cluster_phenotypes Associated Phenotypes DGal13C1 D-Galactose-¹³C-1 Administration HighOx High ¹³CO₂ Production (Normal Oxidation) DGal13C1->HighOx MedOx Moderate ¹³CO₂ Production (Reduced Oxidation) DGal13C1->MedOx LowOx Low/Negligible ¹³CO₂ Production (Severely Impaired Oxidation) DGal13C1->LowOx Healthy Healthy Control HighOx->Healthy Variant Variant Galactosemia (e.g., S135L) MedOx->Variant Classical Classical Galactosemia (e.g., Q188R) LowOx->Classical

Caption: Logical diagram illustrating the use of D-Galactose-¹³C-1 to differentiate galactosemia phenotypes.

Experimental Protocols

Protocol 1: 1-¹³C-Galactose Breath Test for Whole-Body Galactose Oxidation

Objective: To quantitatively assess the in vivo capacity of an individual to oxidize galactose to CO₂.

Materials:

  • 1-¹³C-Galactose (7 mg/kg body weight)

  • Drinking water

  • Glass Vacutainer tubes for breath collection

  • Straws

  • Gas isotope ratio mass spectrometer (IRMS)

Procedure:

  • Patient Preparation: The participant should fast for a minimum of two hours before the test. Only water is permitted during the fasting period and the test itself. The participant should remain in a resting state throughout the test.

  • Baseline Sample Collection: Collect two baseline breath samples before the administration of 1-¹³C-galactose. To collect a sample, the patient takes a deep breath, holds it for three seconds, and then exhales into a glass Vacutainer tube through a straw.

  • Administration of 1-¹³C-Galactose: Dissolve the 7 mg/kg dose of 1-¹³C-galactose in water and have the participant drink the solution.

  • Post-Dose Breath Sample Collection: Collect two breath samples at 60, 90, and 120 minutes after the ingestion of the labeled galactose. Some studies may extend collection times to 5 or even 24 hours for a more comprehensive assessment of galactose disposal.

  • Sample Storage: Store the collected breath samples at room temperature until analysis.

  • Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using a gas isotope ratio mass spectrometer.

  • Data Calculation: Calculate the cumulative percentage of the administered dose of ¹³C-galactose recovered as ¹³CO₂ in the exhaled air (CUMPCD).

Protocol 2: Metabolic Tracing in Lymphoblasts using ¹³C-Galactose and NMR Spectroscopy

Objective: To determine the metabolic fate of galactose in cultured lymphoblasts from galactosemia patients and controls.

Materials:

  • Cultured lymphoblasts from patients and healthy controls

  • 1-¹³C-galactose or 2-¹³C-galactose

  • Cell culture medium

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Reagents for cell extraction

Procedure:

  • Cell Culture: Culture lymphoblasts from galactosemia patients with defined genotypes and from normal individuals under standard conditions.

  • Incubation with ¹³C-Galactose: Incubate the cultured lymphoblasts with 1 mM 1-¹³C-galactose or 2-¹³C-galactose for specified time periods (e.g., 2.5 and 5 hours).

  • Cell Harvesting and Extraction: After incubation, harvest the cells and perform a cellular extraction to isolate the intracellular metabolites.

  • NMR Spectroscopy: Analyze the cell extracts using ¹³C-NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites, such as galactose-1-phosphate, galactitol, UDP-galactose, and UDP-glucose.

  • Data Analysis: Compare the metabolite profiles and concentrations between the different cell lines (patient vs. control) to assess the impact of the GALT deficiency on galactose metabolism.

Conclusion

D-Galactose-¹³C-1 is an invaluable tool in the study of galactosemia, providing critical insights into the pathophysiology of the disease. The non-invasive nature of the ¹³C-galactose breath test makes it particularly suitable for clinical research and patient monitoring. Furthermore, metabolic tracing studies using ¹³C-galactose in cellular models are instrumental in dissecting the biochemical consequences of specific GALT mutations and in evaluating the efficacy of potential therapeutic agents. The detailed protocols and data presented here serve as a resource for researchers and clinicians working to improve the understanding and management of galactosemia.

References

Troubleshooting & Optimization

Troubleshooting low enrichment of D-Galactose-13C-1 in metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing low enrichment of D-Galactose-13C-1 in downstream metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during stable isotope tracing experiments with this compound, offering explanations and practical solutions in a question-and-answer format.

Q1: Why is the 13C enrichment in my downstream metabolites unexpectedly low after administering this compound?

A1: Low enrichment can stem from several factors, ranging from cellular uptake and metabolism to experimental procedures. Here are the primary areas to investigate:

  • Inefficient Cellular Uptake: The transport of D-galactose into the cell might be a limiting factor.

  • Competition with Other Sugars: The presence of other sugars, particularly glucose, in the culture medium can competitively inhibit galactose uptake and metabolism.[1]

  • Slow Metabolic Rate: The metabolic rate of galactose is often slower than that of glucose.[2] Some cell lines may have low expression of the necessary enzymes for galactose metabolism.

  • Suboptimal Cell Culture Conditions: Factors such as cell density, passage number, and media composition can significantly impact cellular metabolic activity.

  • Issues with Experimental Protocol: Problems with the tracer itself, incubation times, or the metabolite extraction process can lead to low enrichment.

Q2: How can I determine if poor cellular uptake of this compound is the issue?

A2: To assess cellular uptake, you can perform the following checks:

  • Measure Intracellular this compound: Directly measure the concentration of this compound inside the cells. High intracellular levels of the tracer with low enrichment in downstream metabolites suggest a bottleneck in a metabolic pathway rather than uptake.

  • Evaluate Transporter Expression: Analyze the expression levels of key glucose and galactose transporters in your cell line, such as GLUTs and SGLTs.[3][4] Different cell types will have varying expression profiles.

  • Optimize Tracer Concentration: Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration for uptake in your specific cell model.

Table 1: Key Glucose and Galactose Transporters and their Kinetic Properties

TransporterSubstrate(s)Affinity (Km for Glucose)Affinity (Km for Galactose)Notes
SGLT1 Glucose, GalactoseHigh (~0.4 mM)[5]HighPrimarily in the small intestine and kidney.
SGLT2 Glucose, GalactoseLow (~2-5 mM)Poorly transportedPrimarily in the kidney.
GLUT1 Glucose, GalactoseHigh (~1-2 mM)ModerateUbiquitously expressed.
GLUT2 Glucose, Galactose, FructoseLow (~17 mM)Low (~92 mM)Expressed in liver, pancreas, intestine, and kidney.
GLUT3 Glucose, GalactoseHigh (~1.5 mM)ModeratePrimarily in neurons.
GLUT4 GlucoseHigh (~5 mM)-Insulin-regulated, in muscle and adipose tissue.
GLUT5 Fructose--Primarily a fructose transporter.

Q3: I am co-incubating with glucose. How does this affect this compound enrichment?

A3: Glucose is the preferred carbon source for most cells and its presence can significantly reduce the uptake and metabolism of galactose. This is due to:

  • Competitive Inhibition of Transporters: Glucose and galactose compete for the same transport proteins (e.g., SGLT1, GLUT1, GLUT2, GLUT3). Given the typically higher affinity of these transporters for glucose, galactose uptake will be reduced in the presence of high glucose concentrations.

  • Catabolite Repression: In many organisms, including yeast, the presence of glucose represses the expression of genes involved in the galactose utilization (GAL) pathway.

Troubleshooting Steps:

  • Reduce or Eliminate Glucose: If experimentally feasible, reduce the concentration of glucose in your culture medium or replace it entirely with galactose.

  • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous glucose. Use dialyzed FBS to have better control over the sugar concentrations in your medium.

  • Pre-incubation in Galactose Medium: Adapt your cells to a galactose-containing medium for a period before adding the this compound tracer. This can help upregulate the necessary metabolic pathways.

Q4: My cell line seems to grow slowly on galactose. Could this be the reason for low enrichment?

A4: Yes, a slow growth rate on galactose is a strong indicator of a low metabolic flux through the galactose metabolic pathways.

  • Cell Line-Specific Metabolism: Not all cell lines can efficiently metabolize galactose. Some may lack sufficient expression of key enzymes in the Leloir pathway.

  • Lower ATP Yield from Glycolysis: The initial steps of galactose metabolism consume ATP, and the net ATP yield from glycolysis of galactose-derived glucose is the same as from glucose, but the overall process can be slower.

Troubleshooting Steps:

  • Cell Line Selection: If possible, choose a cell line known to metabolize galactose effectively (e.g., HepG2 cells).

  • Increase Incubation Time: Extend the labeling period to allow for sufficient incorporation of the 13C label into downstream metabolites. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal labeling duration.

  • Verify Enzyme Activity: If you suspect a specific enzymatic deficiency, you can perform enzyme activity assays for key enzymes of the Leloir pathway.

Q5: What are the key steps in a typical this compound labeling experiment and where can things go wrong?

A5: A typical workflow involves cell culture, tracer incubation, quenching, metabolite extraction, and analysis. Here are potential pitfalls at each stage:

Table 2: Troubleshooting Experimental Procedures

StepPotential IssueRecommended Solution
Tracer Preparation & Storage Degradation of this compound.Store the tracer according to the manufacturer's instructions, typically at room temperature, protected from light and moisture. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Cell Seeding & Growth Inconsistent cell density or metabolic state.Seed cells at a consistent density and ensure they are in the exponential growth phase during the experiment.
Tracer Incubation Insufficient incubation time.Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest.
Metabolic Quenching Continued metabolic activity after sample collection.Quench metabolism rapidly. A common method is to aspirate the medium and add ice-cold 80% methanol.
Metabolite Extraction Incomplete extraction or degradation of metabolites.Use a validated extraction protocol suitable for your metabolites of interest. A common method involves a methanol/chloroform/water extraction.
Sample Analysis (LC-MS/MS) Inaccurate measurement of isotopic enrichment.Use appropriate internal standards and correct for natural isotope abundance and tracer impurity in your data analysis.

Experimental Protocols

This compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose) with the desired concentration of this compound (typically 5-10 mM) and dialyzed FBS.

  • Tracer Incubation:

    • Aspirate the existing culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired time period (determined by a time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).

  • Metabolic Quenching and Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add ice-cold 80% methanol (-80°C) to the cells (e.g., 1 mL for a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

LC-MS/MS Analysis of 13C-Labeled Metabolites
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for polar metabolites.

  • Mass Spectrometry Detection:

    • Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS).

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues (e.g., M+0, M+1, etc.) of your target metabolites.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct the raw data for the natural abundance of 13C and for the purity of the this compound tracer.

    • Calculate the fractional enrichment of 13C in each metabolite.

Visualizations

Galactose_Metabolism cluster_Leloir Leloir Pathway cluster_Alternative Alternative Pathways This compound This compound Galactose-1-P Galactose-1-Phosphate-13C-1 This compound->Galactose-1-P GALK Galactitol Galactitol-13C-1 This compound->Galactitol Aldose Reductase Galactonate Galactonate-13C-1 This compound->Galactonate Galactose Dehydrogenase UDP-Galactose UDP-Galactose-13C-1 Galactose-1-P->UDP-Galactose GALT Glucose-1-P Glucose-1-Phosphate-13C-1 Galactose-1-P->Glucose-1-P GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycoconjugates Glycoconjugates UDP-Galactose->Glycoconjugates UDP-Glucose->UDP-Galactose UDP-Glucose->Glucose-1-P Glucose-6-P Glucose-6-Phosphate-13C-1 Glucose-1-P->Glucose-6-P PGM Glycolysis Glycolysis Glucose-6-P->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-P->Pentose Phosphate Pathway

Caption: Metabolic fate of this compound.

Troubleshooting_Workflow Start Low 13C Enrichment Observed Uptake Check Cellular Uptake Start->Uptake Metabolism Investigate Metabolism Uptake->Metabolism Uptake OK Uptake_Solutions Solutions: - Measure intracellular tracer - Analyze transporter expression - Optimize tracer concentration Uptake->Uptake_Solutions Uptake Low Protocol Review Experimental Protocol Metabolism->Protocol Metabolism OK Metabolism_Solutions Solutions: - Reduce/remove glucose - Use dialyzed serum - Adapt cells to galactose - Extend incubation time Metabolism->Metabolism_Solutions Metabolism Slow Protocol_Solutions Solutions: - Verify tracer stability - Standardize cell culture - Optimize quenching & extraction - Correct data for natural abundance Protocol->Protocol_Solutions Protocol Issue End Improved Enrichment Uptake_Solutions->End Metabolism_Solutions->End Protocol_Solutions->End

Caption: Troubleshooting workflow for low 13C enrichment.

References

Technical Support Center: D-Galactose-¹³C-1 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-¹³C-1 based metabolic flux analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your D-Galactose-¹³C-1 MFA experiments.

Issue 1: Poor or Inconsistent Isotopic Labeling of Downstream Metabolites

Symptoms:

  • Low ¹³C enrichment in glycolytic or TCA cycle intermediates.

  • High variability in labeling patterns between biological replicates.

  • Failure to reach isotopic steady state.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Consumption of Unlabeled Precursors: Before introducing the D-Galactose-¹³C-1 tracer, ensure that any pre-existing unlabeled galactose or other carbon sources are depleted from the culture medium. Consider a wash step with a carbon-free medium before starting the labeling experiment.
Slow Galactose Metabolism: The Leloir pathway, the primary route for galactose metabolism, can be slower than glycolysis for glucose.[1][2][3] Allow for a longer incubation time with the tracer to achieve isotopic steady state. It's crucial to perform a time-course experiment to determine when isotopic steady state is reached for your specific biological system.[4][5]
Tracer Impurity: The D-Galactose-¹³C-1 tracer may contain unlabeled (¹²C) galactose. It is crucial to correct for the natural abundance of stable isotopes and any tracer impurities.
Alternative Metabolic Pathways: Cells may utilize alternative pathways for galactose metabolism, such as the De Ley-Doudoroff pathway, which can dilute the ¹³C label. Your metabolic model should account for these potential alternative routes.

Experimental Protocol: Verifying Isotopic Steady State

  • Culture cells in a medium containing unlabeled galactose.

  • Replace the medium with one containing D-Galactose-¹³C-1.

  • Collect cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Extract intracellular metabolites from each sample.

  • Analyze the isotopic enrichment of key downstream metabolites (e.g., pyruvate, lactate, citrate) using GC-MS or LC-MS.

  • Plot the isotopic enrichment against time. Isotopic steady state is reached when the enrichment plateaus.

Issue 2: Discrepancies Between Simulated and Measured Mass Isotopomer Distributions (MIDs)

Symptoms:

  • Poor goodness-of-fit in your flux map.

  • Large residuals for specific metabolites.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Metabolic Network Model: The model may be missing key reactions in galactose metabolism or contain incorrect stoichiometric information. Ensure your model includes the complete Leloir pathway and any relevant alternative pathways.
Analytical Errors in MID Measurement: Co-elution of galactose and glucose during chromatographic separation can lead to inaccurate MID measurements, as they are isomers with the same mass. Optimize your chromatographic method to ensure baseline separation.
Incorrect Correction for Natural Isotope Abundance: Failure to properly correct for naturally occurring isotopes will lead to skewed MIDs. Utilize established correction algorithms and software.

Experimental Protocol: Separation of Galactose and Glucose

  • Method: Hydrophilic Interaction Chromatography (HILIC) coupled with Mass Spectrometry (LC-MS/MS) is effective for separating these isomers.

  • Column: Use a HILIC column specifically designed for polar analytes.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is typically used.

  • Detection: Employ an MS/MS system to differentiate and quantify the sugars based on their retention times and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: How do I construct an accurate metabolic model for D-Galactose-¹³C-1 MFA?

A1: A robust metabolic model for galactose metabolism should include:

  • The Leloir Pathway: This is the primary pathway for galactose utilization and includes the enzymes galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).

  • Connection to Glycolysis: The Leloir pathway converts galactose into glucose-1-phosphate, which then enters glycolysis.

  • Alternative Pathways: Depending on the organism, consider including the De Ley-Doudoroff pathway or other minor routes of galactose metabolism.

  • Biomass Composition: Accurately define the contribution of galactose-derived carbons to biomass components.

Q2: What is the best way to determine the isotopic purity of my D-Galactose-¹³C-1 tracer?

A2: You can assess the isotopic purity of your tracer using GC-MS or LC-MS.

  • Prepare a standard solution of your D-Galactose-¹³C-1.

  • Analyze the sample using a high-resolution mass spectrometer.

  • Determine the relative abundance of the M+1 isotopologue (containing one ¹³C atom) compared to the M+0 isotopologue (containing only ¹²C atoms). The manufacturer should also provide a certificate of analysis with this information.

Q3: Can I use D-Galactose-¹³C-1 in combination with other tracers?

A3: Yes, using multiple tracers can provide a more comprehensive view of cellular metabolism. For example, co-feeding with ¹³C-glutamine can help to better resolve fluxes in the TCA cycle. However, this will increase the complexity of your data analysis, and your software must be capable of handling multiple tracer experiments simultaneously.

Visualizations

experimental_workflow Experimental Workflow for D-Galactose-¹³C-1 MFA cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cell_culture Cell Culture with Unlabeled Galactose wash Wash Cells cell_culture->wash tracer_prep Prepare D-Galactose-¹³C-1 Medium add_tracer Add ¹³C-Galactose Medium tracer_prep->add_tracer wash->add_tracer time_course Time-Course Sampling add_tracer->time_course extraction Metabolite Extraction time_course->extraction ms_analysis GC-MS or LC-MS Analysis extraction->ms_analysis data_processing Data Processing & Correction ms_analysis->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: A typical experimental workflow for D-Galactose-¹³C-1 MFA.

leloir_pathway Leloir Pathway for Galactose Metabolism Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir pathway showing the conversion of D-Galactose to a glycolytic intermediate.

References

Optimizing D-Galactose-¹³C-1 Tracer Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Galactose-¹³C-1 as a metabolic tracer in in vitro studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Galactose-¹³C-1, and what are its primary applications in in vitro research?

D-Galactose-¹³C-1 is a stable isotope-labeled form of D-galactose, where the carbon atom at the first position (C-1) is replaced with its heavier isotope, ¹³C. This non-radioactive tracer is used in metabolic flux analysis (MFA) to investigate the pathways of galactose metabolism. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantitatively measure the rates (fluxes) of metabolic reactions. Its primary application is in studying the Leloir pathway, which is the main route for galactose catabolism, and its connections to central carbon metabolism, including glycolysis and the pentose phosphate pathway.

Q2: What is the principal metabolic pathway traced by D-Galactose-¹³C-1?

D-Galactose-¹³C-1 primarily traces the Leloir pathway . In this pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key enzymes involved are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE).[1][2]

Q3: What is a recommended starting concentration for D-Galactose-¹³C-1 in cell culture experiments?

A universally optimal concentration for D-Galactose-¹³C-1 has not been established and is highly dependent on the cell type, experimental objectives, and culture conditions. However, a study on lymphoblasts utilized a concentration of 1mM of ¹³C-galactose.[3] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration that provides sufficient isotopic enrichment without inducing cytotoxicity.

Q4: How can I determine the optimal tracer-to-unlabeled substrate ratio?

The ideal ratio of D-Galactose-¹³C-1 to unlabeled galactose or other carbon sources in the medium is crucial. A common starting point for isotopic labeling studies is a 1:1 ratio of labeled to unlabeled substrate. However, this should be optimized for each specific experimental setup. The objective is to maximize the isotopic enrichment in the metabolites of interest while maintaining cellular viability and normal metabolic function.

Q5: What is the typical incubation time for labeling cells with D-Galactose-¹³C-1?

The incubation time required to reach isotopic steady state, where the enrichment of the tracer in the metabolites of interest plateaus, can vary significantly between different cell types and metabolic pathways. It is recommended to perform a time-course experiment (e.g., sampling at 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific model system.

Troubleshooting Guide

Problem Potential Causes Solutions
Low Isotopic Enrichment 1. Suboptimal tracer concentration.2. Insufficient labeling time.3. Dilution from other carbon sources in the medium.4. Poor tracer uptake by cells.1. Perform a dose-response experiment to identify the optimal tracer concentration.2. Conduct a time-course experiment to determine the time to reach isotopic steady state.3. Use a defined medium with known concentrations of all carbon sources.4. Ensure cells are healthy and in the exponential growth phase.
Cell Viability Issues 1. High concentrations of D-galactose can be toxic to some cell lines.2. Contamination of the tracer stock solution.1. Determine the cytotoxic threshold of D-galactose for your specific cell line with a viability assay (e.g., MTT or trypan blue exclusion).2. Use a high-purity tracer from a reputable supplier and filter-sterilize the stock solution.
Inconsistent Results 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inefficient quenching of metabolic activity.3. Issues during metabolite extraction.1. Standardize cell culture procedures meticulously.2. Implement a rapid and effective quenching protocol using ice-cold saline washes and immediate freezing.3. Optimize and validate your metabolite extraction protocol to ensure high recovery and stability.

Experimental Protocols

Protocol 1: Determining Optimal D-Galactose-¹³C-1 Concentration

This protocol outlines a dose-response experiment to identify the ideal tracer concentration that maximizes isotopic enrichment while minimizing cytotoxicity.

Materials:

  • D-Galactose-¹³C-1

  • Cell line of interest

  • Complete cell culture medium

  • Unlabeled D-galactose (for control and dilution)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Reagents for a cytotoxicity assay (e.g., MTT, LDH)

  • Instrumentation for metabolite analysis (e.g., LC-MS, GC-MS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Dose-Response Preparation: Prepare a serial dilution of D-Galactose-¹³C-1 in the cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 mM). Include a control with the equivalent highest concentration of unlabeled D-galactose.

  • Incubation: Replace the existing medium with the medium containing the different tracer concentrations. Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cytotoxicity Assessment: After incubation, perform a standard cytotoxicity assay to determine the effect of each concentration on cell viability.

  • Metabolite Extraction and Analysis: In a parallel set of wells, quench metabolic activity and extract intracellular metabolites. Analyze the extracts to measure the isotopic enrichment of key downstream metabolites.

  • Data Analysis: Plot cell viability and isotopic enrichment against the D-Galactose-¹³C-1 concentration to identify the optimal concentration that provides high enrichment with minimal impact on cell viability.

Protocol 2: Time-Course Experiment for Determining Labeling Duration

This protocol is designed to determine the optimal incubation time to achieve isotopic steady state.

Procedure:

  • Cell Seeding: Seed cells in multiple wells or flasks to allow for harvesting at different time points.

  • Tracer Addition: Replace the medium with medium containing the predetermined optimal concentration of D-Galactose-¹³C-1.

  • Time-Point Harvesting: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.

  • Sample Processing: For each time point, quench metabolic activity, extract metabolites, and perform isotopic analysis.

  • Data Analysis: Plot the isotopic enrichment of key metabolites as a function of time. The point at which the enrichment plateaus indicates the time to reach isotopic steady state.

Visualizing the D-Galactose Metabolic Pathway

The following diagram illustrates the Leloir pathway, the primary metabolic route for D-galactose, which is traced by D-Galactose-¹³C-1.

Leloir_Pathway Gal β-D-Galactose aGal α-D-Galactose-¹³C-1 Gal->aGal Galactose mutarotase Gal1P Galactose-1-Phosphate-¹³C-1 aGal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-galactose 4-epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

References

Minimizing analytical variability in D-Galactose-13C-1 measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in D-Galactose-13C-1 measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue IDQuestionPossible CausesSuggested Solutions
VAR-001 High variability between replicate injections of the same sample. 1. Inconsistent injection volume: Autosampler malfunction or manual injection inconsistencies. 2. Sample degradation: Instability of derivatized galactose in the autosampler vial. 3. Instrument instability: Fluctuations in the mass spectrometer's ion source or detector.1. Verify autosampler performance: Run a series of standard injections to check for reproducibility. If using manual injection, ensure a consistent and validated technique. 2. Assess sample stability: Analyze a sample immediately after preparation and then re-analyze after it has been sitting in the autosampler for a typical run time to check for degradation. Consider using a cooled autosampler. 3. Check instrument performance: Run instrument diagnostics and performance qualifications. Monitor system suitability checks throughout the analytical run.
VAR-002 Inconsistent results between different analytical runs (high inter-assay variability). 1. Inconsistent sample preparation: Variations in derivatization efficiency, extraction recovery, or reagent quality between batches. 2. Changes in instrument performance: Drifting of instrument calibration or sensitivity over time. 3. Standard curve variability: Inaccuracies in the preparation of calibration standards for each run.1. Standardize the protocol: Use a detailed and validated standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are of high quality and from the same lot if possible. Include quality control (QC) samples at different concentrations in each run. 2. Regular instrument calibration: Perform regular calibration and tuning of the mass spectrometer. Use an internal standard to normalize for variations in instrument response. 3. Careful standard preparation: Prepare fresh calibration standards for each run from a well-characterized stock solution. Verify the accuracy of the stock solution periodically.
VAR-003 High or variable baseline 13CO2 levels in breath tests. 1. Dietary factors: Consumption of foods rich in naturally occurring 13C (e.g., corn, sugarcane) before the test.[1] 2. Physiological factors: Individual variations in endogenous CO2 production.[2] 3. Contamination: Contamination of breath collection bags or tubes.1. Standardize pre-test diet: Instruct subjects to avoid 13C-enriched foods for at least 24-48 hours before the test.[1] 2. Establish a stable baseline: Collect at least two baseline breath samples before administering the this compound to ensure a stable and consistent baseline reading.[3] 3. Use clean collection devices: Ensure that breath collection apparatus is clean and free from any potential contaminants.
VAR-004 Unexpectedly low 13C enrichment in plasma or breath samples. 1. Incomplete absorption of the tracer: Gastrointestinal issues affecting absorption. 2. Incorrect dosage: Errors in the preparation or administration of the this compound dose. 3. Sample collection at the wrong time points: Missing the peak enrichment time.1. Screen subjects: Ensure subjects are in good health and do not have any known malabsorption syndromes. 2. Accurate dose preparation: Carefully prepare and verify the concentration of the this compound solution before administration. 3. Optimize collection schedule: Conduct pilot studies to determine the optimal sampling times for your specific research question and population.
VAR-005 Interference from other compounds in the sample matrix. 1. Isomeric sugars: Glucose is an isomer of galactose and is present at much higher concentrations in plasma, which can interfere with the analysis.[4] 2. Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.1. Enzymatic removal of glucose: Treat plasma samples with glucose oxidase to remove glucose before analysis. 2. Chromatographic separation: Optimize the chromatographic method to ensure baseline separation of galactose from interfering compounds. 3. Use of an appropriate internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.

Frequently Asked Questions (FAQs)

1. What are the most critical factors for minimizing variability in this compound measurements?

The most critical factors include:

  • Standardized Protocols: Strict adherence to validated SOPs for sample collection, preparation, and analysis.

  • Quality Control: Consistent use of calibration standards, internal standards, and QC samples to monitor assay performance.

  • Instrumentation: Regular maintenance, calibration, and performance verification of the analytical instruments (e.g., GC-MS, LC-MS/MS, IRMS).

  • Subject Preparation (for in vivo studies): Controlling for dietary intake and other factors that can influence baseline isotopic enrichment.

2. How can I reduce variability in the derivatization step for GC-MS analysis of this compound?

To reduce variability in derivatization:

  • Ensure all reagents are fresh and of high purity.

  • Precisely control reaction times and temperatures.

  • Ensure complete dryness of the sample before adding derivatization reagents, as moisture can interfere with the reaction.

  • Use a consistent and efficient mixing technique.

3. What are acceptable levels of intra- and inter-assay variability?

Acceptable levels of variability depend on the specific application and regulatory requirements. However, as a general guideline for bioanalytical assays:

  • Intra-assay coefficient of variation (CV): Should ideally be less than 10%.

  • Inter-assay coefficient of variation (CV): Should ideally be less than 15%.

4. How do I choose between GC-MS and LC-MS/MS for this compound analysis?

The choice depends on several factors:

  • GC-MS: Often requires derivatization to make galactose volatile but can offer high chromatographic resolution and sensitivity. It is a well-established method for galactose analysis.

  • LC-MS/MS: May not require derivatization, potentially simplifying sample preparation. It can offer high specificity and throughput, especially with modern UPLC systems.

5. What is isotopic fractionation and how can it affect my results?

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. In the context of this compound analysis, it can occur during sample preparation (e.g., incomplete derivatization) or analysis (e.g., chromatographic separation), leading to a slight change in the measured 13C/12C ratio that is not due to the biological process being studied. To minimize this, ensure complete and consistent chemical reactions and use appropriate standards to correct for any systematic fractionation.

Quantitative Data on Analytical Variability

The following table summarizes reported analytical variability for D-galactose measurements using a stable-isotope dilution GC-MS method.

ParameterLow Concentration RangeHigh Concentration RangeReference
Within-run CV <15%<15%
Between-run CV <15%<15%
Linear Range 0.1 - 5 µmol/L
Limit of Quantification <0.02 µmol/L

Experimental Protocols

Protocol: Determination of D-[1-13C]Galactose Enrichment in Human Plasma by GC-MS

This protocol is based on established stable-isotope dilution methods.

1. Materials and Reagents:

  • D-[1-13C]Galactose

  • U-13C6-labeled D-galactose (internal standard)

  • Glucose oxidase

  • Ion-exchange chromatography columns

  • Derivatization reagents (e.g., for aldononitrile pentaacetate derivatives)

  • GC-MS system with a chemical ionization (CI) source

2. Sample Preparation:

  • To a known volume of plasma, add a known amount of U-13C6-labeled D-galactose as an internal standard.

  • Treat the plasma sample with glucose oxidase to enzymatically remove the high concentrations of endogenous glucose.

  • Purify the sample using ion-exchange chromatography to isolate galactose from other plasma components.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatize the dried sample to form a volatile galactose derivative (e.g., aldononitrile pentaacetate).

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column for the separation of the galactose derivative.

  • Operate the mass spectrometer in the positive chemical ionization (PCI) mode.

  • Monitor the specific ions for unlabeled (12C), 13C-labeled, and the U-13C6-labeled internal standard. For the aldononitrile pentaacetate derivative, these could be [MH-60]+ ions at m/z 328, 329, and 334, respectively.

4. Data Analysis:

  • Calculate the peak area ratios of the 13C-labeled galactose to the unlabeled galactose and the internal standard.

  • Construct a calibration curve using standards with known 13C enrichment.

  • Determine the 13C enrichment in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add U-13C6-Galactose (Internal Standard) plasma->add_is remove_glu Remove Glucose (Glucose Oxidase) add_is->remove_glu purify Purify (Ion Exchange) remove_glu->purify dry Dry Down purify->dry derivatize Derivatize dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data result Calculate 13C Enrichment data->result

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_workflow cluster_inter_assay Inter-Assay Variability cluster_intra_assay Intra-Assay Variability start High Variability in Measurements? check_prep Review Sample Preparation Protocol start->check_prep Between Runs check_injection Check Autosampler Reproducibility start->check_injection Within a Run check_standards Verify Standard Curve Preparation check_prep->check_standards check_instrument Assess Instrument Performance Over Time check_standards->check_instrument check_stability Evaluate Sample Stability check_injection->check_stability check_ms Verify MS Stability check_stability->check_ms

Caption: Troubleshooting decision tree for high analytical variability.

References

Data interpretation challenges in D-Galactose-13C-1 tracing studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in D-Galactose-¹³C-1 tracing studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for D-Galactose, and how will the ¹³C-1 label be distributed?

A1: The primary route for D-Galactose metabolism in most organisms is the Leloir pathway.[1][2][3] In this pathway, the ¹³C label at the C-1 position of galactose will be transferred to various downstream metabolites.

  • Leloir Pathway: This pathway converts galactose into glucose-1-phosphate.[1][2]

    • β-D-galactose is first converted to α-D-galactose.

    • Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P).

    • Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose.

    • UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

    • UDP-glucose can then be converted to glucose-1-phosphate.

The ¹³C-1 label from galactose will initially be found in galactose-1-phosphate, then UDP-galactose, UDP-glucose, and subsequently in glucose-1-phosphate and glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway (PPP).

Q2: My mass spectrometry data shows overlapping peaks for galactose and glucose. How can I resolve this?

A2: The co-elution of galactose and glucose is a common analytical challenge due to their isomeric nature. Several strategies can be employed to address this:

  • Chromatographic Optimization: Adjusting the liquid chromatography (LC) method, such as the column chemistry (e.g., using a column designed for sugar analysis) and mobile phase gradient, can improve separation.

  • Derivatization: Chemical derivatization of the sugars before analysis can enhance their chromatographic separation and mass spectrometric detection.

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS allows for the selection of specific precursor-to-product ion transitions for galactose and glucose, which can help differentiate them even if they co-elute.

  • Correction Algorithms: Implementing a correction routine in your data analysis workflow can help to mathematically correct for the contribution of the overlapping glucose peak to the galactose signal.

Q3: How do I correct for the natural abundance of ¹³C in my samples?

A3: Correcting for the natural abundance of ¹³C (approximately 1.1%) is a critical step for accurate data interpretation in stable isotope tracing studies. Failure to do so can lead to an overestimation of label incorporation. The correction is typically performed using computational methods.

  • Correction Algorithms: Various software packages and custom scripts are available to perform natural abundance correction. These algorithms use the chemical formula of the metabolite to calculate the expected contribution of naturally occurring isotopes to the mass isotopologue distribution (MID).

  • Matrix-Based Correction: The correction can be formulated as a matrix equation where the measured MID is multiplied by a correction matrix to obtain the true, label-incorporated MID.

  • Unlabeled Controls: Analyzing unlabeled control samples is essential to determine the natural isotope distribution and to validate the correction method. However, it is not appropriate to simply subtract the MIDs of unlabeled samples from labeled ones.

Q4: I am observing incomplete labeling of my target metabolites. What could be the cause?

A4: Incomplete labeling can arise from several factors related to both the biological system and the experimental setup.

  • Insufficient Labeling Time: Achieving isotopic steady state, where the fractional enrichment of metabolites is stable, takes time. The time required varies for different metabolic pathways. For example, glycolysis may reach a steady state relatively quickly, while pathways with larger metabolite pools or slower turnover rates, like the TCA cycle or nucleotide synthesis, will take longer. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

  • Metabolic Contributions from Unlabeled Sources: Cells in culture may utilize unlabeled carbon sources from the media, such as amino acids or lipids, which can dilute the ¹³C label. It is important to use a well-defined medium and to be aware of all potential carbon sources.

  • Pathway Activity: Low flux through a particular metabolic pathway will result in slow and potentially incomplete labeling of downstream metabolites.

Troubleshooting Guides

Problem: High variability in ¹³C enrichment between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent cell culture conditions Ensure consistent cell seeding density, growth phase, and media composition across all replicates.
Errors during sample quenching and extraction Use a rapid and standardized quenching protocol with ice-cold solutions to halt metabolic activity instantly. Ensure complete and consistent extraction of metabolites.
Analytical instrument variability Run quality control samples regularly to monitor instrument performance. Use an internal standard to normalize for variations in sample injection and ionization efficiency.

Problem: Unexpected labeling patterns in downstream metabolites.

Possible Cause Troubleshooting Steps
Presence of alternative metabolic pathways Galactose can be metabolized through routes other than the Leloir pathway, such as reduction to galactitol or oxidation to galactonate, especially in certain cell types or disease states. Review the literature for known alternative pathways in your specific model system.
Metabolic exchange reactions Reversible enzymatic reactions can lead to scrambling of the ¹³C label, resulting in labeling patterns that are not immediately intuitive.
Contribution from unlabeled precursors As mentioned in the FAQs, unlabeled carbon sources can dilute the label and affect the observed patterns. Carefully review your media composition.
Incorrect atom transitions in your metabolic model If using metabolic flux analysis software, double-check that the atom transitions for each reaction in your model are correct.

Experimental Protocols

Detailed Methodology for D-Galactose-¹³C-1 Tracing in Cell Culture

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • To initiate labeling, replace the standard medium with a labeling medium containing D-Galactose-¹³C-1 at the desired concentration. Ensure the labeling medium is otherwise identical to the standard growth medium to avoid metabolic shifts due to nutrient deprivation.

    • Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label. A time-course experiment is recommended to determine the optimal labeling duration for achieving isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled galactose.

    • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the culture dish to halt all metabolic activity.

    • Scrape the cells into the quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Perform metabolite extraction using a method suitable for your target metabolites (e.g., a liquid-liquid extraction with chloroform and water to separate polar and nonpolar metabolites).

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts, for example, using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility and thermal stability. A common derivatization procedure involves methoximation followed by silylation.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using either GC-MS or LC-MS/MS.

    • For GC-MS, operate the instrument in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for your target metabolites.

    • For LC-MS/MS, develop a multiple reaction monitoring (MRM) method to specifically detect the mass transitions of your labeled and unlabeled metabolites.

  • Data Analysis:

    • Integrate the peak areas for all mass isotopologues of your target metabolites.

    • Correct the raw data for the natural abundance of ¹³C using a suitable algorithm.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

Quantitative Data Summary

Table 1: Plasma D-Galactose Concentrations in Different Human Cohorts

Cohort Mean Plasma D-Galactose (μmol/L) Standard Deviation Number of Subjects (n)
Healthy Adults0.120.0316
Diabetic Patients0.110.0415
Patients with Classical Galactosemia1.440.5410
Heterozygous Parents of Galactosemia Patients0.170.075
Data from Schadewaldt et al., obtained using a stable-isotope dilution method with GC-MS.

Table 2: Exogenous Carbohydrate Oxidation Rates During Exercise

Ingested Carbohydrate Peak Oxidation Rate ( g/min ) Percentage of Ingested CHO Oxidized
[1-¹³C]Galactose0.41 ± 0.0321%
[U-¹³C]Glucose0.85 ± 0.0446%
This data indicates that the oxidation rate of orally ingested galactose is approximately half that of a comparable amount of glucose during exercise.

Visualizations

Leloir_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular D-Galactose_13C1_ext D-Galactose-¹³C-1 D-Galactose_13C1_int D-Galactose-¹³C-1 D-Galactose_13C1_ext->D-Galactose_13C1_int Transport Galactose-1-P_13C1 Galactose-1-Phosphate-¹³C-1 D-Galactose_13C1_int->Galactose-1-P_13C1 GALK UDP-Galactose_13C1 UDP-Galactose-¹³C-1 Galactose-1-P_13C1->UDP-Galactose_13C1 GALT UDP-Glucose_13C1 UDP-Glucose-¹³C-1 UDP-Galactose_13C1->UDP-Glucose_13C1 GALE Glucose-1-P_13C1 Glucose-1-Phosphate-¹³C-1 UDP-Glucose_13C1->Glucose-1-P_13C1 Glucose-6-P_13C1 Glucose-6-Phosphate-¹³C-1 Glucose-1-P_13C1->Glucose-6-P_13C1 Glycolysis Glycolysis Glucose-6-P_13C1->Glycolysis PPP Pentose Phosphate Pathway Glucose-6-P_13C1->PPP

Caption: The Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture (Standard Medium) Labeling 2. Labeling (Medium with D-Galactose-¹³C-1) Cell_Culture->Labeling Quenching 3. Quenching (Halt Metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction (Separate Polar/Nonpolar) Quenching->Extraction Sample_Prep 5. Sample Preparation (Derivatization for GC-MS) Extraction->Sample_Prep MS_Analysis 6. Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Prep->MS_Analysis Data_Analysis 7. Data Analysis (Natural Abundance Correction) MS_Analysis->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental Workflow for D-Galactose-¹³C-1 Tracing Studies.

References

How to address incomplete metabolic labeling with D-Galactose-13C-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete metabolic labeling using D-Galactose-13C-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound incorporation?

A1: The primary metabolic pathway for the utilization of D-Galactose is the Leloir pathway. In this pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis and other central carbon metabolism pathways. The key enzymes involved are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1]

Q2: What are the common causes of incomplete metabolic labeling with this compound?

A2: Incomplete labeling can arise from several factors:

  • Presence of unlabeled glucose: Glucose is often the preferred carbon source for cells and can inhibit the uptake and metabolism of galactose.[2]

  • Insufficient incubation time: It takes time for the labeled carbon to be incorporated into downstream metabolites and reach an isotopic steady state. This period can be longer for galactose compared to glucose.[3]

  • Low concentration of this compound: The concentration of the tracer may be too low to achieve significant enrichment in the metabolite pools.

  • Alternative metabolic pathways: Galactose can be metabolized through alternative routes, such as the aldose reductase pathway, which converts galactose to galactitol. This diverts the label from the intended pathways.[4]

  • Isotopic dilution: The labeled galactose can be diluted by pre-existing unlabeled intracellular pools of galactose or by endogenous synthesis of galactose.[5]

  • Slow metabolic rate: Some cell lines may have a naturally slower rate of galactose metabolism.

Q3: How does the presence of glucose in the culture medium affect this compound labeling?

A3: Glucose can significantly impair this compound labeling through a phenomenon known as catabolite repression. Glucose is the preferred energy source for most mammalian cells and its presence can lead to:

  • Inhibition of galactose transporters: High concentrations of glucose can competitively inhibit the transporters responsible for galactose uptake.

  • Repression of GAL genes: The expression of genes encoding the enzymes of the Leloir pathway can be downregulated in the presence of glucose. This results in reduced incorporation of the 13C label from galactose into downstream metabolites.

Q4: How long should I incubate my cells with this compound to achieve sufficient labeling?

A4: The optimal incubation time can vary depending on the cell type, its metabolic rate, and the specific metabolites being analyzed. It is crucial to perform a time-course experiment to determine when isotopic steady state is reached. For glycolytic intermediates, steady state might be reached within hours, while for metabolites in the TCA cycle, it could take significantly longer. Monitoring the isotopic enrichment of key downstream metabolites over time (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal labeling window.

Q5: What are the analytical methods of choice for measuring this compound enrichment?

A5: The most common and powerful techniques for measuring 13C enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: Often requires derivatization of the metabolites to make them volatile but provides excellent chromatographic separation and robust fragmentation patterns for isotopologue analysis.

  • LC-MS: Can analyze a wider range of metabolites without derivatization and is particularly well-suited for polar compounds.

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Presence of Unlabeled Glucose 1. Use glucose-free culture medium for the labeling experiment. 2. If glucose is essential for cell viability, use a minimal concentration or a specific ratio of galactose to glucose that favors galactose uptake. 3. Wash cells thoroughly with a glucose-free medium before adding the labeling medium to remove any residual glucose.
Insufficient Incubation Time 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and metabolites of interest. 2. Analyze the isotopic enrichment of key downstream metabolites at each time point to track the progression of labeling towards a steady state.
Inadequate Tracer Concentration 1. Increase the concentration of this compound in the culture medium. A typical starting point is the same concentration as glucose would normally be used at (e.g., 5-10 mM). 2. Perform a dose-response experiment to find the optimal concentration that maximizes labeling without causing cellular toxicity.
Slow Galactose Metabolism 1. Ensure that the cell line you are using is capable of metabolizing galactose efficiently. Some cell lines may have low expression of the necessary enzymes. 2. Consider adapting the cells to a galactose-containing medium for a period before the labeling experiment to potentially upregulate the expression of galactose metabolism genes.
Issue 2: High Variability in Labeling Enrichment Between Replicates

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions 1. Ensure uniform cell seeding density across all replicates. 2. Maintain consistent culture conditions (temperature, CO2 levels, humidity) for all samples. 3. Harvest and quench all samples at the same time point and in the same manner to halt metabolic activity consistently.
Incomplete Removal of Unlabeled Medium 1. Standardize the washing procedure before adding the labeling medium. Ensure complete aspiration of the wash buffer. 2. Use a sufficient volume of wash buffer to effectively dilute and remove any residual unlabeled nutrients.
Analytical Variability 1. Include internal standards in your samples to control for variations in sample preparation and instrument response. 2. Ensure proper calibration and maintenance of your GC-MS or LC-MS instrument. 3. Run technical replicates for each biological sample to assess the reproducibility of the analytical measurement.

Data Presentation

Table 1: Comparison of Exogenous Hexose Oxidation During Exercise

This table summarizes the oxidation rates of different hexoses when ingested during exercise. The data highlights the slower oxidation rate of galactose compared to glucose and fructose.

Hexose Amount Oxidized ( g/120 min) Energy Yield (%)
Glucose 40.5 (± 3.4)9.2 (± 0.8)
Fructose 38.8 (± 2.6)9.0 (± 0.6)
Galactose 23.7 (± 3.5)5.5 (± 0.9)
Data adapted from a study on exercising subjects.

Experimental Protocols

Protocol 1: Optimizing this compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • Pre-incubation (Adaptation): 24 hours before labeling, replace the standard growth medium with a glucose-free version of the medium supplemented with unlabeled D-galactose at the desired concentration (e.g., 10 mM). This step can help to upregulate the galactose metabolic machinery.

  • Washing: On the day of labeling, aspirate the adaptation medium. Wash the cells twice with pre-warmed, glucose-free and galactose-free base medium (e.g., DMEM) to remove any residual unlabeled sugars.

  • Labeling: Immediately after washing, add the pre-warmed labeling medium containing this compound at the desired concentration (e.g., 10 mM).

  • Incubation: Incubate the cells for the desired duration (determined by a time-course experiment, e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells and scrape the cells.

    • Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • Analysis: Analyze the extracted metabolites for 13C enrichment using GC-MS or LC-MS.

Protocol 2: GC-MS Analysis of 13C-Labeled Sugars
  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

    • Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Instrument Setup:

    • Use a suitable GC column for sugar analysis (e.g., a DB-5ms column).

    • Set up a temperature gradient for the GC oven to separate the derivatized sugars.

    • Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized sugars based on their retention times and mass spectra.

    • Determine the mass isotopologue distribution (MID) for each sugar by integrating the peak areas of the different isotopologues.

    • Correct the raw MIDs for the natural abundance of 13C and other isotopes.

Mandatory Visualizations

Galactose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cell D-Galactose-13C-1_ext This compound Gal_transporter Galactose Transporter D-Galactose-13C-1_ext->Gal_transporter Uptake D-Galactose-13C-1_int This compound Gal_transporter->D-Galactose-13C-1_int Gal-1-P Galactose-1-Phosphate-13C D-Galactose-13C-1_int->Gal-1-P GALK UDP-Gal UDP-Galactose-13C Gal-1-P->UDP-Gal GALT UDP-Glc UDP-Glucose-13C UDP-Gal->UDP-Glc GALE Glc-1-P Glucose-1-Phosphate-13C UDP-Gal->Glc-1-P GALT UDP-Glc->UDP-Gal GALE Glycolysis Glycolysis & TCA Cycle Glc-1-P->Glycolysis Troubleshooting_Workflow Start Incomplete Labeling Observed Check_Glucose Is unlabeled glucose present in the medium? Start->Check_Glucose Remove_Glucose Use glucose-free medium and wash cells thoroughly. Check_Glucose->Remove_Glucose Yes Check_Time Is the incubation time sufficient? Check_Glucose->Check_Time No Remove_Glucose->Check_Time Time_Course Perform a time-course experiment to determine isotopic steady state. Check_Time->Time_Course No Check_Concentration Is the tracer concentration adequate? Check_Time->Check_Concentration Yes Time_Course->Check_Concentration Increase_Concentration Increase this compound concentration. Check_Concentration->Increase_Concentration No Consider_Alternatives Investigate alternative metabolic pathways or inherent slow metabolism. Check_Concentration->Consider_Alternatives Yes Increase_Concentration->Consider_Alternatives End Labeling Optimized Consider_Alternatives->End

References

Overcoming matrix effects in LC-MS analysis of D-Galactose-13C-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of D-Galactose-13C-1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[1][2][3] For a polar compound like this compound, interferences from endogenous components in biological samples, such as salts, proteins, and phospholipids, are a primary cause of matrix effects.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.

Q2: How can I detect and quantify the extent of matrix effects in my this compound analysis?

A2: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spiking: This is a quantitative assessment. The response of this compound in a clean solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of ion suppression or enhancement. An MF value less than 1 indicates suppression, while a value greater than 1 suggests enhancement.

Q3: What are the most effective strategies to minimize or eliminate matrix effects for a polar compound like this compound?

A3: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used. For polar analytes, mixed-mode SPE can be particularly effective.

  • Chromatographic Separation: Modifying chromatographic conditions to separate this compound from interfering matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient, and flow rate.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as D-Galactose-13C6, is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Issue: Poor peak shape (broadening, splitting, or tailing) for this compound.

Possible Cause Troubleshooting Step
Column Overload/Contamination Inject a smaller sample volume or dilute the sample. Ensure a guard column is in use and replace if necessary.
Improper Mobile Phase Check the pH of the mobile phase; improper pH can affect the ionization and peak shape of polar compounds.
Interaction with Metal Surfaces For chelating compounds, interactions with stainless steel column housings can cause poor peak shape and ion suppression. Consider using a metal-free column.
Dirty Ion Source Clean the ion source of the mass spectrometer as per the manufacturer's instructions.

Issue: High variability in quantitative results and poor reproducibility.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Re-evaluate and optimize the sample preparation method to ensure consistent removal of interferences. Implement the use of a suitable stable isotope-labeled internal standard.
Carryover Run blank injections after high-concentration samples to check for carryover. Ensure the injector wash solution is effective at removing any residual this compound.
Instrument Instability Perform system suitability tests to check for retention time shifts, baseline noise, and pressure fluctuations.

Issue: Low signal intensity or complete signal loss (ion suppression) for this compound.

Possible Cause Troubleshooting Step
Co-elution with Suppressing Agents Optimize the chromatographic gradient to achieve better separation from phospholipids and other matrix components.
Suboptimal Ionization Conditions Systematically optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature for this compound. Experiment with different mobile phase additives (e.g., ammonium formate) to improve ionization.
Ineffective Sample Cleanup Switch to a more rigorous sample preparation technique. For example, if using protein precipitation, consider solid-phase extraction.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputKey Considerations
Protein Precipitation (PPT) HighLow to ModerateHighLeast effective for removing matrix components, often resulting in significant ion suppression.
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)Moderate to HighModerateProvides clean extracts, but recovery of polar compounds like this compound can be challenging.
Solid-Phase Extraction (SPE) HighHighModerate to HighReversed-phase and mixed-mode SPE are very effective at removing phospholipids and other interferences.
HybridSPE®-Phospholipid HighVery HighHighSpecifically targets and removes phospholipids, a major source of ion suppression in plasma samples.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire sample preparation procedure without adding the analyte.

  • Analyze all three sets of samples by LC-MS under the same conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects by cleaning up the sample using SPE before LC-MS analysis of this compound.

Methodology:

  • Select SPE Sorbent: For a polar compound like this compound, a mixed-mode sorbent with both reversed-phase and ion-exchange properties is often a good choice.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) as recommended by the manufacturer.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

  • Evaluation: Re-assess the matrix effect using the post-extraction spiking protocol to confirm the effectiveness of the SPE cleanup.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Most Effective Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc ms MS Detection lc->ms data Data Acquisition ms->data

Caption: A generalized workflow for sample preparation and LC-MS analysis.

troubleshooting_tree start Inaccurate Quantification of This compound q1 Assess Matrix Effect (Post-Extraction Spiking) start->q1 no_me Check other parameters: - Standard curve accuracy - Instrument calibration - Internal standard performance q1->no_me Matrix Factor ≈ 1 me me q1->me Matrix Factor ≠ 1 (Suppression/Enhancement) me_strategy Implement Mitigation Strategy me->me_strategy optimize_sp optimize_sp me_strategy->optimize_sp Optimize Sample Prep (e.g., SPE, LLE) optimize_lc optimize_lc me_strategy->optimize_lc Optimize Chromatography use_is use_is me_strategy->use_is Use SIL-IS solution Re-validate Method optimize_sp->solution optimize_lc->solution use_is->solution

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Quality control measures for D-Galactose-13C-1 tracer experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Galactose-13C-1 Tracer Experiments

Welcome to the technical support center for this compound tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide robust quality control measures and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-experimental quality control steps for the this compound tracer?

A1: Before initiating your experiment, it is crucial to perform the following quality control checks:

  • Tracer Purity and Identity Verification: Confirm the chemical purity and identity of the this compound tracer. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isotopic Enrichment Verification: The isotopic enrichment of the tracer must be accurately determined. This is typically measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and is essential for accurate metabolic flux analysis. The manufacturer's certificate of analysis provides initial data, but independent verification is recommended.

  • Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and free from contaminants that could interfere with the analysis. Running procedural blanks is essential to identify and mitigate potential contamination.

  • Storage and Handling: this compound should be stored under recommended conditions to prevent degradation. Typically, this involves storage at room temperature, protected from light and moisture. Aqueous solutions of galactose can degrade over time, influenced by temperature, pH, and buffer concentration.

Q2: How do I choose the right analytical platform for my this compound tracer experiment?

A2: The choice of analytical platform depends on the specific requirements of your study, such as sensitivity, resolution, and the need for positional information. The most common platforms are GC-MS, LC-MS, and NMR spectroscopy.

FeatureGC-MSLC-MS/MSNMR
Sensitivity HighVery HighLow
Resolution High for volatile compoundsHigh for a wide range of metabolitesLower, but provides positional information
Sample Preparation Derivatization often requiredMinimal, but matrix effects can be a concernMinimal
Compound Coverage Limited to volatile and thermally stable compoundsBroad, covers a wide range of polar and non-polar metabolites

Validation & Comparative

Validating D-Galactose-¹³C-1 Tracing: A Comparative Guide to Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating metabolomic data obtained from D-Galactose-¹³C-1 tracing experiments against established metabolic pathways. By comparing the observed isotopic enrichment in downstream metabolites with the predicted labeling patterns from known biochemical routes, researchers can confirm pathway activity, identify potential metabolic reprogramming, and ensure the robustness of their experimental findings.

The Metabolic Fate of D-Galactose: The Leloir Pathway

The primary route for D-galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2] This pathway is crucial for utilizing galactose derived from dietary sources like lactose. The process involves a series of enzymatic steps that can be traced using ¹³C-labeled galactose.

The key steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to form galactose-1-phosphate.[1][3]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose back to UDP-glucose, which can then be used in another round of the GALT reaction.

  • Isomerization: Phosphoglucomutase (PGM) can then isomerize glucose-1-phosphate into glucose-6-phosphate, allowing it to enter glycolysis.

When using D-Galactose-¹³C-1, the ¹³C label is expected to be incorporated into these downstream metabolites, providing a clear signature of pathway activity.

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Glycolysis Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolytic Intermediates Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

Alternative Routes of Galactose Metabolism

While the Leloir pathway is dominant, alternative pathways for galactose metabolism exist and may become significant under certain physiological or pathological conditions, such as GALT deficiency.

  • Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol (dulcitol). This pathway becomes more active during periods of high galactose concentration.

  • Oxidation to Galactonate: Galactose can be oxidized to form galactonate.

  • Pyrophosphorylase Pathway: Galactose-1-phosphate can be converted to UDP-galactose by UDP-glucose pyrophosphorylase 2 (UGP2).

D-Galactose-¹³C-1 tracing can help quantify the flux through these alternative routes by detecting ¹³C-labeled galactitol or galactonate.

Experimental Design for Validation

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system and measuring its incorporation into downstream metabolites over time. The results are then compared to a control group that receives an unlabeled substrate.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_validation Validation A Cell Culture B Introduce D-Galactose-¹³C-1 A->B C Incubation B->C D Quench Metabolism C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Compare to Known Pathways G->H I Metabolic Flux Analysis H->I

Caption: General workflow for a stable isotope tracing experiment.

Detailed Experimental Protocol

This protocol outlines a general procedure for tracing the metabolism of D-Galactose-¹³C-1 in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • For the experimental group, replace the standard medium with a medium containing D-Galactose-¹³C-1 at a known concentration. For the control group, use a medium with an equivalent concentration of unlabeled D-Galactose.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.

  • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the culture dish to halt all metabolic activity.

  • Scrape the cells into the quenching solution and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extract, typically using a speed vacuum concentrator. The dried extract can be stored at -80°C.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for analysis.

  • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and detect the metabolites.

  • The mass spectrometer will be able to distinguish between the unlabeled (¹²C) and labeled (¹³C) isotopologues of each metabolite based on their mass-to-charge ratio (m/z).

Data Presentation and Validation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the proportion of each metabolite that contains zero, one, or more ¹³C atoms. By comparing the observed MIDs to those predicted by the known metabolic pathways, we can validate the experimental results.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) Following D-Galactose-¹³C-1 Tracing

MetaboliteIsotopologueExpected MID (Based on Leloir Pathway)Observed MID (Hypothetical Data)Interpretation
Galactose M+0Low5%High turnover of exogenous galactose.
M+1 High 95% Successful uptake of D-Galactose-¹³C-1.
Galactose-1-Phosphate M+0Low8%Consistent with active GALK.
M+1 High 92% Confirms flux through the first step of the Leloir pathway.
UDP-Galactose M+0Low15%Consistent with active GALT.
M+1 High 85% Validates the core of the Leloir pathway.
Glucose-1-Phosphate M+0High (from unlabeled UDP-Glc)90%Expected, as G1P is formed from unlabeled UDP-glucose.
M+1Low10%Some label may appear over time through GALE and PGM activity.
Galactitol M+0High (in healthy cells)98%Low activity of the aldose reductase pathway.
M+1Low2%Minimal flux through this alternative route.

M+0 represents the unlabeled metabolite, while M+1 represents the metabolite containing one ¹³C atom.

Interpreting the Data:

  • High M+1 enrichment in Galactose-1-Phosphate and UDP-Galactose strongly validates the activity of the Leloir pathway.

  • Low M+1 enrichment in Glucose-1-Phosphate is expected initially, as it is generated from the unlabeled UDP-glucose pool. Over time, as the ¹³C label is recycled through the GALE reaction, the M+1 enrichment in the UDP-glucose pool, and subsequently in Glucose-1-Phosphate, may increase.

  • Minimal M+1 enrichment in Galactitol would suggest that under the tested conditions, the aldose reductase pathway is not a major route of galactose metabolism. A significant increase in labeled galactitol could indicate a metabolic shift or an enzymatic deficiency in the Leloir pathway.

By systematically comparing the quantitative data from D-Galactose-¹³C-1 tracing experiments with the known metabolic maps, researchers can achieve a high degree of confidence in their findings and gain deeper insights into cellular metabolism.

References

A Comparative Guide to D-Galactose-¹³C-1 and D-Glucose-¹³C-6 for Glycolytic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, the precise quantification of intracellular metabolic fluxes is paramount to understanding cellular physiology in both health and disease. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are indispensable tools for elucidating the intricate network of metabolic pathways. D-Glucose, as the primary cellular fuel, is the most commonly used tracer for studying central carbon metabolism. However, other hexoses, such as D-Galactose, can also enter glycolysis and may offer unique advantages in specific experimental contexts.

This guide provides a comprehensive comparison of two isotopic tracers, D-Galactose-¹³C-1 and D-Glucose-¹³C-6, for the analysis of glycolytic flux. We will delve into their distinct metabolic entry points, the resulting labeling patterns in glycolytic intermediates, and their respective applications, supported by established biochemical pathways and principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA). While direct comparative experimental data for D-Galactose-¹³C-1 in glycolytic flux studies are limited, this guide will provide a robust theoretical framework to inform your experimental design.

At a Glance: Key Differences Between D-Galactose-¹³C-1 and D-Glucose-¹³C-6

FeatureD-Galactose-¹³C-1D-Glucose-¹³C-6
Tracer Type Positionally labeled hexoseUniformly labeled hexose
Metabolic Entry Point Enters glycolysis via the Leloir pathway, converting to Glucose-1-Phosphate.Directly enters glycolysis via phosphorylation to Glucose-6-Phosphate.
Initial Labeled Glycolytic Intermediate [1-¹³C]Glucose-6-Phosphate[U-¹³C₆]Glucose-6-Phosphate
Labeling Pattern in Downstream Glycolytic Intermediates Single ¹³C label primarily on the C1 or C3/C4 position of triose phosphates.All carbons are labeled, resulting in fully labeled intermediates.
Primary Application in Glycolytic Flux Analysis Potentially useful for probing the upper part of glycolysis and the activity of the Leloir pathway. May offer insights into aldolase and triose phosphate isomerase activity.Gold standard for comprehensive analysis of glycolytic flux, pentose phosphate pathway (PPP), and TCA cycle interconnectivity.
Advantages - Specific labeling can resolve certain enzyme activities. - Can be used to study galactose metabolism and its contribution to glycolysis.- Provides rich labeling information throughout central carbon metabolism. - Well-established protocols and extensive literature support.
Limitations - Slower entry into glycolysis compared to glucose. - Label dilution can occur if endogenous UDP-glucose pools are large. - Limited commercial availability and higher cost.- Uniform labeling may not be optimal for resolving fluxes in specific bidirectional reactions without additional tracers.

Metabolic Pathways and Labeling Patterns

The choice of an isotopic tracer is critical as it dictates the labeling patterns of downstream metabolites, which in turn determines the precision of flux estimations.

D-Galactose-¹³C-1 Metabolism via the Leloir Pathway

D-Galactose enters the glycolytic pathway through a series of enzymatic reactions known as the Leloir pathway. When using D-Galactose-¹³C-1, the ¹³C label is initially at the C1 position.

Leloir_Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C-1 UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate-¹³C-1 UDPGlc->G1P UGP G6P Glucose-6-Phosphate-¹³C-1 G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis

Caption: Metabolism of D-Galactose-¹³C-1 via the Leloir Pathway.

As depicted, the C1 of galactose becomes the C1 of glucose-6-phosphate. This [1-¹³C]Glucose-6-Phosphate then proceeds through glycolysis. The fructose-6-phosphate and fructose-1,6-bisphosphate will also be labeled at the C1 position. Cleavage by aldolase will result in dihydroxyacetone phosphate (DHAP) and [3-¹³C]glyceraldehyde-3-phosphate. Due to the reversible nature of triose phosphate isomerase, this can lead to scrambling of the label between the C1 and C3 positions of the triose phosphates.

D-Glucose-¹³C-6 Metabolism

D-Glucose-¹³C-6, being uniformly labeled, results in all six carbons of glucose-6-phosphate and subsequent glycolytic intermediates being ¹³C. This comprehensive labeling is highly informative for tracking the fate of the entire carbon backbone of glucose through glycolysis, the pentose phosphate pathway (PPP), and into the TCA cycle.

Experimental Protocols

The following protocols provide a general framework for conducting a ¹³C-metabolic flux analysis experiment in cultured mammalian cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Analysis seed_cells Seed Cells culture Culture to Desired Confluency seed_cells->culture pre_incubation Pre-incubation in Substrate-free Medium culture->pre_incubation add_tracer Add Medium with ¹³C-labeled Substrate pre_incubation->add_tracer incubation Incubate for Isotopic Steady State add_tracer->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites quench->extract analyze GC-MS or LC-MS Analysis extract->analyze flux_analysis Metabolic Flux Analysis analyze->flux_analysis

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Detailed Methodology for ¹³C-MFA using D-Glucose-¹³C-6

This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.

1. Cell Culture and Seeding:

  • Culture cells in their standard growth medium to ~80% confluency.

  • Seed cells into 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment. This needs to be optimized for each cell line.

2. Isotope Labeling:

  • On the day of the experiment, aspirate the standard growth medium.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • To deplete endogenous pools of glucose, pre-incubate the cells in a glucose-free and serum-free medium for 1 hour.

  • Prepare the labeling medium: glucose-free DMEM supplemented with dialyzed fetal bovine serum (to minimize unlabeled glucose) and the desired concentration (e.g., 10 mM) of D-Glucose-¹³C-6.

  • Aspirate the starvation medium and add the labeling medium to the cells.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from a few hours to 24 hours depending on the cell line and the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling time.

3. Metabolite Extraction:

  • To quench metabolism rapidly, place the 6-well plate on a bed of dry ice.

  • Aspirate the labeling medium.

  • Wash the cells once with ice-cold 0.9% NaCl solution.

  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. Sample Analysis by GC-MS or LC-MS/MS:

  • The dried metabolite extracts are typically derivatized before GC-MS analysis to increase their volatility.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples to determine the mass isotopomer distributions of key glycolytic intermediates (e.g., pyruvate, lactate, citrate).

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates (glucose uptake, lactate secretion) to a metabolic model to estimate intracellular fluxes.

Hypothetical Protocol Adaptation for D-Galactose-¹³C-1

The protocol for D-Galactose-¹³C-1 would be largely similar to that for D-Glucose-¹³C-6, with the following key modifications:

  • Labeling Medium: The labeling medium would be prepared with glucose-free, galactose-free DMEM supplemented with dialyzed serum and the desired concentration of D-Galactose-¹³C-1. It is important to ensure that the basal medium does not contain galactose.

  • Isotopic Steady State: The time required to reach isotopic steady state may be longer for D-Galactose-¹³C-1 due to the additional enzymatic steps of the Leloir pathway. A thorough time-course experiment is crucial.

  • Metabolite Analysis: In addition to glycolytic intermediates, it would be beneficial to measure the labeling of Leloir pathway intermediates such as galactose-1-phosphate and UDP-galactose to confirm pathway activity.

  • Metabolic Model: The computational model used for flux analysis must include the reactions of the Leloir pathway to accurately simulate the flow of the ¹³C label from galactose into glycolysis.

Concluding Remarks

Both D-Galactose-¹³C-1 and D-Glucose-¹³C-6 are valuable tracers for metabolic research. D-Glucose-¹³C-6 remains the tracer of choice for a comprehensive analysis of central carbon metabolism due to its direct entry into glycolysis and the wealth of labeling information it provides. D-Galactose-¹³C-1, on the other hand, presents a more specialized tool. Its utility lies in its ability to probe the activity of the Leloir pathway and its specific contribution to glycolytic flux. For researchers investigating galactose metabolism, its interplay with glycolysis, or seeking to resolve specific enzymatic steps in upper glycolysis, D-Galactose-¹³C-1 can be a powerful, albeit more technically demanding, alternative. The choice of tracer should ultimately be guided by the specific biological question being addressed.

Navigating Metabolic Pathways: A Comparative Guide to D-Galactose-13C-1 and [U-13C6]-Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic investigations. This guide provides a comparative analysis of D-Galactose-13C-1 and the widely used [U-13C6]-Glucose, offering insights into their distinct applications and the rationale for their use in cross-validation studies.

While direct experimental cross-validation data between this compound and other isotopic tracers is not extensively available in publicly accessible literature, a robust comparison can be established based on their well-characterized and distinct metabolic pathways. This guide outlines these pathways, presents expected quantitative outcomes in a comparative format, and provides a detailed experimental protocol for conducting such tracer studies.

Introduction to Isotopic Tracers in Metabolic Research

Stable isotope-labeled compounds are invaluable tools for tracing the flow of atoms through metabolic networks. By introducing a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C), researchers can track its conversion into various downstream metabolites. This technique, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is unattainable with static metabolite measurements alone.[1]

[U-13C6]-Glucose, in which all six carbon atoms are ¹³C-labeled, is considered the gold standard for probing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] this compound, with a single labeled carbon at the C1 position, offers a more specialized lens to investigate specific pathways related to galactose metabolism and its entry into glycolysis.

Biochemical and Metabolic Overview

D-Glucose and D-Galactose are both hexose monosaccharides, but their entry into cellular metabolism follows distinct routes. D-Glucose is readily taken up by most cells and directly enters glycolysis upon phosphorylation by hexokinase. In contrast, D-galactose is primarily metabolized through the Leloir pathway, which converts it into a glycolytic intermediate.

Data Presentation: Comparative Analysis of Tracers

The following tables summarize the key differences in the metabolism of this compound and [U-13C6]-Glucose and the expected labeling patterns in key metabolic pathways.

Table 1: Comparison of Tracer Metabolism and Applications

FeatureThis compound[U-13C6]-GlucoseRationale for Comparison
Primary Metabolic Entry Point Leloir Pathway (conversion to Glucose-6-Phosphate)Glycolysis (direct phosphorylation by Hexokinase)Different entry points allow for the interrogation of distinct enzymatic steps and regulatory points in hexose metabolism.
Key Metabolic Pathways Traced Leloir Pathway, Glycolysis (from Glucose-6-Phosphate), Pentose Phosphate Pathway, TCA CycleGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Glycogen Synthesis, Hexosamine PathwayProvides a basis for validating the entry and contribution of galactose to central carbon metabolism against the comprehensive tracing of glucose.
Primary Applications Studying galactose metabolism and its enzymatic conversions, investigating disorders of galactose metabolism (e.g., Galactosemia).Broad-spectrum analysis of central carbon metabolism, assessing overall metabolic phenotype in various cell types and conditions.[1]The specialized nature of this compound complements the broad utility of [U-13C6]-Glucose.

Table 2: Expected ¹³C Labeling Patterns in Key Metabolites

MetaboliteExpected Mass Isotopomer Distribution (MID) from this compoundExpected Mass Isotopomer Distribution (MID) from [U-13C6]-GlucoseRationale for Cross-Validation
Glucose-6-Phosphate M+1M+6Confirms the conversion of galactose to glucose-6-phosphate via the Leloir pathway.
Fructose-6-Phosphate M+1M+6Tracks the progression of the labeled carbon from galactose into upper glycolysis.
Glyceraldehyde-3-Phosphate M+0, M+1 (depending on glycolytic path)M+3Differences in labeling patterns in lower glycolysis can elucidate the specific contributions of galactose versus glucose.
Lactate M+1M+3The labeling pattern in lactate reflects the ultimate fate of the C1 carbon of galactose through glycolysis.
Citrate (first turn of TCA cycle) M+1M+2Demonstrates the entry of galactose-derived carbons into the TCA cycle.
Ribose-5-Phosphate (via non-oxidative PPP) M+0, M+1M+5Comparing labeling in the PPP can reveal the relative flux of galactose- and glucose-derived carbons through this pathway.

Experimental Protocols

A rigorous cross-validation study requires well-defined and controlled experimental protocols. The following methodology is a general framework for comparing this compound and [U-13C6]-Glucose tracing in cultured cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a labeling medium by supplementing basal medium (e.g., DMEM) with either this compound or [U-13C6]-Glucose at a defined concentration. Ensure all other media components are identical between the experimental arms.

  • Tracer Administration: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time course. The duration should be optimized to approach isotopic steady-state for the metabolites of interest.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

  • Centrifugation: Centrifuge the cell extracts to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

Analytical Methods
  • Mass Spectrometry: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.[2]

  • Data Analysis: Process the raw mass spectrometry data to correct for natural isotope abundance and calculate the fractional enrichment of ¹³C in each metabolite over time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the flow of information and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_galactose This compound Metabolism cluster_glucose [U-13C6]-Glucose Metabolism This compound This compound Galactose-1-Phosphate (M+1) Galactose-1-Phosphate (M+1) This compound->Galactose-1-Phosphate (M+1) Galactokinase UDP-Galactose (M+1) UDP-Galactose (M+1) Galactose-1-Phosphate (M+1)->UDP-Galactose (M+1) GALT UDP-Glucose (M+1) UDP-Glucose (M+1) UDP-Galactose (M+1)->UDP-Glucose (M+1) GALE Glucose-1-Phosphate (M+1) Glucose-1-Phosphate (M+1) UDP-Glucose (M+1)->Glucose-1-Phosphate (M+1) UGP Glucose-6-Phosphate (M+1) Glucose-6-Phosphate (M+1) Glucose-1-Phosphate (M+1)->Glucose-6-Phosphate (M+1) Phosphoglucomutase [U-13C6]-Glucose [U-13C6]-Glucose Glucose-6-Phosphate (M+6) Glucose-6-Phosphate (M+6) [U-13C6]-Glucose->Glucose-6-Phosphate (M+6) Hexokinase Glycolysis / PPP / TCA Cycle Glycolysis / PPP / TCA Cycle Glucose-6-Phosphate (M+6)->Glycolysis / PPP / TCA Cycle Glucose-6-Phosphate (M+1)->Glycolysis / PPP / TCA Cycle Cell Seeding Cell Seeding Media Preparation Media Preparation Cell Seeding->Media Preparation Tracer Incubation Tracer Incubation Media Preparation->Tracer Incubation Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

A Comparative Guide to Isotopic Tracers for Pentose Phosphate Pathway Analysis: D-Galactose-1-¹³C-1 vs. [1,2-¹³C₂]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Accurate analysis of its flux is vital for understanding cellular redox homeostasis and proliferative capacity. This guide provides a comprehensive comparison of two isotopic tracers, D-Galactose-1-¹³C-1 and [1,2-¹³C₂]glucose, for the analysis of the PPP. While [1,2-¹³C₂]glucose is a well-established and validated tracer for this purpose, the utility of D-Galactose-1-¹³C-1 is less documented. This comparison is based on extensive experimental data for [1,2-¹³C₂]glucose and a theoretical analysis of the metabolic fate of D-Galactose-1-¹³C-1.

Principles of Isotopic Labeling for PPP Analysis

The core principle of using ¹³C-labeled glucose analogues for PPP analysis lies in tracking the fate of the labeled carbon atoms as they transit through glycolysis and the PPP. The oxidative phase of the PPP decarboxylates glucose-6-phosphate at the C1 position. This differential fate of the C1 carbon compared to other carbons in the glucose backbone allows for the quantification of PPP flux relative to glycolysis.

[1,2-¹³C₂]glucose: The Gold Standard

[1,2-¹³C₂]glucose is widely recognized as an optimal tracer for precise and accurate estimation of PPP flux.[1][2] Its metabolism through the central carbon pathways generates unique labeling patterns in downstream metabolites, which can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Fate and Isotopomer Distribution:

When [1,2-¹³C₂]glucose enters the PPP, the ¹³C at the C1 position is lost as ¹³CO₂. The remaining five carbons, with the ¹³C now at the original C2 position, proceed through the non-oxidative PPP, leading to the formation of singly labeled (m+1) pentose phosphates. In contrast, glycolysis metabolizes the intact [1,2-¹³C₂]glucose, resulting in doubly labeled (m+2) pyruvate and lactate.[3] The ratio of these differently labeled metabolites provides a quantitative measure of PPP activity.[4][5]

D-Galactose-1-¹³C-1: A Theoretical Evaluation

Direct experimental data on the use of D-Galactose-1-¹³C-1 for PPP flux analysis is scarce in published literature. However, based on the well-established Leloir pathway for galactose metabolism, we can predict its metabolic fate and theoretical utility as a PPP tracer.

Metabolic Fate and Predicted Isotopomer Distribution:

D-Galactose is primarily metabolized in the liver via the Leloir pathway, where it is converted to glucose-6-phosphate, the entry point for both glycolysis and the PPP. The key steps involve the conversion of galactose to galactose-1-phosphate, then to UDP-galactose, and finally to UDP-glucose, which is subsequently converted to glucose-1-phosphate and then glucose-6-phosphate. Importantly, the carbon skeleton of galactose is conserved during this conversion. Therefore, D-Galactose-1-¹³C-1 is expected to be converted to [1-¹³C]glucose-6-phosphate.

Upon entering the PPP, the ¹³C label at the C1 position of [1-¹³C]glucose-6-phosphate would be lost as ¹³CO₂ in the oxidative phase. This would result in unlabeled pentose phosphates and their downstream metabolites. Glycolytic metabolism of [1-¹³C]glucose-6-phosphate would produce singly labeled (m+1) pyruvate and lactate. While this allows for the detection of PPP activity through the loss of the ¹³C label, it may offer less detailed information compared to the dual-labeling strategy of [1,2-¹³C₂]glucose.

Quantitative Data Comparison

The following table summarizes the quantitative performance of [1,2-¹³C₂]glucose in PPP flux analysis based on experimental data. A theoretical comparison for D-Galactose-1-¹³C-1 is also presented.

Feature[1,2-¹³C₂]glucose (Experimental Data)D-Galactose-1-¹³C-1 (Theoretical)
Primary Labeled Precursor for PPP [1,2-¹³C₂]Glucose-6-Phosphate[1-¹³C]Glucose-6-Phosphate
PPP-derived Lactate Isotopomers Singly labeled (m+1) and doubly labeled (m+2) lactate species are produced, with the ratio indicating PPP flux.Unlabeled lactate would be the primary product of the oxidative PPP, while glycolysis would produce singly labeled (m+1) lactate.
PPP-derived Ribose Isotopomers Four distinct ribose isotopomers can be detected: [1-¹³C], [5-¹³C], [1,2-¹³C₂], and [4,5-¹³C₂]ribose.Primarily unlabeled ribose would be expected from the oxidative PPP.
Precision of Flux Estimation Provides highly precise estimates for glycolysis and PPP fluxes.Potentially lower precision due to the reliance on the disappearance of the signal rather than the appearance of unique isotopomers.
Additional Insights Allows for the estimation of relative rates of transketolase and transaldolase reactions in the non-oxidative PPP.Unlikely to provide detailed information on the non-oxidative PPP.

Experimental Protocols

A general workflow for a ¹³C metabolic flux analysis experiment is outlined below. This protocol is applicable to both tracers, with the understanding that the analysis for D-Galactose-1-¹³C-1 is theoretical.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer ([1,2-¹³C₂]glucose or D-Galactose-1-¹³C-1) at a known concentration. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose and other carbon sources.

  • Labeling: Replace the standard culture medium with the ¹³C-label-containing medium and incubate the cells for a sufficient duration to achieve isotopic steady state. The time required to reach steady state should be determined empirically for the specific cell line and experimental conditions, but is typically in the range of 6-24 hours.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the precipitated protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube for further processing.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be chemically derivatized to increase their volatility.

  • Drying: Dry the metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

GC-MS Analysis
  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Metabolites are separated based on their boiling points and interaction with the GC column.

  • Ionization and Detection: Eluted compounds are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer, providing information on their mass-to-charge ratio and isotopic labeling pattern.

Data Analysis
  • Isotopomer Distribution Analysis: Correct the raw MS data for the natural abundance of ¹³C and determine the mass isotopomer distributions (MIDs) for key metabolites (e.g., lactate, ribose).

  • Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model of the central carbon metabolism. This allows for the calculation of intracellular metabolic fluxes, including the relative flux through the PPP.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the metabolic pathways for both tracers.

Leloir_Pathway Gal D-Galactose-1-13C Gal1P Galactose-1-P-1-13C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-1-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-1-13C UDPGal->UDPGlc UDP-glucose-4-epimerase Glc1P Glucose-1-P-1-13C UDPGlc->Glc1P UDP-glucose pyrophosphorylase G6P Glucose-6-P-1-13C Glc1P->G6P Phosphoglucomutase

Figure 1: The Leloir pathway for the conversion of D-Galactose-1-¹³C to Glucose-6-P-1-¹³C.

PPP_Comparison cluster_Gal D-Galactose-1-13C Pathway cluster_Glc [1,2-13C2]glucose Pathway G6P_Gal [1-13C]Glucose-6-P PPP_Gal Oxidative PPP G6P_Gal->PPP_Gal Glycolysis_Gal Glycolysis G6P_Gal->Glycolysis_Gal CO2_Gal 13CO2 PPP_Gal->CO2_Gal PentoseP_Gal Unlabeled Pentose-P PPP_Gal->PentoseP_Gal Lactate_Gal [1-13C]Lactate Glycolysis_Gal->Lactate_Gal G6P_Glc [1,2-13C2]Glucose-6-P PPP_Glc Oxidative PPP G6P_Glc->PPP_Glc Glycolysis_Glc Glycolysis G6P_Glc->Glycolysis_Glc CO2_Glc 13CO2 PPP_Glc->CO2_Glc PentoseP_Glc [1-13C]Pentose-P PPP_Glc->PentoseP_Glc Lactate_Glc [2,3-13C2]Lactate Glycolysis_Glc->Lactate_Glc

References

A Researcher's Guide to Commercial D-Galactose-13C-1: Purity, Isotopic Enrichment, and Analytical Verification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development, metabolomics, and related scientific fields, the purity and precise isotopic enrichment of stable isotope-labeled compounds like D-Galactose-13C-1 are paramount for generating accurate and reproducible experimental data. This guide provides a comparative overview of commercially available this compound, details the key analytical techniques for its quality assessment, and discusses common alternatives.

Comparison of Commercial this compound and Alternatives

The selection of a suitable isotopically labeled galactose depends on the specific experimental needs. While this compound is crucial for tracing the metabolic fate of the first carbon, other labeling patterns are available for different research questions. The following table summarizes the typical specifications of commercially available this compound and its common alternatives.

ProductExample Supplier(s)Chemical PurityIsotopic EnrichmentCommon Applications
D-Galactose-1-13C Cambridge Isotope Laboratories, Inc., MedChemExpress, BOC Sciences≥98%[1]≥99 atom % 13C[1][2]Investigating the initial steps of galactose metabolism, such as the Leloir pathway.[3]
D-Galactose-1,2-13C2 Sigma-Aldrich≥98% (CP)[4]≥99 atom % 13CStudies requiring the tracking of the first two carbon atoms through metabolic pathways.
D-Galactose-U-13C6 Cambridge Isotope Laboratories, Inc.≥98%≥99 atom % 13CBroad-spectrum metabolic flux analysis, tracking the fate of all six carbon atoms.

Analytical Verification of Purity and Isotopic Enrichment

Independent verification of the purity and isotopic enrichment of commercial this compound is crucial for data integrity. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chemical purity of this compound by separating it from any unlabeled galactose or other impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ultrapure water) to a known concentration (e.g., 1 mg/mL). Prepare a standard solution of unlabeled D-Galactose for comparison.

    • Chromatographic Conditions:

      • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

      • Mobile Phase: Degassed ultrapure water.

      • Flow Rate: 0.6 mL/min.

      • Column Temperature: 80-85°C.

      • Detector: Refractive Index Detector (RID).

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis: Identify the peak corresponding to D-Galactose based on the retention time of the standard. Calculate the chemical purity by determining the percentage of the main peak area relative to the total peak area in the chromatogram of the this compound sample.

2. Isotopic Enrichment Analysis by Mass Spectrometry (MS)

  • Objective: To quantify the isotopic enrichment of 13C in the D-Galactose-1-13C sample. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.

  • Methodology:

    • Sample Preparation (Derivatization): To make the sugar volatile for GC analysis, a derivatization step is necessary. A common method is the preparation of aldononitrile pentaacetate derivatives.

      • Dissolve a small amount of the this compound sample in pyridine.

      • Add hydroxylamine hydrochloride and heat to form the oxime.

      • Add acetic anhydride and heat to form the pentaacetate derivative.

    • GC-MS Conditions:

      • GC Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Injection Mode: Splitless.

      • Temperature Program: An appropriate temperature gradient to separate the derivative.

      • MS Ionization: Positive Chemical Ionization (PCI) is often used.

    • Data Analysis:

      • Acquire the mass spectrum of the derivatized D-Galactose peak.

      • Monitor the ion intensities corresponding to the unlabeled (M) and the 13C-labeled (M+1) molecules. For the aldononitrile pentaacetate derivative, specific fragment ions are monitored. For instance, monitoring the [MH-60]+ ion intensities at m/z 328 (for 1-12C) and 329 (for 1-13C) can be used.

      • Calculate the isotopic enrichment using the following formula:

        • Isotopic Enrichment (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

3. Isotopic Enrichment and Positional Analysis by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To directly observe the 13C enrichment at the C1 position and confirm the absence of significant enrichment at other positions.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

    • NMR Analysis:

      • Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer.

    • Data Analysis:

      • The carbon atom at the labeled position (C1) will exhibit a significantly enhanced signal compared to the other carbon atoms which are at natural abundance (approximately 1.1%).

      • Integrate the signals for the labeled C1 carbon and the unlabeled carbons (C2-C6).

      • The ratio of the integral of the C1 signal to the sum of the integrals of the other carbon signals provides a measure of the isotopic enrichment.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the quality of commercial this compound.

experimental_workflow start Commercial This compound hplc Purity Assessment (HPLC) start->hplc Chemical Purity ms Isotopic Enrichment (GC-MS) start->ms Isotopic Enrichment nmr Positional Analysis (13C NMR) start->nmr Label Position data_analysis Data Analysis & Comparison hplc->data_analysis ms->data_analysis nmr->data_analysis report Comprehensive Quality Report data_analysis->report

Caption: Experimental workflow for quality assessment.

logical_relationship product This compound purity High Chemical Purity (>98%) product->purity enrichment High Isotopic Enrichment (>99%) product->enrichment position Correct 13C Position (C-1) product->position reliable_data Reliable Experimental Data purity->reliable_data enrichment->reliable_data position->reliable_data

References

Comparative metabolomics of D-Galactose-13C-1 and other hexose tracers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to D-Galactose-¹³C-1 and Other Hexose Tracers in Metabolomics Research

Introduction to Isotope Tracers in Metabolic Research

Stable isotope-labeled compounds are indispensable tools in the field of metabolomics for elucidating the intricate network of metabolic pathways. By introducing substrates enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can trace the journey of atoms through various biochemical reactions. This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism by quantifying the rates (fluxes) of metabolic pathways, an insight not achievable with traditional metabolomics alone.[1] While ¹³C-glucose is the most ubiquitously used tracer for interrogating central carbon metabolism, other hexose tracers like D-Galactose-¹³C-1 and D-Fructose-¹³C-1 offer unique advantages for probing specific metabolic routes.[1][2] This guide provides a comparative overview of D-Galactose-¹³C-1 and other common hexose tracers, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tracer for their studies.

Biochemical and Metabolic Overview

D-Glucose, D-Galactose, and D-Fructose are all hexose monosaccharides, but their distinct structures dictate their entry points and subsequent fates within cellular metabolism.

D-Glucose Metabolism: As the primary fuel source for most organisms, D-glucose is readily transported into cells and phosphorylated to glucose-6-phosphate (G6P).[3] G6P is a central hub, feeding into glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis. The specific labeling pattern of the ¹³C-glucose tracer is crucial for effectively probing these pathways.[2]

D-Galactose Metabolism: D-Galactose is an epimer of D-glucose and its metabolism primarily occurs through the Leloir pathway. It is first phosphorylated to galactose-1-phosphate (Gal-1-P), which is then converted to glucose-1-phosphate (G-1-P) and subsequently to G6P, thereby entering the central carbon metabolism. This conversion makes D-Galactose-¹³C-1 a valuable tool for studying the Leloir pathway and its connections to glycolysis and other downstream pathways.

D-Fructose Metabolism: D-Fructose is a ketohexose that can be metabolized through two main routes depending on the tissue. In the liver, it is primarily phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which are intermediates of glycolysis. In other tissues, fructose can be directly phosphorylated to fructose-6-phosphate by hexokinase.

Comparative Quantitative Data

The choice of a hexose tracer significantly influences the observed metabolic fluxes. The following table summarizes quantitative data from comparative studies of hexose tracers. It is important to note that the data are sourced from different studies with varying experimental conditions and may not be directly comparable.

ParameterD-Glucose-¹³CD-Fructose-¹³CD-Galactose-¹³CReference
Oxidation Rate ( g/120 min during exercise) 40.5 (± 3.4)38.8 (± 2.6)23.7 (± 3.5)
Energy Yield from Exogenous Hexose (%) 9.2 (± 0.8)9.0 (± 0.6)5.5 (± 0.9)
Conversion to Glucose in Children (relative) N/A~50% of hepatic conversionHigh (via Leloir pathway)
Primary Metabolic Entry Point Glucose-6-PhosphateFructose-1-Phosphate (liver) or Fructose-6-PhosphateGalactose-1-Phosphate -> Glucose-1-Phosphate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable metabolic tracing experiments. Below are representative protocols for cell culture-based metabolic flux analysis using ¹³C-labeled hexoses.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with a ¹³C-hexose tracer for mass spectrometry analysis.

Materials:

  • Cultured mammalian cells

  • Glucose-free and pyruvate-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • ¹³C-labeled hexose tracer (e.g., D-Galactose-¹³C-1, D-Glucose-¹³C-6)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 80-90%).

  • Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the ¹³C-labeled hexose at a known concentration (e.g., 10 mM) and dialyzed FBS.

  • Isotope Labeling:

    • Aspirate the regular culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a predetermined duration to achieve isotopic steady-state. The time required varies depending on the cell type and the metabolic pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Rapidly wash the cells twice with ice-cold PBS to halt metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.

    • Store the metabolite extracts at -80°C until analysis.

Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distribution of metabolites in the cell extracts.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

General Procedure:

  • Sample Preparation: The extracted metabolites are derivatized to increase their volatility and thermal stability for GC-MS analysis. For LC-MS, derivatization may not be necessary.

  • Instrumental Analysis: The prepared samples are injected into the GC-MS or LC-MS system. The instrument separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the incorporation of ¹³C atoms.

  • Data Analysis: The raw data is processed to identify and quantify the mass isotopomers of the metabolites of interest. This information is then used to calculate metabolic fluxes.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways for D-Galactose and D-Glucose.

Galactose_Metabolism Gal D-Galactose-¹³C-1 Gal1P Galactose-1-P-¹³C Gal->Gal1P Galactokinase G1P Glucose-1-P-¹³C Gal1P->G1P GALT G6P Glucose-6-P-¹³C G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP

Caption: The Leloir Pathway for D-Galactose Metabolism.

Glucose_Metabolism Glc D-Glucose-¹³C-6 G6P Glucose-6-P-¹³C Glc->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP TCA TCA Cycle Glycolysis->TCA

Caption: Central Carbon Metabolism originating from D-Glucose.

Experimental Workflow

The general workflow for a comparative metabolomics experiment using ¹³C-labeled hexose tracers is depicted below.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Tracer_Incubation ¹³C-Hexose Incubation (Galactose, Glucose, etc.) Cell_Culture->Tracer_Incubation Quenching Metabolic Quenching Tracer_Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Isotopomer Analysis MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: General workflow for ¹³C metabolic flux analysis.

Conclusion

D-Galactose-¹³C-1 serves as a valuable tracer for investigating the Leloir pathway and its integration with central carbon metabolism. In contrast, ¹³C-labeled glucose and fructose provide more direct insights into glycolysis and related pathways. The choice of tracer is paramount and should be dictated by the specific biological question. While D-Glucose-¹³C-6 is the gold standard for a global view of central carbon metabolism, D-Galactose-¹³C-1 is superior for studies focused on galactosemia, hepatic galactose metabolism, and the regulation of the Leloir pathway. By carefully selecting the appropriate tracer and employing rigorous experimental protocols, researchers can gain profound insights into the dynamic nature of cellular metabolism.

References

A Comparative Guide to Metabolic Tracing in Cancer Cells: D-Galactose-13C-1 vs. [U-13C]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Galactose-13C-1 and uniformly labeled glucose ([U-13C]glucose) as metabolic tracers in cancer cell lines. While direct, head-to-head experimental data is limited, this document synthesizes information from established metabolic pathways and stable isotope tracing principles to offer a comprehensive overview for researchers designing and interpreting cancer metabolism studies.

Introduction to Metabolic Tracing in Oncology

Stable isotope tracing is a powerful technique for elucidating the metabolic reprogramming that is a hallmark of cancer.[1][2] By replacing a nutrient's naturally abundant carbon-12 atoms with the heavier, stable isotope carbon-13, researchers can track the journey of these labeled atoms through various biochemical pathways.[1][2][3] [U-13C]glucose has been a cornerstone in cancer metabolism research, instrumental in defining the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. D-Galactose, a stereoisomer of glucose, is also metabolized by cells and presents an alternative tracer to probe different facets of cancer cell metabolism.

Comparative Analysis of Tracers

The primary distinction between using this compound and [U-13C]glucose lies in their entry points and subsequent fates within central carbon metabolism. [U-13C]glucose, with all six carbons labeled, provides a global view of glucose utilization in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. In contrast, this compound, with a single labeled carbon at the C1 position, offers a more targeted approach to investigate the Leloir pathway and its contributions to glycogenesis and glycolysis.

Quantitative Data Summary

The following table summarizes the key comparative metrics between the two tracers based on their known metabolic pathways. The values for this compound are predicted based on established biochemical knowledge, as direct comparative quantitative data from a single study is not available in the public domain.

Feature[U-13C]glucoseThis compoundRationale & Key Insights
Primary Metabolic Pathway Traced Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis, Fatty Acid SynthesisLeloir Pathway, Glycogenesis, Glycolysis (downstream of G6P)[U-13C]glucose provides a broad overview of central carbon metabolism. This compound specifically interrogates the initial steps of galactose metabolism and its entry into glycolysis.
Primary Labeled Precursors [U-13C]Pyruvate, [U-13C]Lactate, [1,2-13C]Acetyl-CoA, Labeled TCA cycle intermediates, Labeled Ribose-5-phosphate[1-13C]Galactose-1-phosphate, [1-13C]UDP-galactose, [1-13C]UDP-glucose, [1-13C]Glucose-1-phosphate, [1-13C]Glucose-6-phosphateThe initial labeled metabolites directly reflect the distinct metabolic entry points of each sugar.
Expected Downstream Labeled Metabolites M+3 Lactate, M+3 Alanine, M+2 Citrate, M+2 Glutamate, M+5 Ribose-5-phosphateM+1 Glucose-6-phosphate, M+1 Fructose-6-phosphate, M+1 Pyruvate, M+1 LactateThe isotopologue distribution will be markedly different. [U-13C]glucose will produce fully labeled glycolytic intermediates, while this compound will result in singly labeled downstream metabolites.
Cellular Uptake Mechanism Primarily via GLUT1 and GLUT3 transportersPrimarily via GLUT1 and GLUT3 transporters, with potential contributions from other transportersBoth sugars share common transporters, but uptake kinetics may vary between cell lines and under different metabolic conditions.
Potential Applications in Cancer Research - Quantifying glycolytic flux (Warburg effect).- Assessing PPP activity for nucleotide and NADPH synthesis.- Tracing carbon contribution to the TCA cycle and anaplerosis.- Investigating biosynthesis of amino acids and fatty acids.- Investigating the activity of the Leloir pathway in cancer cells.- Assessing the contribution of galactose to glycogen synthesis.- Probing the metabolic flexibility of cancer cells to utilize alternative hexoses.- Potential for studying galactosylation in the context of protein and lipid glycosylation.The choice of tracer depends on the specific research question. [U-13C]glucose is for a systemic view, while this compound is for a more targeted inquiry.

Experimental Protocols

A rigorous comparison of this compound and [U-13C]glucose would involve parallel experiments in the same cancer cell line. Below is a generalized protocol that can be adapted for specific research needs.

Cell Culture and Labeling
  • Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, A549, MCF7) in 6-well plates at a density that allows for exponential growth during the experiment. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Media Preparation: Prepare experimental media by supplementing glucose-free DMEM with either 10 mM [U-13C]glucose or 10 mM this compound. The concentration can be adjusted based on the specific cell line's glucose consumption rate.

  • Isotope Labeling: Once cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS). Replace the standard medium with the prepared 13C-labeled medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the labeled carbon into downstream metabolites.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Homogenization and Centrifugation: Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Collect the supernatant containing the polar metabolites. For analysis of lipids, the pellet can be further processed. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods
  • Sample Derivatization (for GC-MS): The dried metabolite extracts are often derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • LC-MS/MS or GC-MS Analysis: Reconstitute the dried extracts in a suitable solvent and analyze using either Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS. These techniques will separate the metabolites and provide information on their mass isotopologue distributions, revealing the extent of 13C incorporation.

  • Data Analysis: The raw data is processed to identify metabolites and quantify the abundance of each isotopologue. This information is then used to calculate fractional enrichment and trace the metabolic pathways.

Visualizing the Metabolic Fates

The following diagrams illustrate the metabolic pathways for each tracer and a proposed experimental workflow.

G cluster_extracellular Extracellular cluster_intracellular Intracellular D-Galactose-13C-1_ext This compound D-Galactose-13C-1_int This compound D-Galactose-13C-1_ext->D-Galactose-13C-1_int GLUTs Galactose-1-P [1-13C]Galactose-1-P D-Galactose-13C-1_int->Galactose-1-P GALK UDP-Galactose [1-13C]UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose [1-13C]UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycosylation Glycosylation UDP-Galactose->Glycosylation Glucose-1-P [1-13C]Glucose-1-P UDP-Glucose->Glucose-1-P UGP Glycogen Glycogen Synthesis UDP-Glucose->Glycogen Glucose-6-P [1-13C]Glucose-6-P Glucose-1-P->Glucose-6-P PGM Glycolysis Glycolysis Glucose-6-P->Glycolysis

Caption: Metabolic pathway of this compound in a cancer cell.

G cluster_extracellular Extracellular cluster_intracellular Intracellular U-13C-Glucose_ext [U-13C]glucose U-13C-Glucose_int [U-13C]glucose U-13C-Glucose_ext->U-13C-Glucose_int GLUTs G6P [U-13C]Glucose-6-P U-13C-Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate [U-13C]Pyruvate Glycolysis->Pyruvate Lactate [U-13C]Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA PDH Ribose5P [M+5]Ribose-5-P PPP->Ribose5P Citrate [M+2]Citrate TCA->Citrate

Caption: Metabolic pathway of [U-13C]glucose in a cancer cell.

G Start Seed Cancer Cells Culture Culture to 70-80% Confluency Start->Culture Wash Wash with PBS Culture->Wash Labeling Incubate with [U-13C]glucose or this compound Wash->Labeling Timepoints Collect Samples at Multiple Time Points Labeling->Timepoints Quench Quench Metabolism (Ice-Cold PBS) Timepoints->Quench Extract Extract Metabolites (80% Methanol) Quench->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Data Data Analysis and Pathway Mapping Analyze->Data End Comparative Insights Data->End

References

Statistical methods for comparing metabolic flux maps from different tracers.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the robust comparison of metabolic flux maps is essential for deciphering cellular phenotypes and identifying metabolic shifts in response to various stimuli. The choice of isotopic tracer is a critical first step that significantly influences the precision of flux estimations.[1] This guide provides a comprehensive overview of statistical methods for comparing metabolic flux maps derived from different tracers, complete with experimental considerations and data presentation guidelines.

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the in vivo rates of metabolic reactions.[1] By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the incorporation of isotopes into downstream metabolites, thereby elucidating the activities of metabolic pathways.[1] However, the selection of an appropriate tracer is not trivial; different tracers provide varying degrees of information about different pathways. For instance, [1,2-¹³C₂]glucose is often optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.[1]

Once metabolic flux maps are generated, rigorous statistical methods are necessary to compare them across different experimental conditions or, as is the focus of this guide, when different isotopic tracers are utilized. This comparative analysis is fundamental for identifying metabolic reprogramming in disease states, assessing the impact of therapeutic interventions, or understanding the inherent metabolic architecture of a system.

Experimental Protocol: A Generalized Workflow for ¹³C-Metabolic Flux Analysis

A typical workflow for a ¹³C-MFA experiment, from which flux maps are derived for comparison, involves several key stages. The reproducibility of these studies heavily relies on meticulous experimental design and execution.

  • Experimental Design : The initial and most critical step is the selection of the optimal ¹³C tracer or combination of tracers. This choice is dictated by the specific metabolic pathways of interest. In silico simulations are often employed to predict which tracer will provide the highest resolution for the fluxes under investigation.[2] Parallel labeling experiments, where different tracers are used in parallel cultures, can significantly improve the precision of flux estimations.

  • Cell Culture and Isotope Labeling : Cells are cultured in a defined medium to achieve a metabolic and isotopic steady state. Subsequently, the culture medium is switched to one containing the chosen ¹³C-labeled substrate. The concentration of the tracer and the duration of labeling are critical parameters that need to be optimized to ensure sufficient labeling of metabolites.

  • Metabolite Extraction and quenching : Once the desired labeling duration is reached, metabolism is rapidly halted (quenched), typically using cold methanol, and intracellular metabolites are extracted.

  • Analytical Measurement : The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These measurements provide the mass isotopomer distributions (MIDs) for key metabolites.

  • Flux Estimation : The measured MIDs, along with any measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used to estimate the intracellular metabolic fluxes. This is achieved by fitting the experimental data to a stoichiometric model of the cell's metabolic network using specialized software such as INCA, METRAN, or FiatFlux. The software iteratively adjusts the flux values to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.

  • Statistical Analysis of Flux Maps : Once flux maps are obtained from experiments using different tracers, statistical methods are employed to compare them. This is the core focus of the subsequent sections.

Diagram of the generalized workflow for ¹³C-Metabolic Flux Analysis.

cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture & Isotope Labeling exp_design->cell_culture extraction Metabolite Extraction cell_culture->extraction analysis Analytical Measurement (GC-MS/LC-MS) extraction->analysis flux_estimation Flux Estimation (MFA Software) analysis->flux_estimation stat_comparison Statistical Comparison of Flux Maps flux_estimation->stat_comparison

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Statistical Methods for Comparing Metabolic Flux Maps

Several statistical methods can be employed to compare metabolic flux maps. The choice of method depends on the specific research question, the experimental design, and the number of replicates.

Statistical MethodDescriptionApplicationAdvantagesLimitations
Student's t-test / ANOVA Univariate statistical tests to compare the means of a single flux between two (t-test) or more (ANOVA) groups.Comparing individual reaction fluxes between flux maps obtained with different tracers.Simple to implement and interpret for single flux comparisons.Does not account for the correlated nature of metabolic fluxes within a network.
Multivariate Analysis of Variance (MANOVA) A multivariate extension of ANOVA used to compare the mean vectors of multiple dependent variables (fluxes) between groups.Comparing the entire flux vector (the complete set of fluxes) between different tracer experiments.Accounts for the correlations between different fluxes, providing a more holistic comparison of metabolic states.Can be complex to interpret and requires a larger sample size compared to univariate tests.
Principal Component Analysis (PCA) A dimensionality reduction technique that transforms a large set of correlated variables (fluxes) into a smaller set of uncorrelated variables called principal components.Visualizing the differences in overall metabolic phenotypes between samples generated with different tracers and identifying the fluxes that contribute most to the variation.Provides a visual representation of the relationships between different flux maps and helps in identifying key differentiating fluxes.Does not provide a formal statistical test for the significance of the differences.
Flux Balance Analysis (FBA)-based Methods Computational methods that predict metabolic flux distributions based on a stoichiometric model and an assumed cellular objective (e.g., biomass production). Statistical analyses can be integrated to compare flux distributions under different conditions.Comparing predicted flux distributions from models constrained with data from different tracers.Can be used to explore the potential metabolic capabilities of a system under different tracer scenarios.Predictions are highly dependent on the assumed cellular objective and the completeness of the metabolic model.
Bayesian Methods Statistical methods that use probability distributions to represent uncertainty in flux estimates. These methods can be used to compare the probability distributions of fluxes obtained from different tracers.Quantifying the uncertainty in flux estimates and providing a probabilistic comparison of flux maps.Provides a robust framework for quantifying uncertainty and making probabilistic comparisons.Can be computationally intensive and may require specialized expertise to implement.

Data Presentation: Comparing Flux Maps from Different Tracers

The following table provides a hypothetical example of how to present quantitative data comparing metabolic fluxes in central carbon metabolism of a mammalian cell line, as determined by using two different ¹³C-labeled tracers: [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine. The values represent the mean flux ± standard deviation, normalized to the glucose uptake rate.

Metabolic Reaction[1,2-¹³C₂]glucose[U-¹³C₅]glutamineStatistical Significance (p-value)
Glycolysis
Glucose Uptake100 ± 5100 ± 6-
Phosphofructokinase85 ± 483 ± 5> 0.05
Pyruvate Kinase160 ± 8155 ± 9> 0.05
Pentose Phosphate Pathway
G6P Dehydrogenase15 ± 214 ± 3> 0.05
Transketolase10 ± 1.59 ± 2> 0.05
TCA Cycle
Pyruvate Dehydrogenase70 ± 665 ± 7> 0.05
Citrate Synthase90 ± 7110 ± 8< 0.01
Isocitrate Dehydrogenase85 ± 6105 ± 7< 0.01
α-Ketoglutarate Dehydrogenase75 ± 595 ± 6< 0.01
Anaplerosis
Pyruvate Carboxylase10 ± 212 ± 3> 0.05
Glutamate Dehydrogenase5 ± 125 ± 4< 0.001

Note: This is illustrative data. Actual values would be derived from experimental measurements.

This table clearly shows that while the fluxes in glycolysis and the pentose phosphate pathway are comparable between the two tracer experiments, the fluxes in the TCA cycle and anaplerotic reactions are significantly different. This highlights the importance of selecting the appropriate tracer for the pathway of interest, as [U-¹³C₅]glutamine provides a more accurate representation of TCA cycle activity.

Logical Framework for Statistical Comparison

The following diagram illustrates the logical flow for choosing a statistical method to compare metabolic flux maps.

start Start: Two or more flux maps to compare q1 Comparing a single flux or the entire flux vector? start->q1 single_flux Single Flux Comparison q1->single_flux Single Flux vector_flux Entire Flux Vector Comparison q1->vector_flux Entire Vector t_test t-test / ANOVA single_flux->t_test q2 Primary Goal? vector_flux->q2 visualize Visualize Differences & Identify Key Fluxes q2->visualize Visualization statistical_test Formal Statistical Test of Difference q2->statistical_test Hypothesis Testing pca Principal Component Analysis (PCA) visualize->pca manova Multivariate Analysis of Variance (MANOVA) statistical_test->manova

Caption: Decision tree for selecting a statistical comparison method.

Conclusion

The comparison of metabolic flux maps derived from different tracers is a critical step in understanding cellular metabolism. The choice of statistical method should be guided by the specific research question and the nature of the data. While simple univariate tests can be useful for comparing individual fluxes, multivariate methods like MANOVA and PCA provide a more comprehensive and robust comparison of the entire metabolic phenotype. By following a rigorous experimental workflow and applying the appropriate statistical tools, researchers can confidently identify and interpret metabolic changes, leading to novel insights in basic research and drug development.

References

Verifying D-Galactose-¹³C-1 Incorporation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies, drug development, and biotechnology, accurately tracing the fate of stable isotope-labeled molecules is paramount. This guide provides a comparative analysis of D-Galactose-¹³C-1 as a metabolic tracer, offering insights into its specificity of incorporation into biomass. We present supporting data, detailed experimental protocols, and a comparison with other common isotopic tracers to aid in the design and interpretation of robust metabolic flux analysis (MFA) experiments.

D-Galactose-¹³C-1 is a valuable tool for interrogating the Leloir pathway of galactose metabolism and its subsequent contributions to central carbon metabolism and biomass synthesis. Verifying the specific incorporation of the ¹³C label from the C1 position of galactose is crucial for accurate flux calculations and interpretation of metabolic phenotypes.

Comparison of D-Galactose-¹³C-1 with Alternative Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathways under investigation. While universally labeled tracers like [U-¹³C]-Glucose provide a broad overview of carbon metabolism, specifically labeled tracers offer higher precision for elucidating fluxes through particular pathways.

TracerPrimary Metabolic Pathway(s) ProbedAdvantagesLimitations
D-Galactose-¹³C-1 Leloir Pathway, Glycogen synthesis, Glycoprotein and Glycolipid synthesis- Directly traces galactose utilization. - Specific for tracking the entry of galactose into glycolysis.- The ¹³C label is lost as CO₂ if the resulting glucose-6-phosphate enters the pentose phosphate pathway at the C1 position.
[1,2-¹³C₂]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)- Excellent for resolving the split ratio between glycolysis and the PPP.[1]- Does not directly measure galactose uptake or metabolism.
[U-¹³C₆]-Glucose Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle)- Provides a comprehensive overview of carbon fate.- Can be less precise for specific pathway flux determination compared to positionally labeled tracers.
[U-¹³C₅]-Glutamine TCA Cycle Anaplerosis, Amino Acid Metabolism- Ideal for studying the tricarboxylic acid (TCA) cycle and nitrogen metabolism.- Does not inform on carbohydrate metabolism.

Expected Metabolic Fate and ¹³C Labeling Patterns

The specificity of D-Galactose-¹³C-1 incorporation is determined by the metabolic pathways it enters. The primary route for D-galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.

The Leloir Pathway of Galactose Metabolism

D-Galactose is first phosphorylated to galactose-1-phosphate. This is then converted to UDP-galactose, which is subsequently epimerized to UDP-glucose. UDP-glucose can then be converted to glucose-1-phosphate, which enters glycolysis as glucose-6-phosphate.[2][3][4][5] The ¹³C label at the C1 position of galactose will be retained at the C1 position of glucose-1-phosphate and subsequently glucose-6-phosphate.

Leloir_Pathway cluster_leloir Leloir Pathway Gal D-Galactose-¹³C-1 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase UDPGlc UDP-Glucose-¹³C-1 UDPGal->UDPGlc UDP-galactose 4-epimerase Glc1P Glucose-1-Phosphate-¹³C-1 UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Figure 1: The Leloir Pathway for D-Galactose-¹³C-1 Metabolism.

From glucose-6-phosphate-¹³C-1, the label can be incorporated into various biomass components. The expected labeling patterns in key downstream metabolites are crucial for verifying specificity. For instance, the ¹³C label will be found in the C1 or C6 positions of fructose-6-phosphate and subsequent glycolytic intermediates, and in specific carbons of amino acids and fatty acids derived from glycolytic and TCA cycle precursors.

Experimental Protocols

Verifying the specific incorporation of D-Galactose-¹³C-1 into biomass involves a series of steps from cell culture to mass spectrometry analysis.

Cell Culture and Isotope Labeling

A typical experimental workflow for stable isotope labeling is crucial for reliable results.

Experimental_Workflow Start Start: Cell Culture (Steady State) Labeling Introduce D-Galactose-¹³C-1 Containing Medium Start->Labeling Incubation Incubate for a Defined Period Labeling->Incubation Quench Rapidly Quench Metabolism (e.g., with cold methanol) Incubation->Quench Harvest Harvest Cells Quench->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data Data Analysis and Flux Calculation Analysis->Data

Figure 2: General Experimental Workflow for ¹³C Labeling Studies.

Protocol:

  • Cell Seeding and Growth: Culture cells in a standard medium to the desired cell density to ensure metabolic steady state.

  • Medium Exchange: Replace the standard medium with a medium containing D-Galactose-¹³C-1 as the tracer. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled galactose into intracellular metabolites and biomass.

  • Metabolism Quenching and Cell Harvesting: Rapidly quench metabolic activity by washing the cells with an ice-cold saline solution. Harvest the cells by scraping or trypsinization, followed by centrifugation.

  • Metabolite Extraction: Extract metabolites from the cell pellet using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of ¹³C enrichment in metabolites.

Protocol for GC-MS Analysis of Labeled Galactose:

  • Sample Preparation:

    • Remove D-glucose from the plasma or cell extract by treatment with D-glucose oxidase.

    • Purify the sample using ion-exchange chromatography.

  • Derivatization: Prepare aldononitrile pentaacetate derivatives of galactose to improve its volatility and chromatographic properties for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column and temperature program to separate the galactose derivative from other components.

    • Operate the mass spectrometer in a selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect the molecular ions and specific fragments of labeled and unlabeled galactose. For instance, monitoring the [MH-60]⁺ ion intensities at m/z 328 for unlabeled and m/z 329 for ¹³C-1 labeled galactose can be used to determine the enrichment.

  • Data Analysis:

    • Calculate the fractional abundance of the ¹³C-labeled isotopologue by comparing the peak areas of the labeled and unlabeled fragments.

    • This data can then be used in metabolic flux analysis software to calculate intracellular flux rates.

Data Presentation: Quantifying Incorporation

The results of a ¹³C labeling experiment are typically presented as the mass distribution vectors (MDVs) of key metabolites. The MDV represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 2: Hypothetical Mass Distribution Vectors (MDVs) for Key Metabolites after Labeling with D-Galactose-¹³C-1

MetaboliteM+0 (Unlabeled)M+1M+2M+n...
Glucose-6-Phosphate0.200.750.05...
Fructose-6-Phosphate0.220.730.05...
3-Phosphoglycerate0.550.400.05...
Alanine0.600.350.05...
Lactate0.580.380.04...
Glutamate0.750.150.10...

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell type, culture conditions, and labeling duration.

Conclusion

Verifying the specificity of D-Galactose-¹³C-1 incorporation is essential for accurately probing galactose metabolism and its contribution to biomass. By understanding the Leloir pathway, predicting the resulting labeling patterns, and employing rigorous experimental and analytical protocols, researchers can confidently use this tracer to gain valuable insights into cellular physiology. Comparing the data obtained from D-Galactose-¹³C-1 with that from other tracers, such as [1,2-¹³C₂]-glucose or [U-¹³C₆]-glucose, can provide a more comprehensive picture of metabolic pathway utilization. This guide serves as a foundational resource for researchers embarking on metabolic studies using D-Galactose-¹³C-1, enabling more precise and reliable experimental outcomes.

References

A comparative review of 13C labeled galactose isotopes for metabolic research.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of 13C Labeled Galactose Isotopes for Metabolic Research

This guide provides a comprehensive comparison of different Carbon-13 (13C) labeled galactose isotopes used in metabolic research. The selection of an appropriate isotopic tracer is a critical decision that significantly influences the quality and precision of experimental outcomes. This document aims to empower researchers, scientists, and drug development professionals to make informed decisions by presenting a comparative analysis of 13C labeled galactose isotopes, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

While direct comparative studies evaluating the performance of various positional isomers of 13C-galactose in a single study are limited, this review synthesizes available data from multiple sources to offer insights into their unique applications and metabolic fates. The primary isotopes discussed include [1-13C]galactose, [2-13C]galactose, and uniformly labeled [U-13C6]galactose.

Introduction to 13C Labeled Galactose in Metabolic Research

Stable isotope tracers, particularly those labeled with 13C, are invaluable tools for elucidating metabolic pathways. By introducing a 13C labeled substrate into a biological system, researchers can trace the journey of carbon atoms through various biochemical reactions. This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.

Galactose, a C4 epimer of glucose, plays a crucial role in several metabolic processes. Its metabolism primarily occurs in the liver via the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis.[1][2][3] Dysregulation of galactose metabolism is associated with the genetic disorder galactosemia.[1][2] 13C labeled galactose isotopes are instrumental in studying these pathways, quantifying galactose metabolism, and investigating the pathophysiology of related diseases.

Comparative Performance of 13C Labeled Galactose Isotopes

The choice of the labeling position on the galactose molecule determines the specific metabolic questions that can be addressed. Singly labeled isotopes like [1-13C]galactose or [2-13C]galactose are useful for tracking the fate of a specific carbon atom, while uniformly labeled [U-13C6]galactose provides a more general overview of the molecule's incorporation into downstream metabolites.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing different 13C labeled galactose isotopes. It is important to note that the experimental conditions, model systems, and analytical methods may vary between studies, which should be considered when comparing the data.

IsotopeModel SystemKey FindingsReference
[1-13C]galactose Human subjects during exercisePeak exogenous oxidation rate of 0.41 ± 0.03 g/min . Only 21% of the ingested galactose was oxidized over 120 minutes of exercise.
Human subjects during exerciseThe oxidation rate of galactose was approximately 60% that of exogenous glucose and fructose.
GALT-deficient human patientDemonstrated that 17% of an oral bolus of [1-13C]galactose was metabolized over 24 hours.
Normal human lymphoblastsIncubation with 1mM [1-13C]galactose led to the formation of labeled galactose-1-phosphate, UDP-galactose, and UDP-glucose. The pattern of 13C enrichment in AMP ribose carbons was consistent with galactose conversion to glucose via the Leloir pathway.
[2-13C]galactose Normal human lymphoblastsIncubation with 1mM [2-13C]galactose also resulted in the formation of labeled galactose-1-phosphate, UDP-galactose, and UDP-glucose.
[U-13C6]galactose General ApplicationEnables tracing of all six carbon atoms, providing comprehensive information on the incorporation of the galactose backbone into various metabolites. Useful for identifying all downstream metabolic products.

Metabolic Pathways and Experimental Workflows

Galactose Metabolism via the Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway. The following diagram illustrates the key steps involved in the conversion of galactose to glucose-6-phosphate.

Leloir_Pathway Gal Galactose GalK Galactokinase (GALK) Gal->GalK Gal1P Galactose-1-Phosphate GalK->Gal1P ADP1 ADP GalK->ADP1 GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALT->UDPGal UDPGal_out UDP-Galactose GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose GALE->UDPGlc PGM Phosphoglucomutase UDPGlc->PGM releases UDP Glc1P Glucose-1-Phosphate PGM->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis ATP1 ATP ATP1->GalK UDPGlc_in UDP-Glucose UDPGlc_in->GALT Alternative_Galactose_Metabolism Gal Galactose AldoseReductase Aldose Reductase Gal->AldoseReductase GalactoseDehydrogenase Galactose Dehydrogenase Gal->GalactoseDehydrogenase Galactitol Galactitol AldoseReductase->Galactitol Galactonate Galactonate GalactoseDehydrogenase->Galactonate Experimental_Workflow start Start: Experimental Design (Select 13C-Galactose Isotope) administration Administration of 13C-Galactose (e.g., oral, intravenous) start->administration sampling Sample Collection (e.g., plasma, breath, tissue biopsy) administration->sampling sample_prep Sample Preparation (e.g., extraction, derivatization) sampling->sample_prep analysis Isotopic Analysis (e.g., GC-MS, LC-MS, NMR, IRMS) sample_prep->analysis data_processing Data Processing and Analysis analysis->data_processing mfa Metabolic Flux Analysis (MFA) data_processing->mfa interpretation Biological Interpretation mfa->interpretation end End: Conclusion interpretation->end

References

Safety Operating Guide

Proper Disposal of D-Galactose-¹³C-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Galactose-¹³C-1, a non-radioactive, stable isotope-labeled sugar. While D-Galactose is generally not classified as a hazardous substance, adherence to established disposal protocols is mandatory to ensure a safe laboratory environment and to comply with environmental regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat.[3][4] In case of a spill, avoid generating dust.[3] Use dry clean-up methods, such as gently sweeping the material into a sealable, labeled container. Prevent the substance from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of D-Galactose-¹³C-1, being a non-hazardous chemical, primarily involves ensuring it is correctly segregated and handled by a licensed waste disposal service.

  • Containerization:

    • Place the waste D-Galactose-¹³C-1 in a clearly labeled, sealed container.

    • The label should prominently display the full chemical name: "D-Galactose-¹³C-1".

    • Do not mix D-Galactose-¹³C-1 waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

    • Handle uncleaned, empty containers as you would the product itself.

  • Waste Segregation:

    • Store the labeled waste container in a designated, secure area for non-hazardous chemical waste.

    • This area should be away from incompatible materials.

  • Engage a Licensed Disposal Service:

    • The disposal of all chemical waste must be handled by a licensed and certified professional waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Provide the waste disposal company with accurate information about the material.

  • Documentation:

    • Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of D-Galactose-¹³C-1.

start Start: D-Galactose-¹³C-1 for Disposal is_contaminated Is the material unused and uncontaminated? start->is_contaminated recycle Consider recycling or reuse if appropriate for your research needs. is_contaminated->recycle Yes package Place in a clearly labeled, sealed container. is_contaminated->package No recycle->package If not recycled segregate Store in a designated non-hazardous waste area. package->segregate contact_ehs Contact your institution's Environmental Health and Safety (EHS) office. segregate->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company. contact_ehs->licensed_disposal document Document the disposal for regulatory compliance. licensed_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for D-Galactose-¹³C-1.

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Non-hazardous solid chemical waste
Personal Protective Equipment Safety glasses, gloves, lab coat
Spill Cleanup Avoid dust generation; use dry cleanup methods
Containerization Sealed, clearly labeled container with full chemical name
Waste Segregation Designated non-hazardous chemical waste area
Disposal Method Licensed professional waste disposal service
Regulatory Compliance Adhere to local, state, and federal environmental regulations

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for D-Galactose-¹³C-1 before handling and disposal. Your EHS office is the primary resource for ensuring compliance with all applicable regulations.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Galactose-13C-1, a non-radioactive, stable isotope-labeled sugar used in metabolic research and biomolecular NMR. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your experiments.

Hazard Identification and Safety Precautions

This compound is chemically identical to naturally occurring D-Galactose and is not classified as a hazardous substance.[1][2][3] The primary risks associated with its handling are mechanical, such as eye or skin irritation from the powder form, and inhalation of dust.[4] As a stable isotope, it is not radioactive and does not pose a radiological hazard.

General Handling Precautions:

  • Handle in a well-ventilated area to minimize dust inhalation.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container at room temperature, away from light and moisture.

Personal Protective Equipment (PPE)

The following personal protective equipment is required for the safe handling of this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Body Protection Lab CoatProvides a barrier against spills and contamination of personal clothing.
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles and accidental splashes.
Chemical Safety GogglesRecommended when there is a higher risk of splashing.
Hand Protection Disposable Nitrile GlovesOffers protection against incidental skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling large quantities of the powder or when adequate ventilation is not available to prevent inhalation of dust.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard procedure for handling this compound, from receiving to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) prep_workspace Prepare a Clean and Ventilated Workspace prep_ppe->prep_workspace receive Receive and Inspect Container prep_workspace->receive weigh Weigh the Required Amount receive->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup Clean Workspace and Equipment dissolve->cleanup dispose_waste Dispose of Waste Materials cleanup->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.